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  • Product: 4-Bromo-8-fluoro-2-methylquinoline
  • CAS: 1070879-49-0

Core Science & Biosynthesis

Foundational

4-Bromo-8-fluoro-2-methylquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-8-fluoro-2-methylquinoline Abstract This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for 4-bromo-8-fluoro-2-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-8-fluoro-2-methylquinoline

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for 4-bromo-8-fluoro-2-methylquinoline, a substituted quinoline of significant interest to researchers and professionals in drug development. The elucidated pathway prioritizes regiochemical control and is grounded in established, reliable chemical transformations. This document furnishes a detailed, step-by-step experimental protocol, an analysis of the reaction mechanisms, and a discussion of the causal factors influencing experimental choices, thereby serving as a self-validating system for laboratory application.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 4-bromo-8-fluoro-2-methylquinoline makes it a valuable building block for the synthesis of novel compounds with potential biological activity. The strategic introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, while the fluorine at the 8-position can enhance metabolic stability and binding affinity.

This guide details a two-step synthesis strategy commencing with the construction of the quinoline core via a Conrad-Limpach reaction, followed by a targeted bromination of the 4-hydroxyquinoline intermediate. This approach is favored over a late-stage electrophilic bromination of the 8-fluoro-2-methylquinoline core, which would likely yield a mixture of regioisomers due to the complex directing effects of the substituents.

Logical Framework of the Selected Synthesis Pathway

The chosen pathway is designed for optimal regioselectivity and is based on well-documented and reliable reactions in heterocyclic chemistry.

Synthesis_Pathway_Overview 2-Fluoroaniline 2-Fluoroaniline Step1 Step 1: Conrad-Limpach Reaction 2-Fluoroaniline->Step1 Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Step1 Intermediate 8-Fluoro-2-methylquinolin-4-ol Step1->Intermediate Formation of quinoline core Step2 Step 2: Bromination Intermediate->Step2 Conversion of hydroxyl to bromo Final_Product 4-Bromo-8-fluoro-2-methylquinoline Step2->Final_Product

Caption: High-level overview of the two-step synthesis pathway.

Detailed Synthesis Pathway

Step 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol

The initial step involves the construction of the 8-fluoro-2-methylquinolin-4-ol core via the Conrad-Limpach reaction. This reaction proceeds through the condensation of 2-fluoroaniline with ethyl acetoacetate to form a β-aminoacrylate intermediate, which then undergoes thermal cyclization.[1]

Reaction Mechanism:

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline on the keto-carbonyl of ethyl acetoacetate, followed by dehydration to yield ethyl 3-(2-fluoroanilino)crotonate.

  • Cyclization: At elevated temperatures, an intramolecular cyclization occurs where the aniline ring attacks the ester carbonyl. This is followed by the elimination of ethanol to form the stable 4-quinolone ring system.

Conrad_Limpach_Mechanism start 2-Fluoroaniline + Ethyl Acetoacetate intermediate1 Condensation Ethyl 3-(2-fluoroanilino)crotonate start->intermediate1 Nucleophilic addition-elimination intermediate2 Thermal Cyclization Intramolecular attack intermediate1->intermediate2 Heat product 8-Fluoro-2-methylquinolin-4-ol intermediate2->product Elimination of Ethanol

Caption: Mechanism of the Conrad-Limpach reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • The resulting intermediate, ethyl 3-(2-fluoroanilino)crotonate, is then added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C to induce cyclization. The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane or heptane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain 8-fluoro-2-methylquinolin-4-ol.

Step 2: Synthesis of 4-Bromo-8-fluoro-2-methylquinoline

The second step involves the conversion of the 4-hydroxyl group of the quinolinol intermediate to a bromine atom. This is achieved using a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).[2] The use of PBr₃ is a reliable method for converting secondary alcohols and enols to alkyl and vinyl bromides, respectively, and proceeds with minimal side reactions under controlled conditions.[3][4]

Reaction Mechanism:

The reaction mechanism involves the activation of the hydroxyl group by PBr₃, converting it into a good leaving group. This is followed by a nucleophilic attack by the bromide ion.

  • Activation of Hydroxyl Group: The oxygen of the hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate.

  • Nucleophilic Substitution: The displaced bromide ion then acts as a nucleophile, attacking the carbon at the 4-position and displacing the activated oxygen group, yielding the final 4-bromoquinoline product.

Bromination_Mechanism start 8-Fluoro-2-methylquinolin-4-ol intermediate Activation O-Phosphite ester intermediate start->intermediate Attack on PBr₃ reagent PBr₃ reagent->intermediate product 4-Bromo-8-fluoro-2-methylquinoline intermediate->product SN2 attack by Br⁻

Caption: Mechanism for the bromination of the quinolinol intermediate.

Experimental Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend 8-fluoro-2-methylquinolin-4-ol (1.0 equivalent) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture into crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of approximately 8-9.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-bromo-8-fluoro-2-methylquinoline.

Quantitative Data Summary

The following table summarizes the key reactants and products with their relevant physicochemical properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2-FluoroanilineC₆H₆FN111.12Liquid
Ethyl AcetoacetateC₆H₁₀O₃130.14Liquid
8-Fluoro-2-methylquinolin-4-olC₁₀H₈FNO177.18Solid
4-Bromo-8-fluoro-2-methylquinolineC₁₀H₇BrFN240.07Solid

Trustworthiness and Self-Validation

The presented synthesis pathway is designed to be a self-validating system. Each step is a well-established transformation in organic synthesis.

  • Conrad-Limpach Reaction: This is a classical and reliable method for the synthesis of 4-hydroxyquinolines.[1] The regioselectivity is controlled by the nature of the starting materials.

  • Bromination with PBr₃: The conversion of a hydroxyl group at the 4-position of a quinoline to a bromide is a standard and high-yielding reaction.[2] This method avoids the regioselectivity issues of direct electrophilic bromination of the quinoline core.

The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by NMR spectroscopy and mass spectrometry.

References

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Journal of Organic and Pharmaceutical Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Xiao, Q., et al. (n.d.). Our strategy for the construction of 4-bromo quinolines and its applications.
  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis.
  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • An improvement in the Doebner-Miller synthesis of quinaldines. (n.d.).
  • BenchChem. (n.d.).
  • Biotage. (n.d.).
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (n.d.).
  • Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (n.d.).
  • BenchChem. (n.d.).
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.).
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024).
  • Reddit. (2019, November 22). Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? Retrieved from [Link]

  • BenchChem. (n.d.).
  • 8-Bromo-2-methylquinoline. (n.d.). PMC.
  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ? (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • BenchChem. (n.d.).
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). PMC.
  • Sigma-Aldrich. (n.d.). 4-Amino-8-bromo-2-methylquinoline AldrichCPR 288151-51-9.
  • Regioselective bromination of fused heterocyclic N-oxides. (n.d.). Semantic Scholar.

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-8-fluoro-2-methylquinoline (CAS No. 1070879-49-0)

A Keystone Building Block for Advanced Drug Discovery and Materials Science Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Substituted Quinolines The quinoline scaffold is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Building Block for Advanced Drug Discovery and Materials Science

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. 4-Bromo-8-fluoro-2-methylquinoline is a prime example of a highly functionalized quinoline derivative, offering multiple points for synthetic elaboration. The presence of a bromine atom at the 4-position, a fluorine atom at the 8-position, and a methyl group at the 2-position provides a unique combination of electronic and steric features, making it a valuable intermediate for the synthesis of novel bioactive compounds and advanced materials.[3][4]

This technical guide provides a comprehensive overview of 4-Bromo-8-fluoro-2-methylquinoline, including its physicochemical properties, a detailed proposed synthesis pathway with experimental protocols, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and materials science.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective use in research and development. The key physicochemical data for 4-Bromo-8-fluoro-2-methylquinoline are summarized in the table below.

PropertyValueSource
CAS Number 1070879-49-0
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance Solid (predicted)
InChI 1S/C10H7BrFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
SMILES Cc1cc(Br)c2cccc(F)c2n1

Safety and Handling:

4-Bromo-8-fluoro-2-methylquinoline is classified as an acute oral toxicant and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).

Proposed Synthetic Pathway and Experimental Protocols

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Bromination A 2-Fluoroaniline C 8-Fluoro-2-methylquinolin-4-ol A->C High Temperature Cyclization B Ethyl acetoacetate B->C High Temperature Cyclization D 4-Bromo-8-fluoro-2-methylquinoline C->D POBr₃ or PBr₃ Reactivity_Diagram A 4-Bromo-8-fluoro-2-methylquinoline B Nucleophilic Aromatic Substitution (at C4) A->B Nu⁻ C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) (at C4) A->C Pd catalyst, Boronic acid/ester, etc. D Electrophilic Aromatic Substitution (on the benzene ring) A->D E⁺

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-8-fluoro-2-methylquinoline

Abstract 4-Bromo-8-fluoro-2-methylquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Unambiguous structural characterization is the bedrock of any r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-8-fluoro-2-methylquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Unambiguous structural characterization is the bedrock of any rigorous scientific investigation involving such novel molecules. This guide provides a comprehensive, in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a predictive yet scientifically rigorous analysis. Furthermore, it details field-proven, step-by-step protocols for data acquisition, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of 4-Bromo-8-fluoro-2-methylquinoline incorporates a quinoline core, a bicyclic aromatic heterocycle, functionalized with three key substituents: a methyl group at position 2, a bromine atom at position 4, and a fluorine atom at position 8. Each of these features imparts a distinct electronic and structural influence, which will be directly observable in its NMR, IR, and MS spectra.

  • ¹H and ¹³C NMR will resolve the specific electronic environment of each hydrogen and carbon atom, confirming the substitution pattern and connectivity.

  • IR Spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as aromatic rings and carbon-halogen bonds.

  • Mass Spectrometry will determine the compound's exact molecular weight and reveal characteristic fragmentation patterns, providing definitive confirmation of its elemental composition.

Combined, these three techniques form a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] The following sections predict the ¹H and ¹³C NMR spectra of 4-Bromo-8-fluoro-2-methylquinoline, assuming data acquisition in a standard solvent like deuterochloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the four aromatic protons on the quinoline ring and the three protons of the methyl group. The chemical shifts (δ) are influenced by the anisotropic effect of the aromatic system and the electronic effects of the nitrogen heteroatom and halogen substituents.[2][3]

Table 1: Predicted ¹H NMR Data for 4-Bromo-8-fluoro-2-methylquinoline

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-3~7.5 - 7.7Singlet (s)1HLocated on the pyridine ring, adjacent to the electron-withdrawing bromine at C4. No adjacent protons for coupling.
H-5~7.8 - 8.0Doublet of doublets (dd)1HPart of the carbocyclic ring. Coupled to H-6 and H-7. Deshielded by the adjacent bromine at C4.
H-6~7.3 - 7.5Triplet or ddd1HCoupled to H-5 and H-7. Also exhibits a smaller coupling to the fluorine at C8.
H-7~7.6 - 7.8Doublet of doublets (dd)1HCoupled to H-5 and H-6. Deshielded by the electronegative fluorine at C8.
CH₃~2.7 - 2.9Singlet (s)3HThe methyl group at C2 is deshielded by the adjacent nitrogen and aromatic ring.[4] No adjacent protons for coupling.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the quinoline core and the methyl group. The chemical shifts are highly dependent on the hybridization and the electronic environment, with the carbon atoms directly attached to nitrogen, bromine, and fluorine showing the most significant shifts.[5][6]

Table 2: Predicted ¹³C NMR Data for 4-Bromo-8-fluoro-2-methylquinoline

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~158 - 162Attached to nitrogen and the methyl group, expected to be significantly downfield.
C-3~122 - 125Aromatic CH carbon, influenced by adjacent C4-Br.
C-4~125 - 129Directly attached to bromine; its signal will be broadened and shifted by the halogen.
C-4a~147 - 150Quaternary carbon at the ring junction, influenced by the adjacent nitrogen and bromine.
C-5~128 - 131Aromatic CH carbon.
C-6~124 - 127Aromatic CH carbon, its shift will be influenced by the fluorine at C8.
C-7~115 - 119Aromatic CH carbon, shielded by the ortho-fluorine substituent.
C-8~155 - 160 (d, ¹JCF ≈ 250 Hz)Directly attached to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift.[7][8]
C-8a~140 - 143Quaternary carbon at the ring junction, adjacent to the fluorine-bearing carbon.
CH₃~24 - 27Typical range for a methyl group attached to an sp² carbon in a heterocyclic system.[9]

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy excels at identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds. For 4-Bromo-8-fluoro-2-methylquinoline, the spectrum will be dominated by absorptions from the aromatic system and the carbon-halogen bonds.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale for Prediction
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on an sp² hybridized carbon.[10]
2980 - 2850Aliphatic C-H StretchMedium-WeakFrom the methyl group.
1620 - 1580Aromatic C=C & C=N StretchStrong-MediumMultiple bands are expected from the quinoline ring system.[11]
1500 - 1400Aromatic C=C StretchStrong-MediumFurther evidence of the aromatic core.
1250 - 1000C-F StretchStrongThe carbon-fluorine bond gives a characteristically strong absorption in this region.[12]
880 - 800C-H Out-of-plane BendingStrongThe pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings.
650 - 550C-Br StretchMediumThe carbon-bromine bond is a weaker absorber and appears in the lower frequency region of the spectrum.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[14] For this molecule, Electron Ionization (EI) at 70 eV is a standard technique that would yield a reproducible "fingerprint" spectrum.[15][16]

The molecular formula is C₁₀H₇BrFN. The nominal molecular weight is 239 g/mol (using ⁷⁹Br).

A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺·). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity for the molecular ion: one at m/z 239 (M⁺·) and another at m/z 241 ([M+2]⁺·).[17] This is an unambiguous indicator of the presence of one bromine atom.

Table 4: Predicted Key Fragments in EI-MS

m/z (for ⁷⁹Br)Proposed FragmentNeutral LossRationale for Prediction
239 / 241[C₁₀H₇BrFN]⁺·-Molecular Ion (M⁺·) showing the characteristic 1:1 isotopic pattern for bromine.
160[C₁₀H₇FN]⁺·BrLoss of a bromine radical is a very common and favorable fragmentation pathway for bromo-aromatics.[18]
224 / 226[C₉H₄BrFN]⁺··CH₃Loss of a methyl radical from the molecular ion.
133[C₉H₆F]⁺HCN + ·BrSequential loss of a bromine radical and hydrogen cyanide, a characteristic fragmentation of quinoline rings.[19]
115[C₉H₆]⁺·HFLoss of hydrogen fluoride from the [C₉H₆F]⁺ fragment.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe standardized, field-proven methodologies for acquiring high-quality spectral data. The causality behind each step is explained to ensure the integrity and trustworthiness of the results.

NMR Data Acquisition Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Bromo-8-fluoro-2-methylquinoline for ¹H NMR (15-25 mg for ¹³C NMR) and place it in a clean, dry vial.[20]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the regions of interest.[21]

    • Ensure complete dissolution. If necessary, gently vortex or sonicate the sample.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton plug to filter out any particulate matter.[21]

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine, adjusting the depth with a gauge to ensure the sample is centered in the detection coil.[22]

    • Place the sample into the spectrometer magnet.

    • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift over time, ensuring stable and accurate chemical shift measurements.[23]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks and is analogous to focusing a lens.[23]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception, which directly improves the signal-to-noise ratio.[22]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum. A 90° pulse with a single scan may be sufficient for a concentrated sample.[23]

    • Acquire a ¹³C spectrum. Due to the low natural abundance of ¹³C, multiple scans are averaged to achieve a good signal-to-noise ratio. A pulse angle of 30-45° is often used with a short relaxation delay to optimize acquisition time.[23][24]

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Operations weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock shim Shim Magnet lock->shim tune Tune & Match Probe shim->tune acquire Acquire Data (1H & 13C) tune->acquire process Process Data (FT, Phasing) acquire->process FID spectrum Final Spectrum process->spectrum

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

FT-IR Data Acquisition Protocol

Objective: To obtain an infrared spectrum to identify the compound's functional groups. The Attenuated Total Reflectance (ATR) method is described here as it is a common and simple technique for solid samples.[25]

Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.[25]

    • Run a background scan. This is a critical step to capture the IR spectrum of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself. This background is then automatically subtracted from the sample spectrum to ensure the resulting data is only from the compound of interest.[26]

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid 4-Bromo-8-fluoro-2-methylquinoline directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp. This ensures intimate contact between the sample and the crystal, which is essential for the IR beam's evanescent wave to penetrate the sample and generate a strong signal.

    • Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[27]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.[28]

FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background place_sample Place Solid Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample subtract Subtract Background from Sample acquire_sample->subtract final_spectrum Final IR Spectrum subtract->final_spectrum clean_after Clean Crystal final_spectrum->clean_after end End clean_after->end

Caption: Workflow for FT-IR Data Acquisition using the ATR Method.

EI-MS Data Acquisition Protocol

Objective: To determine the molecular weight and fragmentation pattern using Electron Ionization Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • The sample is injected into the GC, where it is vaporized and separated from the solvent on a capillary column.

    • The eluted compound enters the mass spectrometer's ion source.

  • Ionization and Analysis:

    • In the ion source, the gaseous molecules are bombarded by a beam of electrons accelerated to 70 eV. This energy is a standardized value; it is high enough to cause reproducible fragmentation and allows for the comparison of spectra with established libraries, but not so high as to obliterate the molecular ion completely.[16][29]

    • The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector counts the ions at each m/z, and the software plots this data to generate the mass spectrum.[29]

MS_Workflow cluster_inlet Sample Inlet (GC) cluster_ms Mass Spectrometer inject Inject Dilute Solution vaporize Vaporize inject->vaporize separate Separate on Column vaporize->separate ionize Ionize with 70 eV Electrons (EI) separate->ionize accelerate Accelerate Ions ionize->accelerate analyze Analyze by m/z (Quadrupole) accelerate->analyze detect Detect Ions analyze->detect spectrum Mass Spectrum detect->spectrum Ion Count vs. m/z

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-8-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides a detailed technical analysis of 4-Bromo-8-fluoro-2-methylquinoline, a halogenated quinoline derivative with potential applications in drug discovery. In the absence of experimental crystallographic data, this document leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate its molecular structure and conformational preferences. Furthermore, a plausible synthetic route and detailed characterization protocols are presented to provide a comprehensive resource for researchers.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug development, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. Halogenation, in particular, is a common strategy to enhance binding affinity and modulate electronic properties. This guide focuses on the specific substitution pattern of 4-Bromo-8-fluoro-2-methylquinoline, aiming to provide a foundational understanding of its structural and conformational characteristics.

Unveiling the Molecular Architecture: A Computational Approach

Due to the absence of a published crystal structure for 4-Bromo-8-fluoro-2-methylquinoline, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its three-dimensional geometry with high accuracy.[2][3]

Predicted Molecular Structure

The quinoline core is an aromatic bicyclic heterocycle, and as such, it is expected to be largely planar. The substituents—a bromine atom at position 4, a fluorine atom at position 8, and a methyl group at position 2—will influence the local geometry. The crystal structure of the related compound, 8-bromo-2-methylquinoline, reveals a nearly planar quinoline system, with a dihedral angle of only 0.49(16)° between the two six-membered rings.[4][5] A similar planarity is anticipated for 4-Bromo-8-fluoro-2-methylquinoline.

Below is a diagram illustrating the predicted molecular structure with atom numbering.

Caption: Predicted molecular structure of 4-Bromo-8-fluoro-2-methylquinoline.

Computational Protocol for Geometry Optimization

A robust computational methodology is crucial for obtaining reliable structural data. The following protocol outlines a standard approach using DFT.

G cluster_input Input Generation cluster_dft DFT Calculation cluster_analysis Data Analysis start Initial 3D Structure Generation (e.g., using Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc bond_params Extraction of Bond Lengths, Bond Angles, and Dihedral Angles freq_calc->bond_params nmr_pred NMR Chemical Shift Prediction (GIAO method) freq_calc->nmr_pred

Caption: Workflow for computational analysis of molecular structure.

Step-by-Step Methodology:

  • Initial Structure Generation: A preliminary 3D structure of 4-Bromo-8-fluoro-2-methylquinoline is generated using molecular modeling software such as Avogadro.

  • Geometry Optimization: The initial structure is then optimized using a DFT method, such as the B3LYP functional with a basis set like 6-311+G(d,p), to find the lowest energy conformation.[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.

Predicted Geometric Parameters

Based on DFT calculations of similar quinoline derivatives, the following table summarizes the expected bond lengths and angles.

ParameterPredicted Value
Bond Lengths (Å)
C-Br~1.90
C-F~1.35
C-N (pyridine ring)~1.33 - 1.38
C-C (aromatic)~1.38 - 1.42
C-C (methyl)~1.51
**Bond Angles (°) **
C-C-Br~120
C-C-F~118
Angles in rings~118 - 122
Dihedral Angles (°)
Ring PlanarityClose to 0

Conformational Analysis

Conformational analysis for a largely planar and rigid molecule like 4-Bromo-8-fluoro-2-methylquinoline primarily involves the orientation of the 2-methyl group.

Rotation of the 2-Methyl Group

The primary conformational flexibility arises from the rotation of the methyl group around the C2-C(methyl) single bond. Due to the steric hindrance from the peri-hydrogen at the C8 position and the nitrogen at the N1 position, the rotation of the methyl group is expected to have a relatively low energy barrier. The preferred conformation will likely have the hydrogen atoms of the methyl group staggered with respect to the quinoline ring to minimize steric interactions.

Influence of Substituents on Conformation

The bromine at C4 and the fluorine at C8 are not expected to significantly alter the overall planar conformation of the quinoline ring system. Their primary influence will be on the electronic properties of the molecule, such as the dipole moment and the reactivity of the quinoline ring. The fluorine atom, being highly electronegative, will withdraw electron density from the ring, while the bromine atom will have a weaker electron-withdrawing effect. These electronic effects can influence intermolecular interactions in a larger assembly or a biological system.

Proposed Synthesis and Characterization

A plausible synthetic route for 4-Bromo-8-fluoro-2-methylquinoline can be devised based on established methodologies for the synthesis of substituted quinolines.

Synthetic Pathway

A potential synthetic approach involves a multi-step sequence starting from a commercially available substituted aniline.

G A 2-Fluoro-6-bromoaniline B Combes quinoline synthesis (with acetylacetone) A->B C 8-Fluoro-4-bromo-2-methylquinoline B->C

Caption: Proposed synthetic pathway for 4-Bromo-8-fluoro-2-methylquinoline.

Experimental Protocol (Hypothetical):

  • Combes Quinoline Synthesis: 2-Fluoro-6-bromoaniline is reacted with acetylacetone in the presence of a strong acid catalyst (e.g., sulfuric acid).

  • Cyclization: The intermediate anil is then heated to induce cyclization, followed by dehydration to form the quinoline ring.

  • Purification: The crude product is purified by column chromatography to yield 4-Bromo-8-fluoro-2-methylquinoline.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

  • ¹³C NMR: The carbon NMR will show signals for all ten carbon atoms, with the carbons attached to the halogens exhibiting characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR will show a singlet, providing a clear indication of the presence and chemical environment of the fluorine atom.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s)Predicted Chemical Shift (ppm)
CH₃ (at C2)~2.7
H (at C3)~7.3
Aromatic H's~7.5 - 8.2

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₀H₇BrFN) by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Bromo-8-fluoro-2-methylquinoline based on computational modeling. The predicted planar structure with a freely rotating methyl group offers a solid foundation for further research. The proposed synthetic route and characterization methods provide a practical framework for the preparation and validation of this compound. This information is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related substituted quinolines as potential therapeutic agents.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Journal of Biophysical Chemistry. [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. [Link]

  • 8-Bromo-2-methylquinoline. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 8-Bromo-2-methyl-quinoline. (2009). PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 4-Bromo-8-fluoro-2-methylquinoline in Organic Solvents

Introduction 4-Bromo-8-fluoro-2-methylquinoline is a halogenated quinoline derivative with the empirical formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol .[1] This compound belongs to a class of heterocyclic buil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-8-fluoro-2-methylquinoline is a halogenated quinoline derivative with the empirical formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol .[1] This compound belongs to a class of heterocyclic building blocks that are of significant interest in medicinal chemistry and materials science.[1] The unique substitution pattern, featuring a bromine atom at the 4-position, a fluorine atom at the 8-position, and a methyl group at the 2-position, imparts specific physicochemical properties that influence its reactivity, bioavailability, and, critically, its solubility.

Understanding the solubility of 4-Bromo-8-fluoro-2-methylquinoline in various organic solvents is paramount for its application in drug discovery, process development, and formulation. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and the formulation of final products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-Bromo-8-fluoro-2-methylquinoline, offering a predictive framework and detailed experimental protocols for its quantitative determination.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₇BrFN[1]
Molecular Weight 240.07 g/mol [1]
Form Solid[1]
CAS Number 1070879-49-0[1]
Safety Information

4-Bromo-8-fluoro-2-methylquinoline is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.

Predicting Solubility: The "Like Dissolves Like" Principle

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4][5][6] The polarity of both the solute (4-Bromo-8-fluoro-2-methylquinoline) and the solvent are the primary determinants of solubility.

Structural Analysis of 4-Bromo-8-fluoro-2-methylquinoline

To predict its solubility, we must first analyze the structure of 4-Bromo-8-fluoro-2-methylquinoline. The quinoline core is a bicyclic aromatic heterocycle, which is generally nonpolar. However, the presence of a nitrogen atom introduces a dipole moment, and the electronegative bromine and fluorine atoms further increase the polarity of the molecule. The methyl group is nonpolar. Overall, 4-Bromo-8-fluoro-2-methylquinoline can be considered a moderately polar compound.

Classification of Organic Solvents by Polarity

Organic solvents can be broadly classified into nonpolar, polar aprotic, and polar protic solvents. The following table provides a list of common organic solvents categorized by their polarity.

Polarity ClassSolventPolarity Index
Nonpolar Hexane0.1
Toluene2.4
Diethyl Ether2.8
Polar Aprotic Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Polar Protic Isopropanol3.9
Ethanol4.3
Methanol5.1
Water10.2

Polarity Index values are relative measures of polarity.[7][8]

Predicted Solubility of 4-Bromo-8-fluoro-2-methylquinoline

Based on the "like dissolves like" principle, we can predict the solubility of 4-Bromo-8-fluoro-2-methylquinoline in various organic solvents.

Solvent ClassPredicted SolubilityRationale
Nonpolar Solvents Low to ModerateThe nonpolar quinoline backbone may have some affinity for nonpolar solvents, but the polar functional groups will limit solubility.
Polar Aprotic Solvents Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar C-Br, C-F, and C-N bonds of the solute, promoting dissolution.
Polar Protic Solvents ModerateWhile these solvents are polar, their ability to form strong hydrogen bonds with themselves may hinder their interaction with the solute, which cannot act as a hydrogen bond donor.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination is essential for obtaining accurate solubility data. The following section outlines two common methods for determining the solubility of a solid organic compound.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Experimental Workflow

G A 1. Add excess 4-Bromo-8-fluoro-2-methylquinoline to a known volume of solvent. B 2. Equilibrate the mixture at a constant temperature with agitation. A->B C 3. Allow the undissolved solid to settle. B->C D 4. Withdraw a known volume of the supernatant. C->D E 5. Filter the supernatant to remove any remaining solid particles. D->E F 6. Quantify the concentration of the solute in the filtrate. E->F

Caption: Workflow for the Equilibrium Solubility Method.

Detailed Protocol
  • Preparation: Accurately weigh an amount of 4-Bromo-8-fluoro-2-methylquinoline that is in excess of its expected solubility and add it to a vial containing a precisely measured volume of the organic solvent of interest.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification: Analyze the filtrate to determine the concentration of 4-Bromo-8-fluoro-2-methylquinoline. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Solvent Addition (Titration) Method

This method involves adding a solvent to a known mass of the solute until it is completely dissolved.

Experimental Workflow

G A 1. Place a known mass of 4-Bromo-8-fluoro-2-methylquinoline in a vial. B 2. Add the solvent in small, measured increments. A->B C 3. Agitate the mixture after each addition until the solid dissolves. B->C D 4. Record the total volume of solvent required for complete dissolution. C->D Repeat B and C

Sources

Exploratory

The Quinoline Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

An In-depth Technical Guide to the Design, Synthesis, and Application of Substituted Quinolines in Drug Discovery Abstract The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Design, Synthesis, and Application of Substituted Quinolines in Drug Discovery

Abstract

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid, planar structure and unique electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. From the historic antimalarial quinine to contemporary targeted cancer therapies, substituted quinolines have consistently yielded clinically significant drugs. This technical guide provides an in-depth exploration of the multifaceted applications of substituted quinolines in medicinal chemistry. We will dissect the causality behind experimental choices in the design and synthesis of quinoline-based therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for major therapeutic areas, including oncology, infectious diseases, and inflammation.

Introduction: The Enduring Legacy of the Quinoline Moiety

Quinoline, a naturally occurring alkaloid first isolated from coal tar, has a rich history intertwined with the development of modern medicine.[1] Its derivatives are found in numerous natural products and have been the basis for the synthesis of a vast library of compounds with a wide spectrum of pharmacological activities.[2] The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This adaptability has enabled medicinal chemists to design molecules that can selectively target enzymes, receptors, and nucleic acids, leading to the development of drugs for a multitude of diseases.[3]

This guide will focus on three key therapeutic areas where substituted quinolines have made a significant impact:

  • Anticancer Agents: Targeting the molecular machinery of cancer cells.

  • Antimalarial Agents: Continuing the fight against a persistent global health threat.

  • Antibacterial Agents: Addressing the challenge of antimicrobial resistance.

For each area, we will explore a representative FDA-approved drug, detailing its mechanism of action, structure-activity relationship, and relevant experimental protocols for its synthesis and biological evaluation.

Substituted Quinolines as Anticancer Agents: The Case of Bosutinib

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Substituted quinolines have emerged as potent kinase inhibitors, with several compounds gaining FDA approval for the treatment of various malignancies.[5]

Mechanism of Action: Dual Inhibition of Src and Abl Kinases

Bosutinib (marketed as Bosulif®) is a 4-anilino-3-quinolinecarbonitrile derivative that functions as a dual inhibitor of the Src and Bcr-Abl tyrosine kinases.[6][7] It is an ATP-competitive inhibitor, binding to the kinase domain of these enzymes and preventing the phosphorylation of their downstream substrates.[8] This blockade of signaling pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[9] Bosutinib is particularly effective in the treatment of chronic myeloid leukemia (CML) that is resistant to other tyrosine kinase inhibitors like imatinib.[6] It has demonstrated activity against 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines.[10]

The following diagram illustrates the signaling pathway inhibited by Bosutinib:

Bosutinib_Mechanism cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Src Src Kinase Receptor->Src activates BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) BCR_ABL->Downstream Src->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL inhibits Bosutinib->Src inhibits Chloroquine_Mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme digestion Polymerization Heme Polymerase Heme->Polymerization Death Parasite Death Heme->Death accumulation Hemozoin Hemozoin (Non-toxic crystal) Polymerization->Hemozoin Chloroquine Chloroquine Chloroquine->Heme binds Complex Chloroquine-Heme Complex Complex->Polymerization inhibits HemeChloroquine HemeChloroquine HemeChloroquine->Complex

Caption: Chloroquine inhibits heme polymerization.

Structure-Activity Relationship (SAR) Insights

The SAR of 4-aminoquinolines has been extensively studied to understand and overcome drug resistance. [11][12][13]

  • The 7-Chloro Group: The electron-withdrawing chloro group at the 7-position of the quinoline ring is essential for antimalarial activity. [14]It is thought to increase the basicity of the quinoline nitrogen, facilitating its accumulation in the acidic food vacuole.

  • The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is critical for activity and for overcoming resistance. The length of the carbon spacer between the two nitrogen atoms and the substitution on the terminal nitrogen influence the drug's ability to evade efflux pumps in resistant parasite strains. [14][15]

Experimental Protocols

The synthesis of Chloroquine typically involves the condensation of 4,7-dichloroquinoline with 4-amino-1-diethylaminopentane (also known as novaldiamine). [5][16] Step 1: Synthesis of 4,7-dichloroquinoline

  • 4,7-dichloroquinoline can be prepared through various methods, often starting from 3-chloroaniline. [5] Step 2: Condensation Reaction

  • Mix 198g of 4,7-dichloroquinoline and 94g of phenol and heat to 70-80°C.

  • Slowly add 332g of 2-amino-5-diethylaminopentane.

  • After the reaction is complete, dilute with toluene and adjust the pH to 8-9 with a 10% sodium carbonate solution.

  • Separate the organic layer, wash with water, and concentrate to obtain crude Chloroquine. [16]

The efficacy of Chloroquine and its analogs against P. falciparum is determined using in vitro culture assays.

Protocol: SYBR Green I-based Fluorescence Assay

  • Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes in a suitable culture medium.

  • Drug Dilution: Prepare serial dilutions of Chloroquine in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture to wells containing the different drug concentrations. Include drug-free and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration and determine the IC50 value.

Substituted Quinolines as Antibacterial Agents: The Fluoroquinolone Class

The quinolone and subsequent fluoroquinolone classes of antibiotics have been instrumental in treating a wide range of bacterial infections. [17]Ciprofloxacin is a second-generation fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [18]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. [19][20]These enzymes are crucial for DNA replication, repair, and recombination. [4]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary for the initiation of replication.

  • Topoisomerase IV: This enzyme is responsible for decatenating the newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. [21]This ultimately results in the inhibition of DNA synthesis and bacterial cell death.

The following diagram illustrates the mechanism of action of Fluoroquinolones:

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Replication DNA Replication Gyrase->Replication TopoIV Topoisomerase IV Segregation Chromosome Segregation TopoIV->Segregation Replication->TopoIV Fluoroquinolone Fluoroquinolone Fluoroquinolone->Gyrase inhibits Fluoroquinolone->TopoIV inhibits

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Insights

The SAR of fluoroquinolones is well-established and has guided the development of newer generations with improved activity and pharmacokinetic properties. [3][17][22][23][24][25]

  • The Carboxylic Acid and Ketone: The 3-carboxy and 4-oxo groups are essential for binding to the target enzymes and for antibacterial activity. [17]* The N-1 Substituent: The cyclopropyl group at the N-1 position, as seen in Ciprofloxacin, significantly enhances the potency against a broad range of bacteria. [25]* The C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolones and dramatically increases their antibacterial activity. [3]* The C-7 Piperazinyl Ring: The piperazine ring at the C-7 position is crucial for activity against Gram-negative bacteria and also influences the drug's pharmacokinetic profile. [26]

Experimental Protocols

A common synthetic route to Ciprofloxacin involves the construction of the quinolone core followed by the introduction of the piperazine moiety. [23][27][28] Step 1: Synthesis of the Quinolone Core

  • A widely used method starts with the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate.

  • Subsequent hydrolysis, decarboxylation, and reaction with triethylorthoformate and acetic anhydride yields an enol ether.

  • This intermediate is then reacted with cyclopropylamine to form the cyclopropylamine derivative, which is then cyclized to the quinolone core. [27] Step 2: Nucleophilic Substitution with Piperazine

  • Dissolve the quinolone core intermediate (e.g., methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) in a solvent like DMSO.

  • Add piperazine and heat the mixture.

  • Upon completion of the reaction, adjust the pH to 7 with HCl to precipitate Ciprofloxacin. [23]

The minimum inhibitory concentration (MIC) of Ciprofloxacin against various bacterial strains is determined using the broth microdilution method. [26][29][30][31][32] Protocol: Broth Microdilution Assay

  • Prepare Antibiotic Dilutions: Prepare two-fold serial dilutions of Ciprofloxacin in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth). [26]2. Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard). [29]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [26]5. Determine MIC: The MIC is the lowest concentration of Ciprofloxacin that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. The examples of Bosutinib, Chloroquine, and Ciprofloxacin highlight the diverse range of biological targets that can be effectively modulated by substituted quinolines. The ongoing research in this field is focused on several key areas:

  • Development of Novel Anticancer Agents: Designing quinoline derivatives that target novel kinases, inhibit angiogenesis, or overcome drug resistance mechanisms.

  • Combating Antimalarial Resistance: Synthesizing new 4-aminoquinolines and other quinoline-based compounds that are active against chloroquine-resistant strains of P. falciparum.

  • Addressing Antibacterial Resistance: Developing new fluoroquinolones and other quinoline-based antibiotics that can evade bacterial resistance mechanisms.

  • Exploring Other Therapeutic Areas: Investigating the potential of substituted quinolines as anti-inflammatory, antiviral, and neuroprotective agents.

The combination of rational drug design, guided by a deep understanding of SAR, and efficient synthetic methodologies will undoubtedly lead to the discovery of the next generation of quinoline-based drugs that will address unmet medical needs.

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  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(6), 118-124.
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Foundational

The Multifaceted Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorination in Quinoline Scaffolds The quinoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Quinoline Scaffolds

The quinoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate and enhance the biological activities of these derivatives. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline derivatives, offering insights into their mechanisms of action, and presenting robust experimental protocols for their evaluation.

Antibacterial Activity: Targeting Bacterial DNA Replication

Fluorinated quinolines, particularly the fluoroquinolone class of antibiotics, have long been cornerstones in the treatment of bacterial infections.[][6] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[7][8][9]

Mechanism of Action: A Two-Pronged Attack

Fluoroquinolones exert their bactericidal effects by stabilizing the covalent complex between DNA and these topoisomerase enzymes.[8] This stabilization leads to the accumulation of double-strand DNA breaks, ultimately blocking DNA replication and triggering cell death.[6][8]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[][6] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for initiating replication.

  • Inhibition of Topoisomerase IV: In numerous Gram-positive bacteria, topoisomerase IV is the main target.[][9] This enzyme is crucial for decatenating newly replicated daughter chromosomes, allowing for proper cell division.

The dual-targeting capability of some newer fluoroquinolones, which inhibit both enzymes with similar potency, may contribute to a lower frequency of resistance selection.[8]

Experimental Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines a standard method to assess the inhibitory activity of fluorinated quinoline derivatives against bacterial DNA gyrase.[10]

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA gyrase

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Solution (e.g., 2% SDS, 200 mM EDTA)[11]

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • TAE buffer

  • Ethidium bromide

Procedure:

  • On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microfuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a solvent control.

  • Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 30 minutes.[10]

  • Stop the reaction by adding the Stop Solution.

  • (Optional) To remove the protein, add proteinase K and incubate further.

  • Extract the DNA by adding chloroform:isoamyl alcohol, vortexing, and centrifuging.

  • Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at an appropriate voltage until the bands are well-separated.

  • Visualize the DNA bands under UV light. The inhibition of supercoiling will be indicated by a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

The therapeutic potential of fluorinated quinoline derivatives extends to oncology, with numerous studies demonstrating their potent anticancer activities against a wide range of cancer cell lines.[3][12][13] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of cell proliferation, and targeting of specific signaling pathways.

Structure-Activity Relationship and Cytotoxicity

Recent research has highlighted the importance of specific structural features for the anticancer potency of fluorinated quinolines. For instance, the position of the fluorine atom on the quinoline ring and the nature of substituents can significantly impact their cytotoxicity.[3] Some derivatives have shown promising activity against triple-negative breast cancer cells while remaining non-toxic to non-tumorigenic cells.[3]

Table 1: Anticancer Activity of Selected Fluorinated Quinoline Analogues
CompoundCancer Cell LineIC₅₀ (µM)Reference
6a MDA-MB-468 (TNBC)4.0[3]
MCF7 (Breast Cancer)10.5[3]
6b MDA-MB-468 (TNBC)5.0[3]
MCF7 (Breast Cancer)11.0[3]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15][16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Treat the cells with various concentrations of the fluorinated quinoline derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.[14]

  • After the incubation period, remove the treatment medium and wash the cells with PBS.[14]

  • Add serum-free medium and MTT solution to each well and incubate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: A Broad Spectrum of Inhibition

Fluorinated quinoline derivatives have demonstrated promising antiviral activity against a variety of viruses, including HIV, Zika virus, and coronaviruses.[17][18][19] Their mechanisms of action can vary depending on the virus and the specific compound, often targeting viral entry, replication, or assembly.[17][20]

Targeting Viral Processes

Some fluorinated quinolines have been shown to interfere with critical viral proteins and processes. For example, certain derivatives have exhibited anti-HIV activity by inhibiting the Tat-TAR interaction, which is essential for viral gene expression.[17] More recently, computational studies have suggested that fluorine-based quinolines could be potent inhibitors of proteins involved in the assembly of SARS-CoV-2.[21]

Experimental Workflow: General Antiviral Screening Assay

This workflow provides a general framework for evaluating the antiviral activity of fluorinated quinoline derivatives.[22][23]

Antiviral_Screening_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare Virus Stock & Titer D Infect Cells with Virus A->D B Prepare Host Cell Culture B->D C Prepare Compound Dilutions E Add Compound at Different Time Points (Pre-, Post-infection) C->E D->E Treatment F Incubate for a Defined Period E->F G Assess Viral Inhibition (e.g., Plaque Assay, qPCR, Immunofluorescence) F->G H Determine Cytotoxicity (e.g., MTT Assay) F->H I Calculate EC₅₀ and Selectivity Index (SI) G->I H->I

Caption: General workflow for antiviral drug screening.

Antimalarial Activity: A Continued Fight Against a Global Threat

Quinolines, such as chloroquine and mefloquine, have a long history in the fight against malaria.[24][25] The introduction of fluorine into the quinoline scaffold has been explored as a strategy to overcome drug resistance and enhance antimalarial potency.[24]

Enhancing Potency through Fluorination

Studies have shown that the presence of electron-withdrawing trifluoromethyl groups can significantly increase the antimalarial activity of quinoline derivatives.[24] The position of the fluorine atom can also influence efficacy, with some studies indicating that a fluoro group at the C6 position of the quinoline moiety leads to increased activity.[24]

Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases

Emerging research suggests that fluorinated quinoline derivatives may have therapeutic potential in the context of neurodegenerative diseases like Alzheimer's disease.[26][27][28] Their proposed mechanisms of action often involve the modulation of metal ion homeostasis and the inhibition of amyloid-beta (Aβ) aggregation.

Metal Ionophores and Aβ Aggregation Inhibition

Certain fluorinated 8-hydroxyquinolines have demonstrated the ability to act as metal ionophores, influencing the uptake and distribution of metal ions like copper and zinc, which are implicated in Aβ deposition.[26] These compounds have also shown the capacity to inhibit zinc-induced Aβ oligomerization.[26] The ability of fluorine to enhance blood-brain barrier permeability is a significant advantage for developing drugs targeting the central nervous system.[27][29]

Conclusion: A Promising Future for Fluorinated Quinolines in Drug Discovery

The strategic incorporation of fluorine into the quinoline scaffold has proven to be a highly effective approach for the discovery and development of novel therapeutic agents with a broad spectrum of biological activities. From combating infectious diseases to addressing the complexities of cancer and neurodegeneration, fluorinated quinoline derivatives continue to be a rich source of inspiration for medicinal chemists and drug development professionals. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore the full therapeutic potential of this remarkable class of compounds.

References

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  • Yadav, A., Saini, S., Singh, M., Sharma, D., Mattoo, S., Kashyap, A., ... & Kumar, V. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • Singh, S., & Singh, S. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Fluorine Chemistry, 250, 109865. Retrieved from [Link]

  • ResearchGate. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • Kumar, A., Singh, A., Kumar, A., & Singh, R. K. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 11(5), 2869-2891. Retrieved from [Link]

  • Tramontano, E., & Botta, M. (2004). Antiviral Properties of Quinolone-based Drugs. Current Pharmaceutical Design, 10(15), 1773-1785. Retrieved from [Link]

  • Kaur, N., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113276. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (2021). Confirmation of the antiviral properties of medicinal plants via chemical analysis, machine learning methods and antiviral tests: a methodological approach. Journal of Analytical Atomic Spectrometry, 36(11), 2399-2409. Retrieved from [Link]

  • Liu, Y., Zhang, L., Li, Z., Wang, X., & Liu, B. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 6(10), 1055-1060. Retrieved from [Link]

  • Ferreira, J., Biltes, R., & Bártolo, A. (2020). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Molecules, 25(19), 4483. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Future Medicinal Chemistry. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 3(4), 455-474. Retrieved from [Link]

  • de Souza, N. B., Carmo, A. M., & da Silva, A. D. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 23(12), 3244. Retrieved from [Link]

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  • Mini-Reviews in Medicinal Chemistry. (2017). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Mini-Reviews in Medicinal Chemistry, 17(15), 1474-1494. Retrieved from [Link]

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  • Bentham Science. (2016). Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Retrieved from [Link]

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  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3648-3654. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 27(19), 6649. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • PubMed. (2013). Biological activities of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • Cureus. (2023). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus, 15(9), e45693. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-8-fluoro-2-methylquinoline

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-8-fluoro-2-methylquinoline with arylboronic acids. We delve into the causality behind reagent selection, offer a detailed step-by-step experimental workflow, present a mechanistic overview, and provide a troubleshooting guide to empower researchers in synthesizing novel quinoline derivatives efficiently and reliably.

Introduction: The Strategic Importance of Quinolines and the Suzuki Coupling

Substituted quinolines are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities. The strategic introduction of aryl moieties at the C4 position of the quinoline core can significantly modulate a compound's pharmacological profile. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is exceptionally well-suited for this purpose.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, in the presence of a base.[2][5]

The choice of 4-Bromo-8-fluoro-2-methylquinoline as the substrate presents a common scenario in medicinal chemistry: a moderately electron-deficient heteroaromatic halide. The bromine at the C4 position is the primary site for oxidative addition by the palladium catalyst, influenced by the electronic nature of the quinoline ring.[1][6] This protocol is designed to be a robust starting point for coupling this substrate with a variety of arylboronic acids.

Materials and Reagents

Successful and reproducible outcomes hinge on the quality of the reagents and the proper setup of the reaction environment.

Reagent / Material Grade Supplier Purpose & Rationale
4-Bromo-8-fluoro-2-methylquinoline>97%VariesAryl halide coupling partner.
Arylboronic Acid (e.g., Phenylboronic acid)>98%VariesNucleophilic coupling partner.[7]
Pd(dppf)Cl₂ · CH₂Cl₂Catalyst GradeVariesPalladium(II) precatalyst with a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%VariesBase. Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5][8][9][10][11] Cs₂CO₃ is often effective for challenging substrates.
1,4-DioxaneAnhydrous, DriSolv® or equivalentVariesPrimary organic solvent. Good for dissolving both the organic substrates and the palladium complex.
Deionized WaterHigh PurityIn-houseCo-solvent. Often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]
Argon or Nitrogen GasHigh Purity (99.998%)VariesInert gas for maintaining an oxygen-free atmosphere, preventing catalyst degradation.[13]
Ethyl Acetate (EtOAc)ACS GradeVariesExtraction solvent.
Brine (Saturated NaCl solution)ACS GradeVariesUsed during aqueous work-up to aid phase separation and remove residual water from the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariesDrying agent for the organic phase.
Schlenk Flask or Reaction VialBorosilicate GlassVariesReaction vessel designed for work under inert atmospheres.
Magnetic Stir Plate and Stir Bar-VariesFor homogenous mixing of the reaction.
CondenserBorosilicate GlassVariesTo prevent solvent loss during heating.

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of 4-Bromo-8-fluoro-2-methylquinoline with a generic arylboronic acid on a 1.0 mmol scale. Optimization may be necessary for different boronic acids.[14]

Reaction Setup Workflow

The following diagram illustrates the key steps in setting up the Suzuki coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Quinoline, Boronic Acid, Base) B 2. Seal and Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Catalyst (Pd(dppf)Cl₂) B->C D 4. Add Degassed Solvents (Dioxane and Water) C->D E 5. Heat and Stir (e.g., 90-100 °C, 12-18 h) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool and Quench (Add EtOAc and Water) F->G H 8. Extraction (Separate layers, extract aqueous phase) G->H I 9. Dry and Concentrate (Dry with Na₂SO₄, evaporate solvent) H->I J 10. Purify (Column Chromatography) I->J

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-8-fluoro-2-methylquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (2.5 mmol, 2.5 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide. The strong base, Cs₂CO₃, is crucial for activating the boronic acid.[11][15]

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

    • Causality: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state.[13][16] Maintaining an inert atmosphere is critical for catalytic activity.

  • Catalyst and Solvent Addition: Briefly open the flask under a positive pressure of inert gas and add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%). Reseal the flask. Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

    • Causality: The solvents must be degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen.[12] The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base.[12]

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).

    • Causality: Elevated temperatures are typically required to drive the reaction to completion, especially the initial oxidative addition step.[12]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][17] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][12][17]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Prod Ar-Ar' (Product) Trans->Prod ArX Ar-X (Aryl Halide) ArX->OxAdd Oxidative Addition ArB Ar'-B(OH)₃⁻ (Activated Boronate) ArB->Trans Base Base (OH⁻) + Ar'B(OH)₂ Base->ArB

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoquinoline, forming a Pd(II) intermediate.[12][17] This is often the rate-determining step.[2]

  • Transmetalation: The base activates the arylboronic acid to form a more nucleophilic boronate complex (Ar'B(OH)₃⁻).[5][9][10][18] This complex then transfers its aryl group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[1][12]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Poor solubility of starting materials.1. Ensure a thoroughly inert atmosphere; use freshly degassed solvents.[13]2. Switch to a stronger or more soluble base like K₃PO₄ or KF.[8][19]3. Try a different solvent system (e.g., DMF/water, Toluene/water) or increase the reaction temperature.[19]
Dehalogenation Byproduct 1. Slow transmetalation step allows for side reactions.2. Hydride source in the reaction mixture.1. Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.[20]2. Ensure solvents are anhydrous (if appropriate for the base) and avoid bases that can act as hydride donors.[20]
Homocoupling of Boronic Acid 1. Presence of oxygen leading to oxidative homocoupling.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorously exclude oxygen from the reaction system.[1]2. Ensure reaction conditions favor the formation of the active Pd(0) species.
Hydrolysis of Boronic Acid (Deborylation) 1. Prolonged heating in aqueous basic media.2. Boronic acid instability.1. Increase catalyst loading to speed up the reaction or use a boronic ester (e.g., pinacol ester) which can be more stable.[19]2. Add the boronic acid in portions if the reaction is slow.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and flammable.[21] Handle palladium on carbon catalysts with extreme care, as they can be pyrophoric, especially after use when saturated with hydrogen.[13][16] Always handle in a well-ventilated fume hood.[22]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate is flammable. Handle all organic solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[22][23]

  • Bases: Cesium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Inert Gas: Use caution when working with compressed gas cylinders.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Cano, R., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Leão, C. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • University of California, Berkeley. LCSS: PALLADIUM ON CARBON. Available from: [Link]

  • The Sarpong Group. Standard Operating Procedures. Available from: [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. Available from: [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available from: [Link]

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  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

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Application

palladium-catalyzed cross-coupling of 4-Bromo-8-fluoro-2-methylquinoline

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-8-fluoro-2-methylquinoline Introduction: Unlocking the Potential of a Privileged Scaffold The quinoline framework is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-8-fluoro-2-methylquinoline

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline framework is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific derivative, 4-Bromo-8-fluoro-2-methylquinoline, represents a highly versatile building block. The strategic placement of a bromine atom at the C4-position provides a reactive handle for derivatization, while the fluoro group at C8 and the methyl group at C2 modulate the electronic properties and steric environment of the molecule.[2]

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, offering a powerful and precise toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3] Applying these reactions to 4-Bromo-8-fluoro-2-methylquinoline opens a direct route to novel, highly functionalized quinoline derivatives, enabling researchers to systematically explore the chemical space around this privileged core for drug discovery and materials development.

This guide provides an in-depth analysis and detailed protocols for the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—to the 4-Bromo-8-fluoro-2-methylquinoline scaffold. We will delve into the mechanistic rationale behind experimental choices, address the unique challenges posed by quinoline substrates, and offer robust starting protocols for immediate application in the laboratory.

Core Concepts & Field-Proven Insights: Navigating the Challenges of Quinoline Cross-Coupling

The success of any palladium-catalyzed cross-coupling reaction hinges on a delicate balance of catalyst, ligand, base, and solvent. The general catalytic cycle, while varying slightly between specific named reactions, follows a fundamental sequence of oxidative addition, transmetalation (or a related step), and reductive elimination.

However, quinoline-based substrates introduce a specific and critical challenge: catalyst inhibition . The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that effectively "poison" the catalyst and halt the reaction.

The Causality Behind Experimental Choices: Why Bulky Ligands are Essential

To circumvent catalyst inhibition, the strategic selection of phosphine ligands is paramount. Modern cross-coupling catalysis relies heavily on the use of bulky, electron-rich monophosphine ligands.

  • Steric Hindrance: The large steric footprint of ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups physically blocks the quinoline nitrogen from accessing and coordinating to the palladium center. This ensures the catalyst remains available to participate in the desired catalytic cycle.[4]

  • Electron-Donating Properties: The electron-rich nature of these ligands promotes the initial, often rate-limiting, oxidative addition of the palladium(0) species into the C-Br bond. It also accelerates the final reductive elimination step, leading to faster overall reaction rates.

Therefore, throughout the following protocols, the use of such advanced ligands is strongly recommended as a primary strategy to ensure high-yield, reproducible outcomes.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, valued for its operational simplicity and the commercial availability of a vast library of boronic acids and esters.[5]

Workflow for Suzuki-Miyaura Coupling

sub 4-Bromo-8-fluoro- 2-methylquinoline setup Assemble in Glovebox (Inert Atmosphere) sub->setup boronic Aryl/Vinyl Boronic Acid or Ester boronic->setup reagents Pd Catalyst Bulky Ligand Base (e.g., K₂CO₃) reagents->setup solvent Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 4-Aryl/Vinyl-8-fluoro- 2-methylquinoline purify->product Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination product R-R' PdII_Trans->product sub R-Br sub->Pd0 boronic R'-B(OH)₂ boronic->PdII_Aryl base Base base->boronic

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 2: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne structures. I[6]t typically employs a dual-catalyst system of palladium and copper(I).

[7]#### Detailed Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-8-fluoro-2-methylquinoline (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a combination of PdCl₂(PPh₃)₂ (2-3 mol%) and a ligand).

  • Co-catalyst Addition: Add the copper(I) co-catalyst, typically copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 equiv.), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid (1–6 hours). Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale / Causality
Pd Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard, reliable catalysts for Sonogashira couplings.
Cu(I) Source Copper(I) Iodide (CuI)Co-catalyst that forms the reactive copper acetylide intermediate.
Base Triethylamine (Et₃N), DIPAActs as both a base and often a co-solvent to neutralize the HBr byproduct.
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are crucial for preventing side reactions.
Temperature 25–60 °CReactions are often facile at or slightly above room temperature.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product CuX Cu(I)Br CuAlkyne Cu(I)-C≡CR' CuX->CuAlkyne Acetylide Formation CuAlkyne->PdII_Aryl Alkyne R'C≡CH Alkyne->CuX Base Base Base->Alkyne ArylHalide Ar-Br ArylHalide->Pd0

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. T[8][9]his reaction is particularly sensitive to catalyst and ligand choice.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add 4-Bromo-8-fluoro-2-methylquinoline (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4–2.0 equiv.) to a reaction vial.

  • Amine & Solvent Addition: Remove the vial from the glovebox. Add the amine (1.2–1.5 equiv.) and a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel or Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale / Causality
Pd Source Pd₂(dba)₃, Pd(OAc)₂Standard pre-catalysts that form the active Pd(0) in situ.
Ligand RuPhos, BrettPhos, XPhosEssential for preventing quinoline coordination and facilitating C-N reductive elimination.
Base NaOt-Bu, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are required. NaOt-Bu is common, but K₃PO₄ can be used for base-sensitive substrates.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, aprotic solvents are standard.
Temperature 80–110 °CNecessary to drive the reaction, especially with less reactive amines or aryl bromides.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L-Br Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)L-NR'R'' PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination product Ar-NR'R'' PdII_Amido->product sub Ar-Br sub->Pd0 amine HNR'R'' amine->PdII_Aryl base Base base->amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Application Protocol 4: Heck Coupling for C-C (Alkene) Bond Formation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. I[10]t is a powerful method for vinylation and is foundational to palladium catalysis.

[11]#### Detailed Experimental Protocol: Heck Coupling

  • Reagent Preparation: Combine 4-Bromo-8-fluoro-2-methylquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), a suitable phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4–10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5–2.5 equiv.) in a reaction vessel.

  • Solvent and Alkene: Add a degassed solvent (e.g., DMF, acetonitrile, or toluene) and the alkene (1.5–2.0 equiv.).

  • Reaction: Heat the sealed reaction vessel to 80–120 °C. Reaction times can vary significantly (6–48 hours). Monitor by TLC or LC-MS.

  • Workup: After cooling, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

Data Summary: Heck Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale / Causality
Pd Source Pd(OAc)₂, PdCl₂Common and effective Pd(II) pre-catalysts.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsTriphenylphosphine is classic, but bulky ligands can improve results with challenging substrates.
Base Et₃N, DIPEA, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HBr formed.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are generally preferred.
Temperature 80–120 °CHigher temperatures are often required to promote the reaction.

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Coord Alkene-Coordinated Complex PdII_Aryl->PdII_Coord Alkene Coordination PdII_Insert Alkyl-Pd(II)L₂-Br PdII_Coord->PdII_Insert Migratory Insertion PdII_Insert->Pd0 β-Hydride Elimination & Base Regeneration product Substituted Alkene PdII_Insert->product sub Ar-Br sub->Pd0 alkene Alkene alkene->PdII_Aryl base Base base->PdII_Insert

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

References

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. RSC Medicinal Chemistry. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMS-986158): A Potent and Efficacious Par-1 Antagonist. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-(2-Arylvinyl)-8-hydroxyquinolines via Anhydrous Heck Coupling Reaction and the PL Properties of Their Al Complexes. ResearchGate. Available at: [Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. PubMed. Available at: [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Available at: [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]

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Method

Application Note: Synthesis of Novel Kinase Inhibitors Utilizing 4-Bromo-8-fluoro-2-methylquinoline as a Key Building Block

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its rigid, planar nature and versatile functionaliza...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its rigid, planar nature and versatile functionalization capacity make it an ideal starting point for developing potent and selective modulators of kinase activity, which are often dysregulated in diseases like cancer.[3][4] This application note provides a detailed guide for the synthesis of a library of novel, potential kinase inhibitors based on a 2,4,8-trisubstituted quinoline core, starting from the commercially available building block, 4-Bromo-8-fluoro-2-methylquinoline. We present a strategic, two-step synthetic approach employing sequential, palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling at the C4-position followed by a Buchwald-Hartwig amination at the C8-position of a synthesized intermediate. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering detailed, step-by-step protocols, rationale for experimental choices, and methods for characterization.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[3][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1][2][6] Quinoline derivatives have emerged as a particularly successful class of kinase inhibitors due to their ability to mimic the adenine moiety of ATP and form key interactions within the kinase hinge region.[7] The substitution pattern on the quinoline ring is critical for achieving potency and selectivity against specific kinases.[5][8] This guide focuses on the synthesis of 2,4,8-trisubstituted quinolines, a substitution pattern that allows for the exploration of three distinct regions of the kinase active site.

Our synthetic strategy leverages the differential reactivity of the halogen atoms on a key intermediate, 8-bromo-4-chloro-2-methylquinoline, to achieve selective functionalization. This approach enables the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthetic Strategy and Workflow

The overall synthetic strategy involves a three-step process starting from 4-hydroxy-8-fluoro-2-methylquinoline. The first step is the conversion of the hydroxyl group at the C4 position to a more reactive chloro group. This is followed by a selective Suzuki-Miyaura coupling at the C4 position, and finally, a Buchwald-Hartwig amination at the C8 position of the resulting intermediate. This sequential approach allows for the introduction of diverse aryl and amino moieties, which are common features in many kinase inhibitors.

G cluster_0 Synthesis of Key Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Analysis Start 4-Hydroxy-8-fluoro-2-methylquinoline Intermediate_1 4-Chloro-8-fluoro-2-methylquinoline Start->Intermediate_1 Chlorination Intermediate_2 4-Aryl-8-fluoro-2-methylquinoline Library Intermediate_1->Intermediate_2 Suzuki-Miyaura Coupling (Arylboronic Acids) Final_Product Novel 2,4,8-Trisubstituted Quinoline Kinase Inhibitor Library Intermediate_2->Final_Product Buchwald-Hartwig Amination (Primary/Secondary Amines) Analysis Purification & Characterization (HPLC, NMR, MS) Final_Product->Analysis

Figure 1: Overall synthetic workflow for the generation of a novel kinase inhibitor library.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10] 4-Bromo-8-fluoro-2-methylquinoline and its derivatives are potentially harmful if swallowed or in contact with eyes.[11][12]

Step 1: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline (Intermediate 1)

This protocol describes the conversion of the hydroxyl group at the C4 position to a chloro group, which is a better leaving group for subsequent cross-coupling reactions.

Materials:

  • 4-Hydroxy-8-fluoro-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a stirred solution of 4-hydroxy-8-fluoro-2-methylquinoline (1.0 eq) in DCM, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-8-fluoro-2-methylquinoline.

Step 2: Synthesis of 4-Aryl-8-fluoro-2-methylquinoline Derivatives (Intermediate 2 Library) via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce diverse aryl groups at the C4 position.[13][14][15]

Materials:

  • 4-Chloro-8-fluoro-2-methylquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Reaction vials, inert atmosphere (argon or nitrogen)

Procedure:

  • In a reaction vial, combine 4-chloro-8-fluoro-2-methylquinoline, the desired arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture to 90 °C for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-aryl-8-fluoro-2-methylquinoline derivative.

Table 1: Representative Arylboronic Acids for Library Synthesis

EntryArylboronic AcidRationale for Selection
14-(Trifluoromethyl)phenylboronic acidIntroduces an electron-withdrawing group, common in kinase inhibitors.
24-Methoxyphenylboronic acidAdds a hydrogen bond acceptor.
33-Aminophenylboronic acidProvides a point for further functionalization.
4Pyridine-3-boronic acidIncorporates a basic nitrogen for potential hinge binding.
Step 3: Synthesis of Novel 2,4,8-Trisubstituted Quinoline Library via Buchwald-Hartwig Amination

This protocol describes the final diversification step, a palladium-catalyzed Buchwald-Hartwig amination to install various amino groups at the C8 position of the synthesized intermediates.[16][17][18]

Materials:

  • 4-Aryl-8-fluoro-2-methylquinoline derivative (from Step 2) (1.0 eq)

  • Primary or secondary amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (2.0 eq)

  • Toluene (anhydrous)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a reaction vial, add the 4-aryl-8-fluoro-2-methylquinoline derivative, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous toluene, followed by the desired amine and sodium tert-butoxide.

  • Seal the vial and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to yield the final 2,4,8-trisubstituted quinoline derivative.

Table 2: Representative Amines for Library Synthesis

EntryAmineRationale for Selection
1MorpholineIntroduces a polar, water-solubilizing group.
2AnilineA common fragment in many kinase inhibitors.
3PiperazineProvides a basic handle for salt formation and improved solubility.
4CyclopropylamineIntroduces a small, rigid aliphatic group.

Characterization and Data Analysis

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

The synthesized library of compounds can then be screened in a panel of kinase assays to determine their inhibitory activity and selectivity profile. The IC₅₀ values obtained from these assays are crucial for establishing structure-activity relationships and guiding further optimization of the lead compounds.

Conclusion

The synthetic route detailed in this application note provides a robust and versatile platform for the generation of novel 2,4,8-trisubstituted quinoline derivatives as potential kinase inhibitors. By employing sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a diverse chemical space can be efficiently explored. The provided protocols are intended to serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of targeted therapeutics.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem.
  • 4-Bromo-8-fluoro-2-methylquinoline. Sigma-Aldrich.
  • Quinoline Series: Synthesis. openlabnotebooks.org.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • 4-Bromo-2-methylquinoline. CymitQuimica.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest.
  • SAFETY D
  • Buchwald–Hartwig amin
  • 7-Bromo-2-methylquinoline. AK Scientific, Inc..
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.

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Application

Application Notes & Protocols for the Development of Fluorescent Probes Using 4-Bromo-8-fluoro-2-methylquinoline

Abstract This guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes utilizing 4-Bromo-8-fluoro-2-methylquinoline as a versatile molecular scaffold. Quinoline deri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes utilizing 4-Bromo-8-fluoro-2-methylquinoline as a versatile molecular scaffold. Quinoline derivatives have emerged as a privileged class of fluorophores due to their robust photophysical properties and inherent biological activities.[1][2][3] The specific scaffold, 4-Bromo-8-fluoro-2-methylquinoline, offers a strategic combination of a reactive handle for functionalization and substituent groups that modulate its electronic environment. We present a detailed protocol for the synthesis of a representative probe via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, outline methods for its photophysical characterization, and provide a step-by-step workflow for its application in live-cell imaging. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorescent tools for biological inquiry.

Core Principles: The Rationale Behind the Scaffold

The utility of 4-Bromo-8-fluoro-2-methylquinoline as a precursor for fluorescent probes is rooted in its distinct structural features, which can be rationally exploited.

  • The Quinoline Core: The fused benzene and pyridine rings form a conjugated aromatic system that is inherently fluorescent.[3] This core structure is a common motif in both biologically active molecules and fluorescent dyes, providing a solid foundation for probe development.[1][4]

  • The C4-Bromo "Reactive Handle": The bromine atom at the 4-position is the key site for synthetic elaboration. Its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the straightforward introduction of a wide array of aryl and heteroaryl moieties.[5][6][7] This modularity is the cornerstone of tuning the probe's properties for specific applications.

  • Electronic Modulation (C8-Fluoro & C2-Methyl): The substituents on the quinoline ring are not passive. The strongly electron-withdrawing fluorine atom at the C8 position and the electron-donating methyl group at the C2 position create an electronic push-pull system. This influences the intramolecular charge transfer (ICT) characteristics of the molecule, which can lead to desirable properties such as larger Stokes shifts, enhanced quantum yields, and sensitivity to the local microenvironment.

Synthetic Strategy: Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and reliable method for forming carbon-carbon bonds, making it ideal for derivatizing our scaffold.[8] The reaction couples the C4-bromo position of the quinoline with a boronic acid or boronate ester, catalyzed by a palladium complex.

Causality of Reagents:
  • Palladium(0) Catalyst (e.g., Pd(PPh₃)₄): This is the engine of the catalytic cycle. It undergoes oxidative addition with the C-Br bond of the quinoline.[7]

  • Base (e.g., K₂CO₃, K₃PO₄): The base is crucial for activating the boronic acid partner. It forms a boronate complex, which enhances the nucleophilicity of the organic group on the boron, facilitating the key transmetalation step with the palladium center.[8]

  • Inert Atmosphere (Nitrogen or Argon): The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is essential to protect the catalyst and ensure efficient turnover.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OR)₂ activated_boron [R²-B(OR)₂(Base)]⁻ boronic_acid->activated_boron + base Base base->activated_boron activated_boron->transmetalation aryl_halide R¹-X (Quinoline-Br) aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of a Phenylboronic Ester Derivative

This protocol describes the synthesis of a hypothetical probe, QF-PhBpin , by coupling 4-Bromo-8-fluoro-2-methylquinoline with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Materials & Reagents

Reagent/MaterialSupplierCAS NumberNotes
4-Bromo-8-fluoro-2-methylquinolineSigma-Aldrich1070879-49-0The starting scaffold.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenolTCI269409-70-3The coupling partner.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄Strem Chemicals14221-01-3The catalyst. Handle in a glovebox.
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific584-08-7The base. Ensure it is dry.
1,4-Dioxane, anhydrousAcros Organics123-91-1Reaction solvent.
Toluene, anhydrousSigma-Aldrich108-88-3Reaction solvent.
Deionized Water-7732-18-5For work-up.
Ethyl Acetate (EtOAc)VWR141-78-6For extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-7487-88-9For drying the organic phase.
Silica Gel (230-400 mesh)-7631-86-9For column chromatography.
Schlenk flask, magnetic stirrer, condenser--Standard glassware.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-8-fluoro-2-methylquinoline (1.0 eq, e.g., 240 mg), the phenylboronic acid pinacol ester (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.05 eq). Causality: Adding the catalyst last minimizes its exposure to any residual air or moisture.

  • Solvent Addition: Add a degassed solvent mixture of Toluene/Dioxane/Water (e.g., 4:1:1 ratio, 20 mL total) via a cannula or syringe. Causality: The aqueous phase is necessary for the base to be effective and to facilitate the reaction kinetics.[6]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and deionized water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure fluorescent probe QF-PhBpin .

Photophysical Characterization

After successful synthesis and purification, the fundamental optical properties of the new probe must be quantified.

Key Photophysical Parameters

ParameterSymbolDefinitionSignificance
Molar Absorptivity εA measure of how strongly a chemical species absorbs light at a given wavelength.Determines the efficiency of light absorption at the excitation wavelength.
Excitation Wavelength λ_exThe wavelength of light absorbed by the fluorophore to reach an excited state.The wavelength needed from the light source (e.g., laser) to excite the probe.
Emission Wavelength λ_emThe wavelength of light emitted as the fluorophore returns to the ground state.The wavelength at which the fluorescence signal is detected.
Stokes Shift -The difference in wavelength between the maximum of absorption and emission.A larger Stokes shift is desirable to minimize self-absorption and bleed-through.
Quantum Yield Φ_fThe ratio of photons emitted to photons absorbed.Represents the brightness of the probe; a higher value is generally better.
Protocol 3.1: Measurement of Absorption and Emission Spectra
  • Sample Preparation: Prepare a stock solution of the purified probe (QF-PhBpin ) in a suitable spectroscopic-grade solvent (e.g., DMSO, Acetonitrile) at a concentration of 1 mM. From this, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. Causality: The concentration must be low enough to avoid inner filter effects, which can distort the emission spectrum.

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the dilute solution across a relevant wavelength range (e.g., 250-500 nm) to find the absorption maximum (λ_max). This will be your optimal excitation wavelength (λ_ex).

  • Emission Spectrum: Using a fluorometer, set the excitation wavelength to the λ_ex determined in the previous step. Scan the emission across a longer wavelength range (e.g., 400-700 nm) to determine the emission maximum (λ_em).

  • Data Analysis: Plot the absorption and emission spectra. Calculate the Stokes shift (λ_em - λ_ex). The quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Application in Biological Systems: Live-Cell Imaging

Fluorescence microscopy is a powerful technique to visualize cellular processes in real-time.[9] This protocol outlines a general procedure for using a newly synthesized quinoline-based probe for cellular imaging.

Self-Validation and Optimization: A critical aspect of live-cell imaging is to ensure the observed fluorescence is specific and that the probe itself is not causing cellular stress.[10] This protocol is a starting point; optimization of probe concentration and incubation time is mandatory for each cell type and experimental condition to achieve a high signal-to-noise ratio while maintaining cell health.[11]

Diagram: Live-Cell Imaging Workflow

Live_Cell_Imaging_Workflow cluster_prep Phase 1: Preparation cluster_staining Phase 2: Staining cluster_imaging Phase 3: Imaging cell_culture 1. Cell Seeding (e.g., HeLa cells on coverslips) probe_prep 2. Prepare Probe Stock (e.g., 1 mM in DMSO) working_sol 3. Prepare Working Solution (Dilute in media) probe_prep->working_sol incubation 4. Incubate Cells with Probe (e.g., 1-10 µM, 30 min at 37°C) working_sol->incubation wash 5. Wash Cells (Remove excess probe with PBS or fresh media) incubation->wash mount 6. Mount for Microscopy (Live-cell imaging chamber) wash->mount acquire 7. Image Acquisition (Confocal Microscope) mount->acquire analyze 8. Data Analysis acquire->analyze

Caption: A generalized workflow for staining and imaging live cells.

Protocol 4.1: Staining and Imaging of Live HeLa Cells
  • Cell Culture: Plate HeLa cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment. Culture in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in cell-culture grade DMSO.

  • Staining: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (start by testing a range, e.g., 1 µM, 5 µM, 10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for a defined period (e.g., 15-60 minutes) at 37°C. Causality: This allows time for the probe to permeate the cell membrane and accumulate in its target location.

  • Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove extracellular background fluorescence.[9][11]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Immediately transfer the dish to the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Image Acquisition:

    • Locate the cells using brightfield or DIC optics.

    • Excite the probe using the appropriate laser line determined from its absorption spectrum.

    • Set the detector to capture the emission spectrum.

    • Crucially, use the lowest possible laser power and shortest exposure time that provides a detectable signal to minimize phototoxicity and photobleaching. [9][10]

    • Capture images of both the fluorescent signal and a corresponding brightfield/DIC image for cellular context.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Synthesis: Low or no product yield.Inactive catalyst; insufficient base; presence of oxygen or moisture; incorrect temperature.Ensure an inert atmosphere; use fresh, anhydrous solvents and reagents; use a new bottle of catalyst; optimize reaction temperature and time.
Characterization: No fluorescence.The synthesized molecule is non-emissive under the tested conditions; incorrect concentration.Confirm the structure by NMR and Mass Spectrometry. Test different solvents of varying polarity. Ensure the concentration is appropriate for the fluorometer's sensitivity.
Imaging: Very weak signal.Low probe concentration; insufficient incubation time; probe photobleaching.Increase probe concentration or incubation time. Use a higher sensitivity detector or a higher numerical aperture objective. Reduce laser power and exposure time. Use an antifade reagent if compatible with live cells.
Imaging: High background noise.Incomplete removal of extracellular probe; probe aggregation.Perform additional washing steps.[11] Filter the probe's working solution before adding it to cells. Decrease the probe concentration.
Imaging: Signs of cell death (e.g., blebbing).Probe is cytotoxic at the used concentration; phototoxicity from the imaging laser.Perform a dose-response curve to find the maximum non-toxic concentration. Significantly reduce laser power and exposure duration. Use longer wavelength probes where possible.[10][11]

Conclusion

4-Bromo-8-fluoro-2-methylquinoline is a highly adaptable starting material for the development of sophisticated fluorescent probes. Its strategic C4-bromo position, coupled with the modulating effects of its other substituents, provides a powerful platform for synthetic chemists. Through robust and well-established methodologies like the Suzuki-Miyaura coupling, this scaffold can be functionalized to create a diverse library of probes. When paired with careful photophysical characterization and optimized live-cell imaging protocols, these tools can provide invaluable insights into dynamic biological processes, furthering research in cell biology, diagnostics, and drug discovery.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid.
  • Quinoline-Based Fluorescent Probe for Various Applic
  • Optimizing live-cell imaging: From probe to FLIM-STED integr
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Live Cell Imaging Protocol & Troubleshooting.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline, 4-bromo nitrobenzene and bromobenzene with phenylboronic acid.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 8-Fluoro-4-hydroxy-2-methylquinoline. Ossila.
  • 4-Bromo-8-fluoro-2-methylquinoline AldrichCPR. Sigma-Aldrich.

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Method

Application Note & Protocol: Nucleophilic Substitution Strategies on 4-Bromo-8-fluoro-2-methylquinoline

Abstract: This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 4-bromo-8-fluoro-2-methylquinoline, a key heterocyclic building block in contemporary drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 4-bromo-8-fluoro-2-methylquinoline, a key heterocyclic building block in contemporary drug discovery. We present detailed protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, offering researchers a versatile toolkit for synthesizing novel quinoline derivatives. The guide delves into the underlying reaction mechanisms, provides field-proven insights for reaction optimization, and includes troubleshooting advice to address common experimental challenges.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline motif is a privileged heterocyclic structure, forming the core of numerous FDA-approved drugs and clinical candidates with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The targeted functionalization of the quinoline ring is paramount for modulating a compound's pharmacological profile. 4-Bromo-8-fluoro-2-methylquinoline[1] is a particularly valuable starting material. The bromine atom at the C4 position serves as an excellent leaving group, while the fluorine atom at C8, along with the ring nitrogen, strongly activates the molecule for nucleophilic attack, facilitating the synthesis of diverse derivatives.

Mechanistic Rationale: Choosing the Right Synthetic Path

The successful substitution of the C4-bromo group hinges on understanding the electronic nature of the quinoline ring and the properties of the incoming nucleophile. Two primary strategies are discussed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The SNAr Pathway: Direct Displacement

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic systems. Unlike typical SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination sequence.

  • Activation: The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified by the strongly electron-withdrawing fluorine atom at the C8 position. This activation makes the C4 position highly electrophilic and susceptible to attack by nucleophiles.[2][3]

  • Mechanism: The reaction is initiated by the attack of a nucleophile on the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing quinoline nitrogen. The rate-determining step is typically this initial nucleophilic attack.[4][5] In the final, rapid step, the bromide ion is expelled, restoring the aromaticity of the quinoline ring.[3]

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN2 reactions. This is because the high electronegativity of fluorine strongly activates the ring for the rate-limiting nucleophilic attack, outweighing its poorer leaving group ability.[4][5]

SNAr_Mechanism cluster_0 SNAr Mechanism on 4-Bromo-8-fluoro-2-methylquinoline Reactant Substrate + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining Step) Reactant->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation TS2 Transition State 2 Intermediate->TS2 Elimination Product Substituted Product + Br⁻ TS2->Product Aromaticity Restored

Caption: The Addition-Elimination mechanism of SNAr.

The Buchwald-Hartwig Amination: A Catalytic Alternative

While SNAr is effective for strong nucleophiles, its scope can be limited with less reactive species, such as weakly basic anilines or certain N-heterocycles. In these cases, palladium-catalyzed C-N cross-coupling, specifically the Buchwald-Hartwig amination, is the method of choice.[6][7][8]

This reaction class utilizes a palladium catalyst, typically supported by a phosphine ligand, to couple an aryl halide with an amine in the presence of a base.[7][9] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[6] This method offers exceptional functional group tolerance and is often successful where SNAr reactions fail.[8][10]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds can be toxic, and many organic solvents are flammable. Bases like sodium tert-butoxide are corrosive and moisture-sensitive.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol is a general guideline and may require optimization for different nucleophiles.

Materials and Reagents:

  • 4-Bromo-8-fluoro-2-methylquinoline (1.0 eq)

  • Morpholine (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-8-fluoro-2-methylquinoline (e.g., 240 mg, 1.0 mmol) and potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (5 mL) via syringe, followed by morpholine (e.g., 174 µL, 2.0 mmol).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(morpholin-4-yl)-8-fluoro-2-methylquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is recommended for less reactive amines or when SNAr proves ineffective.

Materials and Reagents:

  • 4-Bromo-8-fluoro-2-methylquinoline (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 18.3 mg, 0.02 mmol), the phosphine ligand (e.g., 23.1 mg, 0.04 mmol), and the base (e.g., NaOtBu, 135 mg, 1.4 mmol).[11]

  • Reagent Addition: Add 4-bromo-8-fluoro-2-methylquinoline (240 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.

Experimental_Workflow cluster_1 General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Nucleophile, Base, (Catalyst/Ligand) Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Quench & Aqueous Workup Reaction->Workup Extract Extraction with Organic Solvent Workup->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A generalized workflow for nucleophilic substitution.

Reaction Optimization and Data Summary

The optimal conditions for nucleophilic substitution can vary significantly depending on the nucleophile. The following table provides starting points for optimization.

Nucleophile ClassPreferred MethodCatalyst / Ligand (mol%)Base (eq)SolventTemp (°C)Notes & Field Insights
Aliphatic Amines SNArN/AK₂CO₃ (2-3)DMF, DMSO100-120Generally high-yielding. Use of a stronger base like Cs₂CO₃ can sometimes accelerate the reaction.
Anilines Buchwald-HartwigPd₂(dba)₃ (2) / Xantphos (4)NaOtBu (1.4)Dioxane, Toluene90-110Electron-rich anilines may react under SNAr conditions at high temperatures, but cross-coupling is more general and reliable.[6]
Alcohols (ROH) SNAr (as alkoxide)N/ANaH, KOtBu (1.5)THF, DMF60-100The alcohol must be deprotonated first with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.
Phenols (ArOH) Buchwald-HartwigPd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (2.0)Toluene100-110Ullmann coupling (copper-catalyzed) is also a viable, classic alternative for C-O bond formation.[12][13]
Thiols (RSH) SNArN/AK₂CO₃ (2.0)DMF25-80Thiols are excellent nucleophiles and often react readily at or slightly above room temperature.

Troubleshooting Common Issues

  • No or Low Conversion:

    • SNAr: The nucleophile may be too weak. Consider switching to a more polar aprotic solvent (DMSO), increasing the temperature, or using a stronger base. If conversion is still low, the Buchwald-Hartwig protocol is the logical next step.

    • Buchwald-Hartwig: Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen, as Pd(0) catalysts are air-sensitive.[11] The ligand may be suboptimal; screen other bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos). The base is also critical; NaOtBu is often effective for amines, while K₃PO₄ or Cs₂CO₃ are used for other nucleophiles.

  • Formation of Side Products:

    • Dehalogenation: The bromo-substituent may be replaced by hydrogen. This can occur if a source of hydride is present or as a side reaction in catalytic cycles. Ensure anhydrous conditions.[11]

    • Homocoupling: Dimerization of the starting quinoline can sometimes be observed in catalytic reactions. Adjusting the catalyst/ligand ratio can help minimize this.[11]

  • Purification Difficulties:

    • Residual high-boiling solvents like DMF or DMSO can contaminate the final product. Thorough aqueous washing during work-up is crucial.

    • If the product and starting material have similar polarity, careful optimization of the eluent system for column chromatography is required. A shallow gradient can improve separation.

References

  • Benchchem. Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link].

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. (2023). Available from: [Link].

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Available from: [Link].

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. Available from: [Link].

  • Quora. Why does nucleophilic substitution take place in the 2nd and 4th position of Quinoline?. (2018). Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. (2026). Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link].

  • Wikipedia. Ullmann condensation. Available from: [Link].

  • NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link].

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link].

Sources

Application

Application Notes for the Synthesis of Novel OLED Materials Using 4-Bromo-8-fluoro-2-methylquinoline

<_ _> Introduction: Strategic Value of 4-Bromo-8-fluoro-2-methylquinoline 4-Bromo-8-fluoro-2-methylquinoline is a highly functionalized heterocyclic building block of significant interest in the synthesis of advanced mat...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: Strategic Value of 4-Bromo-8-fluoro-2-methylquinoline

4-Bromo-8-fluoro-2-methylquinoline is a highly functionalized heterocyclic building block of significant interest in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its strategic importance stems from the unique combination of reactive sites and modulating substituents integrated into a rigid, planar quinoline core. Quinoline derivatives are well-established as robust components in OLEDs, often serving as electron-transporting materials, hole-transporting materials, or as fluorescent emitters.[1][2][3]

The specific attributes of this molecule offer a compelling platform for rational molecular design:

  • The Quinoline Core: Provides a conjugated system with inherent charge transport capabilities and thermal stability, which are crucial for device longevity and performance.[4]

  • C4-Bromo Substituent: This position serves as a primary reactive handle for carbon-carbon and carbon-nitrogen bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of various aromatic and heteroaromatic moieties.[5][6]

  • C8-Fluoro Substituent: The presence of a fluorine atom at this position profoundly influences the electronic properties of the molecule. Fluorine's high electronegativity creates a strong C-F bond and acts as an electron-withdrawing group, which can lower the HOMO and LUMO energy levels of the final material.[7] This modulation is critical for tuning charge injection barriers, improving electron mobility, and enhancing the overall efficiency and stability of the OLED device.[7][8]

  • C2-Methyl Group: This group can enhance the solubility of the molecule and its derivatives, simplifying purification processes. It can also introduce steric effects that may prevent intermolecular aggregation (π-π stacking), which can otherwise lead to fluorescence quenching and poor film morphology.

These features make 4-Bromo-8-fluoro-2-methylquinoline an exemplary precursor for creating a diverse library of novel OLED materials, including emitters, host materials, and charge-transporting molecules with tailored optoelectronic properties.

Key Synthetic Pathways & Mechanistic Considerations

The C4-Bromo position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and well-understood mechanisms.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl groups to the quinoline core, extending the π-conjugated system to tune the emission color and charge transport properties.[9]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid partner for transmetalation.[10] The choice of a moderately strong, inorganic base prevents side reactions with other functional groups.

  • Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with an aqueous phase for the base, is used to facilitate the reaction between the organic-soluble halide and the water-soluble base/boronic acid salt.[9]

Experimental Protocol 1: Synthesis of 4-Aryl-8-fluoro-2-methylquinoline via Suzuki Coupling

This protocol details a representative synthesis of a 4-Aryl derivative using a standard Suzuki-Miyaura coupling.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
4-Bromo-8-fluoro-2-methylquinolineC₁₀H₇BrFN240.07Sigma-AldrichStarting material
Arylboronic AcidAr-B(OH)₂VariableCommercially availablee.g., 4-methoxyphenylboronic acid
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Strem ChemicalsCatalyst, handle in an inert atmosphere
Sodium Carbonate (Anhydrous)Na₂CO₃105.99Fisher ScientificBase
TolueneC₇H₈92.14VWRAnhydrous, degassed
Deionized WaterH₂O18.02-Degassed
Ethyl AcetateC₄H₈O₂88.11VWRFor extraction
BrineSaturated NaCl(aq)--For washing
Anhydrous Magnesium SulfateMgSO₄120.37Acros OrganicsDrying agent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL Schlenk flask, add 4-Bromo-8-fluoro-2-methylquinoline (1.0 eq, e.g., 2.40 g), the desired Arylboronic Acid (1.2 eq), and anhydrous Sodium Carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add degassed Toluene and degassed deionized water in a 4:1 ratio (e.g., 40 mL Toluene, 10 mL H₂O) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Aryl-8-fluoro-2-methylquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is paramount for synthesizing hole-transporting materials or thermally activated delayed fluorescence (TADF) emitters by coupling the quinoline core with various secondary amines (e.g., carbazole, phenoxazine, or diphenylamine).[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for efficient C-N bond formation. Systems like Pd₂(dba)₃ with ligands such as BINAP or Xantphos are highly effective.[13] These ligands facilitate the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more effective nucleophile for coupling.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[12]

Visualizing the Synthetic Workflow

The general process from the starting material to a functional OLED material can be visualized as a multi-step workflow.

G cluster_start Starting Material cluster_synthesis Core Synthesis (Palladium Catalysis) cluster_product Functional Material Core cluster_purification Purification & Characterization cluster_device Device Application SM 4-Bromo-8-fluoro- 2-methylquinoline suzuki Suzuki Coupling (+ Arylboronic Acid) SM->suzuki Select Pathway buchwald Buchwald-Hartwig (+ Amine) SM->buchwald Select Pathway product 4-Aryl/Amino-8-fluoro- 2-methylquinoline Derivative suzuki->product buchwald->product purify Column Chromatography Sublimation product->purify Isolate char NMR, MS, EA purify->char Validate oled Final OLED Material char->oled Qualify

Caption: Synthetic workflow from building block to final OLED material.

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + R-X (Quinoline-Br) Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans + Ar'-B(OR)₂⁻ (Base Activated) RedEl Reductive Elimination Trans->RedEl Isomerization RedEl->Pd0 Product (R-Ar') Released Product_out Coupled Product Exits R_X_in Quinoline-Br Enters ArB_in Arylboronic Acid + Base Enters

Caption: Key steps of the Palladium-catalyzed Suzuki-Miyaura reaction.

Structure-Property Relationships: The Role of Fluorine

The strategic placement of the fluorine atom at the C8 position is not arbitrary. It imparts specific, desirable properties to the final OLED material.

G Core 4-Bromo-8-fluoro- 2-methylquinoline F C8-Fluoro Group (High Electronegativity) Core->F Br C4-Bromo Group (Reactive Site) Core->Br Me C2-Methyl Group (Steric/Solubility) Core->Me Energy Lowered HOMO/LUMO Energy Levels F->Energy Inductive Effect Stability Increased Thermal & Metabolic Stability F->Stability Strong C-F Bond Coupling Versatile C-C/C-N Coupling Site Br->Coupling Enables Synthesis Quenching Reduced Aggregation Quenching Me->Quenching Steric Hindrance

Caption: Influence of substituents on the material's final properties.

Conclusion and Future Outlook

4-Bromo-8-fluoro-2-methylquinoline stands out as a premier building block for the synthesis of next-generation OLED materials. The orthogonal reactivity of the C4-bromo position, combined with the electronic modulation provided by the C8-fluoro group, offers chemists a reliable and versatile platform. By employing well-established palladium-catalyzed cross-coupling methodologies, researchers can systematically engineer novel compounds with precisely tuned photophysical and electronic properties, paving the way for more efficient, stable, and color-pure OLED displays and lighting applications.

References

  • Investigation of quinoline-based materials for organic light -emitting diode (OLED) applications - ProQuest. Available at: [Link]

  • Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications - ResearchGate. Available at: [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Available at: [Link]

  • Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer | Request PDF - ResearchGate. Available at: [Link]

  • Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding - PubMed. Available at: [Link]

  • Custom Quinoline Derivatives Manufacturers, Suppliers. Available at: [Link]

  • Main structures of substituted quinoline derivatives. Flouresans yield... - ResearchGate. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

  • Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Available at: [Link]

  • Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates - ResearchGate. Available at: [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • 2-Bromo-4-methylquinoline CAS 64658-04-4: High-Purity OLED Intermediate Supplier in China. Available at: [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline - MDPI. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]

  • Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchGate. Available at: [Link]

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Method

Application Note &amp; Protocol: A Guide to the Buchwald-Hartwig Amination of 4-Bromo-8-fluoro-2-methylquinoline

Introduction: The Significance of Aminated Quinolines Quinolines and their derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminated Quinolines

Quinolines and their derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The introduction of an amino group at the C4 position of the quinoline ring system is a critical transformation for generating novel molecular entities with potential biological activity. Specifically, the 4-Bromo-8-fluoro-2-methylquinoline scaffold presents a unique synthetic challenge and opportunity. The electron-withdrawing nature of the fluorine atom and the quinoline ring influences the reactivity of the C-Br bond.

Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and have a limited substrate scope.[1][2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field.[1][3][4] This reaction provides a highly efficient and general method for the synthesis of aryl amines from aryl halides under relatively mild conditions, demonstrating broad functional group tolerance.[1][3] This guide provides a detailed protocol and the underlying scientific rationale for the successful amination of 4-Bromo-8-fluoro-2-methylquinoline using this state-of-the-art methodology.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The reaction requires a palladium source, a phosphine ligand, and a base. The currently accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-8-fluoro-2-methylquinoline. This is often the rate-determining step of the cycle.[5] This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination : The final step involves the formation of the C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

The choice of ligand is paramount, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle, influencing the rates of both oxidative addition and reductive elimination.[7][8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex + Ar-Br (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(AmineH)]+Br- OA_Complex->Amine_Complex + Amine Amido_Complex L-Pd(II)(Ar)(Amine) (Amido Complex) Amine_Complex->Amido_Complex + Base - H-Base+Br- Amido_Complex->Pd0 (Reductive Elimination) Product Product (Ar-NHR) Amido_Complex->Product Product Formation ArBr 4-Bromo-8-fluoro- 2-methylquinoline ArBr->OA_Complex Amine Amine (R-NH2) Amine->Amine_Complex Experimental_Workflow A 1. Assemble & Flame-Dry Glassware (Schlenk Flask, Stir Bar, Condenser) B 2. Evacuate & Backfill with Inert Gas (3x) (Establish Inert Atmosphere) A->B C 3. Charge Flask with Solids (Substrate, Pd₂(dba)₃, BrettPhos, NaOtBu) B->C D 4. Add Anhydrous Solvent & Amine (via Syringe) C->D E 5. Heat Reaction to 80-100 °C (Vigorous Stirring) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Continue Heating G 7. Reaction Cooldown & Quench F->G Reaction Complete H 8. Work-up (Dilute, Filter through Celite, Extract) G->H I 9. Purification (Silica Gel Column Chromatography) H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Apparatus Setup : Assemble a Schlenk flask containing a magnetic stir bar and topped with a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. [9][10]2. Reagent Addition : Once cool, quickly open the flask to the positive flow of inert gas and add 4-Bromo-8-fluoro-2-methylquinoline (240 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (21.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). For air-sensitive solids, use of a glovebox is recommended. [11]3. Solvent and Amine Addition : Seal the flask with a rubber septum. Add anhydrous toluene (5 mL) via a dry syringe. Finally, add the amine (1.2 mmol) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction mixture will typically change color.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours). [3][9]6. Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 5 mL of water.

  • Extraction : Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL). [3]8. Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-8-fluoro-2-methylquinoline product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient inert atmosphere.Ensure glassware is perfectly dry and the inert atmosphere is maintained. Use fresh catalyst and anhydrous solvent. [12]
Base is not strong enough or has degraded.Use freshly opened NaOtBu or store it in a desiccator. Consider a stronger base if necessary. [13]
Side Product Formation Hydrodehalogenation (replacement of Br with H).This can occur if moisture is present. Ensure strictly anhydrous conditions. [1]
Formation of diarylamine.This is more common with ammonia or primary amines. Use a ligand designed to suppress this side reaction. [14][15]
Inconsistent Results Impurities in starting materials or reagents.Purify starting materials if necessary. Use high-purity, anhydrous solvents.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ross, S. P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Laboratory techniques. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Potapov, V. A., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]

  • Potapov, V. A., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Ramirez, A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Shen, Q., et al. (2006). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Angewandte Chemie. [Link]

  • El-Dean, A. M. K., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2011). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

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Application

Application Note &amp; Protocols: Synthetic Routes to Bioactive Molecules from 4-Bromo-8-fluoro-2-methylquinoline

Abstract The 8-fluoro-2-methylquinoline scaffold is a privileged core structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition and antimicrobial...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-fluoro-2-methylquinoline scaffold is a privileged core structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition and antimicrobial effects. The strategic placement of a fluorine atom at the C8 position can significantly enhance metabolic stability and binding affinity. This document provides a comprehensive guide for researchers on the synthetic utility of 4-bromo-8-fluoro-2-methylquinoline as a versatile starting material for the generation of diverse libraries of potentially bioactive molecules. We present detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr), supported by mechanistic insights and authoritative references.

Introduction: The Strategic Value of the 8-Fluoro-2-methylquinoline Core

The quinoline ring system is a cornerstone of drug discovery, found in numerous FDA-approved drugs. The specific scaffold, 8-fluoro-2-methylquinoline, offers several strategic advantages for medicinal chemists:

  • The 2-methyl group: Provides a lipophilic handle and can engage in specific hydrophobic interactions within protein binding pockets.

  • The 8-fluoro group: As a strong electron-withdrawing group, it modulates the electronic properties of the entire ring system. This can influence the pKa of the quinoline nitrogen and enhance binding interactions through hydrogen bonding or dipole interactions. Furthermore, the C-F bond is exceptionally stable, often improving the metabolic profile of drug candidates by blocking potential sites of oxidative metabolism.

  • The 4-bromo position: This is the primary reactive handle for diversification. The C-Br bond is readily activated by transition metal catalysts, particularly palladium, allowing for the efficient and modular installation of a wide array of functional groups. This enables the systematic exploration of the chemical space around the quinoline core to optimize for potency, selectivity, and pharmacokinetic properties.

This guide focuses on leveraging the reactivity of the C4-Br bond to forge new Carbon-Carbon and Carbon-Nitrogen bonds, which are fundamental to the assembly of complex, drug-like molecules.

Strategic Overview: Diversification Pathways

The 4-bromo-8-fluoro-2-methylquinoline starting material is an ideal precursor for generating a library of analogues through several robust and high-yielding chemical transformations. The primary strategies discussed herein involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the C8-fluoro group enhances the electrophilicity of the C4 position, making it highly susceptible to these transformations.

G start 4-Bromo-8-fluoro-2-methylquinoline suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst sonogashira Sonogashira Coupling (C-C≡C Bond Formation) start->sonogashira Alkyne Pd/Cu Catalysis snar Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, C-N Bond Formation) start->snar Nu-H (e.g., ROH, RSH) prod_aryl 4-Aryl/Heteroaryl Derivatives (e.g., Kinase Inhibitors) suzuki->prod_aryl prod_amino 4-Amino Derivatives (e.g., GPCR Modulators) buchwald->prod_amino prod_alkynyl 4-Alkynyl Derivatives (Click Chemistry Handle) sonogashira->prod_alkynyl prod_ether 4-Alkoxy/Aryloxy Derivatives snar->prod_ether

Figure 1: Key synthetic pathways for the diversification of 4-bromo-8-fluoro-2-methylquinoline.

Experimental Protocols & Mechanistic Insights

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound. Its reliability, mild conditions, and tolerance of a vast array of functional groups have made it a cornerstone of modern drug discovery.

Causality: The 4-bromoquinoline is an excellent substrate for this reaction. The oxidative addition of the C-Br bond to a Pd(0) catalyst is typically facile. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting the subsequent steps of transmetalation and reductive elimination.

Protocol: Synthesis of 4-(4-methoxyphenyl)-8-fluoro-2-methylquinoline.

ReagentMol. Wt.Amount (mmol)Mass / Volume
4-Bromo-8-fluoro-2-methylquinoline240.081.0240 mg
4-Methoxyphenylboronic acid151.961.2182 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
Toluene--5 mL
Ethanol--2 mL
Water--2 mL

Step-by-Step Methodology:

  • To a 25 mL Schlenk flask, add 4-bromo-8-fluoro-2-methylquinoline (240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the solvent mixture (Toluene: 5 mL, Ethanol: 2 mL, Water: 2 mL) via syringe.

  • Finally, add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive pressure of inert gas.

  • Immerse the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

G start Ar-Br + Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Pd(II)(Br)L₂) start->oxidative_add transmetal Transmetalation (Ar-Pd(II)(Ar')L₂) oxidative_add->transmetal reductive_elim Reductive Elimination (Ar-Ar') transmetal->reductive_elim end Pd(0)L₂ (Catalyst Regenerated) reductive_elim->end end->start Catalytic Cycle boronic Ar'-B(OH)₂ + Base boronic->transmetal

Technical Notes & Optimization

Troubleshooting

challenges in Suzuki coupling with electron-deficient quinolines

Answering the call of modern medicinal chemistry for complex, nitrogen-rich scaffolds, the quinoline core remains a "privileged structure."[1] Its functionalization via the robust Suzuki-Miyaura cross-coupling reaction i...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern medicinal chemistry for complex, nitrogen-rich scaffolds, the quinoline core remains a "privileged structure."[1] Its functionalization via the robust Suzuki-Miyaura cross-coupling reaction is a cornerstone of drug discovery programs. However, when the quinoline ring is rendered electron-deficient by substituents such as nitro, cyano, or ester groups, the reaction presents a unique and often frustrating set of challenges for the synthetic chemist.

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting these difficult couplings. Here, we move beyond generic protocols to dissect the underlying mechanistic hurdles and offer field-tested solutions to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of electron-deficient quinolines. Each issue is presented in a question-and-answer format to directly tackle specific experimental failures.

Problem Area 1: Low or No Product Yield

Low conversion of starting materials is the most common failure mode. The causes are often multifaceted, stemming from the unique electronic nature of the substrate.

Q: My Suzuki coupling with 3-bromo-5-nitroquinoline is giving very low yields (<10%). What are the most likely causes?

A: With highly electron-deficient systems, several factors are likely at play. The primary suspects are suboptimal catalyst/ligand selection, catalyst inhibition by the quinoline nitrogen, and incorrect base or solvent choice. While electron-withdrawing groups (EWGs) generally facilitate the rate-limiting oxidative addition step, they can introduce other complications.[2]

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail. These couplings require highly active catalysts formed from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.

  • Catalyst Inhibition: The lone pair on the quinoline nitrogen can coordinate to the palladium center, acting as an endogenous ligand and inhibiting the catalytic cycle.[3]

  • Reagent Integrity: Always verify the purity of your haloquinoline and ensure your boronic acid has not degraded, which is a common issue.

Q: How do I select the right catalyst and ligand for an electron-deficient haloquinoline?

A: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species, promote fast oxidative addition to the electron-poor quinoline-halide bond, and facilitate the final reductive elimination step.[4] Biarylphosphine ligands are the industry standard for these challenging transformations.[5][6]

Ligand ClassSpecific LigandKey Features & ApplicationsCatalyst Loading (mol%)
Biaryl Phosphines SPhos, XPhosHighly versatile and effective for a broad range of substrates, including sterically hindered and electron-deficient heteroaryl halides.[4][6]0.5 - 2.0 (Pd)
Ferrocenyl Phosphines dppfGood general-purpose ligand, though sometimes less effective than modern biaryl phosphines for highly deactivated systems.1.0 - 5.0 (Pd)
Dialkylphosphines t-Bu₃PVery electron-rich, can be effective but is also highly air-sensitive.1.0 - 3.0 (Pd)

Recommendation: Start with a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with SPhos or XPhos. These systems are known to be highly effective for coupling heteroaryl chlorides and bromides.[6]

Q: I suspect the quinoline nitrogen is poisoning my catalyst. How can I mitigate this?

A: Catalyst inhibition by the quinoline nitrogen is a significant challenge.[3] There are two primary strategies to address this:

  • Use of Bulky Ligands: Ligands like XPhos or SPhos are sterically demanding, which can disfavor the binding of the quinoline nitrogen to the palladium center, keeping the catalytic site available for the desired reaction cycle.

  • Quinoline N-Oxide Strategy: Converting the quinoline to its corresponding N-oxide electronically insulates the nitrogen lone pair and further activates the ring towards oxidative addition. The N-oxide can be removed in a subsequent step if necessary.

Problem Area 2: Dominant Side Reactions

Even when the reaction proceeds, yields can be eroded by competing side reactions. Identifying the major byproduct is the first step toward suppression.

Q: My main byproduct is the dehalogenated quinoline (hydrodehalogenation). What causes this and how can I prevent it?

A: Hydrodehalogenation occurs when the organopalladium(II) intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.[7] The resulting palladium-hydride species then reductively eliminates to give the unwanted dehalogenated product.

Common Hydride Sources:

  • Amine bases or impurities.

  • Alcoholic solvents (especially at high temperatures).

  • Water, in some cases.

Solutions:

  • Choice of Base: Switch to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ instead of amine bases.

  • Solvent System: Use anhydrous aprotic solvents like toluene, dioxane, or THF. If a co-solvent is needed, use minimal amounts of water.

  • Temperature Control: Running the reaction at the lowest effective temperature can disfavor this side reaction.

Q: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.[8] This is a major pathway for reagent decomposition, especially under basic conditions with water present.[9]

Strategies to Minimize Protodeboronation:

  • Use Boronate Esters: Pinacol boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[10][11] They can be used directly or formed in situ.

  • Anhydrous Conditions: Meticulously dry your solvents and reagents. Use a strong inorganic base like K₃PO₄ which has low solubility in organic solvents.

  • Careful Ligand Choice: Paradoxically, some very bulky phosphine ligands have been shown to accelerate palladium-catalyzed protodeboronation.[8][9] If this is a persistent issue, screening a less bulky ligand might be beneficial.

Visualizing the Process: Key Diagrams

Understanding the interplay of the main reaction and side pathways is crucial for effective troubleshooting.

Suzuki_Cycle_Challenges pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa Electron-deficient quinoline speeds this up inhibition Catalyst Inhibition (Quinoline-N Coordination) pd0->inhibition Reversible Poisoning pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex tm Transmetalation (R-B(OR)₂ + Base) pd2_complex->tm dehalogenation Hydrodehalogenation (Hydride Source) pd2_complex->dehalogenation Side Reaction pd2_diaryl Ar-Pd(II)-R(L₂) tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product Ar-R (Desired Product) re->product protodeboronation Protodeboronation (H₂O, Base) boronic_acid R-B(OR)₂ boronic_acid->protodeboronation Reagent Decomposition

Caption: Catalytic cycle with challenges for electron-deficient quinolines.

FAQs and Best Practices

Q: What is the best general-purpose base for Suzuki couplings with sensitive quinoline substrates?

A: Potassium phosphate (K₃PO₄) is often the superior choice. It is strong enough to facilitate transmetalation but has very low solubility in common organic solvents (e.g., toluene, dioxane), which minimizes base-mediated side reactions and degradation of sensitive functional groups.[5] Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.

BaseStrengthSolubility in TolueneCommon Application Notes
K₂CO₃ ModerateLowA standard, mild base. Often requires aqueous co-solvents, which can promote side reactions.[1]
K₃PO₄ StrongVery LowExcellent for sensitive substrates and preventing protodeboronation. Works well in anhydrous conditions.[5]
Cs₂CO₃ StrongModerateHighly effective, often gives faster reactions, but is hygroscopic and costly.
KOt-Bu Very StrongHighCan be too harsh for substrates with sensitive functional groups; may promote side reactions.

Q: Should I use a bromo- or chloroquinoline?

A: The choice depends on a trade-off between reactivity and availability/cost. The general reactivity trend for the oxidative addition step is I > OTf > Br >> Cl .[12]

  • Bromoquinolines: Offer a good balance of reactivity and stability. They are compatible with a wide range of modern catalyst systems.[1]

  • Chloroquinolines: Are often cheaper but significantly less reactive. They require highly active catalyst systems, typically involving very bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and often higher reaction temperatures.[5][6]

Q: Can you provide a reliable starting protocol for a challenging coupling?

A: Absolutely. The following protocol is a robust starting point for coupling an electron-deficient bromoquinoline with an arylboronic acid. It should be optimized for each specific substrate pair.

Protocol_Workflow prep 1. Reagent Prep setup 2. Reaction Setup prep->setup Add solids to flask degas 3. Degassing setup->degas Evacuate/backfill (3x) reaction 4. Reaction degas->reaction Add solvent, heat workup 5. Workup & Purification reaction->workup Cool, quench, extract

Caption: A typical experimental workflow for Suzuki coupling.

Protocol: Suzuki Coupling of 3-Bromo-5-Nitroquinoline with 4-Methoxyphenylboronic Acid
  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-nitroquinoline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[1][5]

    • In a separate vial, weigh the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Quickly add the catalyst and ligand to the Schlenk flask.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask under high vacuum for 5-10 minutes until all solids are free-flowing.

    • Backfill the flask with an inert gas (Argon or Nitrogen).

    • Repeat the evacuate/backfill cycle a total of three times to ensure an inert atmosphere.[13]

  • Reaction:

    • Via syringe, add anhydrous, degassed 1,4-dioxane (5 mL).

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
  • BenchChem. (2025).
  • Zhang, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health. [Link]

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Tcyrulnikov, S., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Tcyrulnikov, S., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3360. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-8-fluoro-2-methylquinoline Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of substituted quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize 4-Bromo-8-fluoro-2-methylquinoline and its analogues. The quinoline scaffold is a cornerstone in medicinal chemistry, but its synthesis, particularly with specific substitution patterns like the one , is not without its challenges.[1]

This document moves beyond standard protocols to address the nuanced, practical issues encountered in the lab. We will explore the causality behind common side reactions, troubleshoot suboptimal results, and provide validated strategies to enhance the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My initial cyclization reaction to form the 8-fluoro-2-methylquinoline core is low-yielding or fails to proceed. What is the underlying cause and how can I fix it?

Answer: This is a frequent challenge, and the primary cause is often the electronic properties of your starting aniline. The synthesis of the 2-methylquinoline core from a substituted aniline typically proceeds via an acid-catalyzed electrophilic aromatic substitution (e.g., Doebner-von Miller, Combes synthesis).[2][3][4]

  • Causality (The "Why"): The starting material for an 8-fluoro-2-methylquinoline is typically a 2-fluoroaniline derivative. The fluorine atom is a strongly electron-withdrawing group, which deactivates the aniline ring towards electrophilic attack. This deactivation significantly retards the key cyclization step, leading to poor yields or reaction failure under standard conditions. In reactions like the Combes synthesis, strong electron-withdrawing groups can inhibit the necessary cyclization of the enamine intermediate.[5][6]

  • Troubleshooting & Solutions:

    • Increase Acid Catalyst Strength/Concentration: The cyclization step is acid-catalyzed. Switching from weaker acids to stronger ones like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can often provide the necessary activation energy to drive the reaction forward.[7]

    • Elevate Reaction Temperature: High temperatures are commonly required for the thermal cyclization of the intermediate. For instance, the Gould-Jacobs reaction often requires temperatures around 250°C in high-boiling solvents like diphenyl ether.[8] Be cautious, as excessively high temperatures can promote tar formation.[9]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for sluggish reactions. The focused heating often promotes the desired cyclization over decomposition pathways.[7][10]

    • Alternative Synthetic Routes: If the classic acid-catalyzed methods consistently fail, consider modern transition-metal-catalyzed approaches, which can offer milder reaction conditions and broader functional group tolerance.[11]

Question 2: I'm observing significant charring and tar formation during the acid-catalyzed ring closure. How can I minimize these side products?

Answer: Tar formation is a classic problem in strongly acidic, high-temperature reactions like the Skraup or Doebner-von Miller synthesis.[9] It arises from the polymerization and decomposition of starting materials and intermediates.

  • Causality (The "Why"): The harsh, oxidative, and acidic conditions can lead to uncontrolled side reactions. α,β-Unsaturated aldehydes or ketones used in the Doebner-von Miller reaction are particularly prone to polymerization under strong acid catalysis.[12] The reaction is also often violently exothermic, and localized overheating can cause significant charring.[9]

  • Troubleshooting & Solutions:

Mitigation StrategyMechanism of ActionExperimental Protocol
Use a Moderator Ferrous sulfate (FeSO₄) or boric acid can be added to make the reaction less violent and more controllable.[10]Add 0.1 equivalents of FeSO₄ to the reaction mixture before the addition of the strong acid.
Controlled Reagent Addition Prevents the reaction from becoming too exothermic.Add the concentrated acid (e.g., H₂SO₄) dropwise to the cooled reaction mixture over an extended period.[12]
Solvent-Free Conditions In some modern protocols, using a solid acid catalyst under solvent-free conditions can reduce side reactions.Consider using a catalyst like Ag(I)-exchanged Montmorillonite K10 clay, which can promote the reaction under conventional heating without bulk solvent.
Optimize Temperature Profile Gentle initial heating followed by a controlled reflux helps manage the exotherm.Begin heating slowly to initiate the reaction. If it becomes too vigorous, remove the heat source and cool the flask if necessary before resuming a gentle reflux.[4]

Question 3: My final bromination step is not selective, yielding a mixture of isomers. How can I achieve regioselective bromination at the C4-position?

Answer: Achieving regioselectivity is paramount. The direct bromination of the 8-fluoro-2-methylquinoline ring is complex. A more reliable and standard approach is to first synthesize the 4-hydroxyquinoline, convert it to a 4-chloroquinoline, and then perform the final bromination. However, if you are attempting direct bromination or encountering issues in the final step of a multi-step synthesis, here is the breakdown.

  • Causality (The "Why"): Electrophilic bromination of the quinoline ring is governed by the directing effects of the existing substituents. The fluorine at C8 is deactivating, while the methyl group at C2 is activating. The nitrogen atom, when protonated under acidic conditions, is strongly deactivating. The interplay of these factors can lead to bromination at multiple positions (e.g., C5, C7, or C3).

  • The Preferred Pathway & Troubleshooting: The most common and controllable route to a 4-bromo derivative is not direct bromination but conversion of a 4-hydroxy (or 4-quinolone) intermediate.

    • Synthesize 8-fluoro-2-methylquinolin-4-ol: This is the product of a Gould-Jacobs or Conrad-Limpach type synthesis.[13][14]

    • Convert the 4-hydroxy to 4-bromo: This is typically done using a brominating agent like phosphorus oxybromide (POBr₃). A common side reaction here is incomplete conversion.

      • Troubleshooting: Ensure anhydrous conditions and a sufficient excess of POBr₃. The reaction often requires heating. Monitor the reaction progress carefully using TLC by taking aliquots, quenching them, and spotting against the starting material.

If you are seeing multiple products after this sequence, the issue may be contamination from the initial cyclization or unexpected reactivity.

Troubleshooting Workflow: Isomer & Impurity Identification

Below is a logical workflow for diagnosing issues related to multiple products observed after the final synthesis step.

G start Problem: Multiple spots on TLC/ LC-MS after final reaction cause1 Possible Cause: Incomplete Reaction start->cause1 cause2 Possible Cause: Over-bromination start->cause2 cause3 Possible Cause: Isomeric Byproducts start->cause3 action1 Action: Compare spots to starting material standard. Increase reaction time/temp. cause1->action1 action2 Action: Analyze mass spectrum for M+2Br peaks. Reduce brominating agent/time. cause2->action2 action3 Action: Isolate major byproducts. Characterize with 2D NMR (NOESY) to confirm regiochemistry. cause3->action3 solution Solution: Optimize reaction conditions or improve purification strategy (e.g., gradient chromatography) action1->solution action2->solution action3->solution

Caption: Troubleshooting workflow for analyzing reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable classical synthesis method for preparing the 8-fluoro-2-methylquinoline core?

The Doebner-von Miller reaction is often a good choice for synthesizing 2-methylquinolines.[9] For the target molecule, this would involve reacting a 2-fluoroaniline derivative with an α,β-unsaturated carbonyl compound like crotonaldehyde in the presence of a strong acid and an oxidizing agent.[15] While it can suffer from the side reactions mentioned above (tarring, low yield), its starting materials are readily available. The Combes synthesis, which uses a β-diketone, is also a viable and widely used alternative for producing substituted quinolines.[3]

Q2: How should I purify the final 4-Bromo-8-fluoro-2-methylquinoline product?

Purification typically involves a multi-step process:

  • Aqueous Workup: After the reaction is complete, the mixture is often quenched by pouring it into ice water and then neutralized with a base (e.g., saturated sodium bicarbonate or dilute NaOH) to precipitate the crude product.[12][16]

  • Extraction: The crude product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.[16]

  • Column Chromatography: This is the most critical step for separating the desired product from side products and unreacted starting materials. A silica gel column is standard. The eluent system must be optimized, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Recrystallization: For obtaining a highly pure, crystalline solid suitable for analytical characterization and further use, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is the final step.

Q3: Are there any specific safety precautions for these reactions?

Yes, absolutely.

  • Corrosive Reagents: Many of these syntheses use strong acids (H₂SO₄, PPA) and corrosive halogenating agents (POCl₃, POBr₃). Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The Skraup and Doebner-von Miller reactions can be violently exothermic.[9] Use an ice bath to control the temperature during reagent addition and be prepared for a vigorous reaction.

  • Toxic Vapors: Reagents like POCl₃ and aniline derivatives are toxic and have harmful vapors. Ensure adequate ventilation.

Key Experimental Protocol: Doebner-von Miller Synthesis of 8-Fluoro-2-methylquinoline

This protocol is a representative procedure and should be adapted based on the specific substrate and laboratory safety protocols.

Materials:

  • 2-Fluoroaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Oxidizing agent (e.g., 2-Fluoro-nitrobenzene, 0.2 eq)

  • Zinc Chloride (ZnCl₂), anhydrous (optional catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline and concentrated HCl in a fume hood. The mixture will likely form a salt and become thick.

  • Reagent Addition: Heat the mixture to reflux (approx. 100°C). Slowly, add a mixture of crotonaldehyde and the oxidizing agent dropwise to the stirring solution over 1 hour. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting aniline should be consumed.

  • Workup & Neutralization: Allow the mixture to cool to room temperature. Carefully pour it over crushed ice. In a well-ventilated area, slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9.[15] A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil or solid by silica gel column chromatography to yield the 8-fluoro-2-methylquinoline.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. [Link]

  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google P
  • Combes Quinoline Synthesis - NPTEL. [Link]

  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Publishing. [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - Journal of the Iranian Chemical Society. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

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Troubleshooting

Technical Support Center: Purification of 4-Bromo-8-fluoro-2-methylquinoline

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 4-Bromo-8-fluoro-2-methylquinoline. This document offers trouble...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 4-Bromo-8-fluoro-2-methylquinoline. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important heterocyclic compound.

Introduction

4-Bromo-8-fluoro-2-methylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for obtaining reliable and reproducible results in downstream applications, such as biological assays or as a building block in complex organic syntheses. This guide provides practical, field-proven insights into common purification techniques, potential impurities, and troubleshooting strategies to help you achieve the desired purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 4-Bromo-8-fluoro-2-methylquinoline?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For instance, in a Doebner-von Miller type synthesis, which is a common method for preparing 2-methylquinolines, you might encounter the following impurities:

  • Unreacted starting materials: Such as the corresponding aniline derivative.

  • Polymeric materials: Acid-catalyzed self-condensation of α,β-unsaturated carbonyl compounds can lead to the formation of tarry byproducts.[1]

  • Partially saturated quinoline derivatives: The intermediate Schiff base can sometimes be reduced, leading to the formation of dihydro- or tetrahydroquinoline byproducts.[1]

  • Isomeric quinolines: If your starting aniline is not pure, you may form isomeric quinoline byproducts that can be difficult to separate.

Q2: What are the primary methods for purifying crude 4-Bromo-8-fluoro-2-methylquinoline?

A2: The two most effective and commonly used purification techniques for compounds of this type are:

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.

  • Column Chromatography: This technique is highly versatile and can be used to separate the desired product from a wide range of impurities, including those with similar polarities.

Q3: My 4-Bromo-8-fluoro-2-methylquinoline appears as a colored oil or a sticky solid after synthesis. What should I do?

A3: A colored and non-solid crude product often indicates the presence of significant impurities, such as the tarry byproducts mentioned in Q1. In this case, a preliminary purification step before attempting recrystallization is recommended. Column chromatography is often the best approach to remove the bulk of these impurities. An acid-base extraction can also be effective for removing non-basic tarry materials.[1]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your target compound from impurities. A successful purification will show a single spot for the final product with an Rf value that is distinct from the spots of the impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Bromo-8-fluoro-2-methylquinoline.

Problem Potential Cause Troubleshooting Steps & Rationale
Low recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.- Select a less-solubilizing solvent: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For halogenated quinolines, ethanol or mixtures of ethyl acetate and hexane are often good starting points.[3] - Use a minimal amount of hot solvent: Adding too much hot solvent will keep more of your product in solution upon cooling, thus reducing the yield.
The compound "oils out" during recrystallization. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Lower the temperature at which crystallization begins: Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature. - Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound. - Perform a preliminary purification: If the issue is due to a high impurity load, purify the crude material by column chromatography first.
Poor separation during column chromatography. The chosen eluent system is not optimal for separating the target compound from impurities.- Optimize the eluent system using TLC: The ideal eluent for column chromatography should give your target compound an Rf value of around 0.2-0.4 on a TLC plate.[4] This provides the best balance between resolution and elution time. - Use a gradient elution: If a single eluent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be effective.
The compound appears to be degrading on the silica gel column. Halogenated aromatic compounds can sometimes be sensitive to the acidic nature of silica gel.- Use a less acidic stationary phase: Consider using neutral or basic alumina as the stationary phase. - Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a small amount of a base, such as triethylamine, mixed with the eluent.
Difficulty in removing a closely related impurity (e.g., an isomer). The impurity has very similar physical and chemical properties to the desired product.- High-performance liquid chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography. - Azeotropic distillation: For certain isomeric impurities with slightly different boiling points, azeotropic distillation with a suitable entrainer may be effective.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 4-Bromo-8-fluoro-2-methylquinoline. The choice of solvent is critical and should be determined experimentally on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof). The ideal solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-8-fluoro-2-methylquinoline and the chosen recrystallization solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of 4-Bromo-8-fluoro-2-methylquinoline using silica gel column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for halogenated quinolines is a mixture of hexane and ethyl acetate. The ideal eluent composition will give the target compound an Rf value of approximately 0.3.[4]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The silica gel can be packed as a slurry with the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-8-fluoro-2-methylquinoline.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 4-Bromo-8-fluoro-2-methylquinoline.

PurificationWorkflow start Crude 4-Bromo-8-fluoro-2-methylquinoline tlc_analysis TLC Analysis of Crude Product start->tlc_analysis one_spot Single Spot on TLC? tlc_analysis->one_spot recrystallization Recrystallization one_spot->recrystallization Yes multiple_spots Multiple Spots on TLC one_spot->multiple_spots No pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product multiple_spots->column_chromatography

Caption: Decision workflow for purification.

References

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Google Patents. (Year of Publication). Purification method of 2-methyl quinoline. CN101353323B.
  • University of California, Los Angeles. (n.d.).
  • Cheon, C.-H., & Lee, S. Y. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044.
  • Moodley, N. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Wikipedia. (2023, December 29). Doebner–Miller reaction.
  • Khan Academy. (n.d.).
  • Google Patents. (Year of Publication). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • ResearchGate. (2006).
  • Royal Society of Chemistry. (2025).
  • Chemistry For Everyone. (2025, February 2).
  • Google Patents. (Year of Publication). Preparation of 2-methylquinoline. JPS57114574A.
  • Nichols, L. (2021, March 5). 2.
  • National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (2003).
  • Google Patents. (Year of Publication). Method for one-step preparation of 2-methylquinoline. CN102898366A.
  • Organic Syntheses. (2024).
  • Google Patents. (Year of Publication). Method for producing 3-bromoquinoline. JP2001322979A.
  • MDPI. (2023).
  • Google Patents. (Year of Publication). Synthetic method of 4-bromo-2-fluorobiphenyl. CN114524705A.
  • National Center for Biotechnology Information. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • Royal Society of Chemistry. (Year of Publication). Metal-free C5-selective halogenation of quinolines under aqueous conditions.
  • Google Patents. (2014, May 14). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
  • Google Patents. (Year of Publication).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline.
  • Eureka | Patsnap. (n.d.).
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromo-8-fluoro-2-methylquinoline

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 4-Bromo-8-fluoro-2-methylquinoline in palladium-catalyzed cross-coupling reactions?

The primary challenges with this substrate stem from the electronic properties of the quinoline ring and the potential for the quinoline nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions.[1] Additionally, the selection of an appropriate palladium precatalyst, ligand, base, and solvent system is critical to overcome the inherent reactivity challenges of this heteroaromatic halide.

Q2: Which type of palladium precatalyst is generally recommended for this substrate?

For challenging substrates like 4-Bromo-8-fluoro-2-methylquinoline, air- and thermally-stable palladium(II) precatalysts are often preferred over Pd(0) sources like Pd₂(dba)₃.[2][3] Precatalysts such as those based on the 2-aminobiphenyl scaffold or those incorporating N-heterocyclic carbene (NHC) ligands can offer superior performance.[3][4] These precatalysts are designed to readily generate the active monoligated Pd(0) species in situ, which is crucial for efficient oxidative addition.[2][3]

Q3: How do I select the optimal phosphine ligand for my coupling reaction?

The choice of phosphine ligand is paramount. For heteroaromatic halides, bulky and electron-rich phosphine ligands are generally the most effective.[5][6] These ligands promote the critical oxidative addition and reductive elimination steps of the catalytic cycle and can sterically hinder the coordination of the quinoline nitrogen to the palladium center.[1] Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for screening.[1] The ideal ligand will depend on the specific coupling partners (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig amination).

Q4: What is the role of the base, and how do I choose the right one?

The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura coupling, it facilitates the transmetalation step.[7] For Buchwald-Hartwig amination, a strong base is required to deprotonate the amine.[8] The choice of base depends on the specific reaction and the sensitivity of your substrates. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] For Buchwald-Hartwig reactions, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[1] The solubility and strength of the base can significantly impact reaction rates and yields.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the palladium-catalyzed coupling of 4-Bromo-8-fluoro-2-methylquinoline.

Problem 1: Low to No Product Formation

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Inefficient Catalyst Activation The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst. This is a critical first step in the catalytic cycle.[10][11]- Switch to a more easily activated precatalyst.[2][3] - Consider using a Pd(0) source like Pd₂(dba)₃, but be aware of potential issues with ligand coordination.[2] - Ensure your reaction conditions (solvent, base) are conducive to the reduction of the Pd(II) precatalyst.[10]
Catalyst Poisoning The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming an inactive complex and halting the catalytic cycle.[1]- Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium.[1] - Experiment with different ligand-to-palladium ratios.
Poor Reagent/Solvent Quality Impurities, particularly water and oxygen, in your reagents or solvents can deactivate the palladium catalyst.[1]- Use freshly distilled and thoroughly degassed solvents.[9] - Ensure all reagents, including the quinoline substrate and coupling partner, are of high purity. - Maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.[12]
Suboptimal Reaction Conditions The chosen temperature, solvent, or base may not be ideal for this specific transformation.- Screen a range of temperatures. While heating is often required, excessive temperatures can lead to catalyst decomposition.[9] - Test different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[9][13][14] - Perform a base screen to identify the most effective one for your system.[9]
Problem 2: Formation of Palladium Black

The appearance of a black precipitate, commonly known as palladium black, indicates catalyst decomposition and aggregation.[15]

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Unstable Catalytic Species The active Pd(0) species can be unstable and prone to aggregation, especially at elevated temperatures or with insufficient ligand stabilization.- Use a more robust phosphine ligand that can better stabilize the palladium center. - Lower the reaction temperature and extend the reaction time.[9] - Ensure adequate ligand concentration.
Presence of Oxidants Trace amounts of oxygen in the reaction mixture can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.- Rigorously degas all solvents and reagents before use.[9] - Maintain a strict inert atmosphere throughout the experiment.[12]
Problem 3: Significant Byproduct Formation

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Hydrodehalogenation The bromo group on the quinoline is replaced by a hydrogen atom, leading to the formation of 8-fluoro-2-methylquinoline. This can occur if a hydride source is present.[12]- Ensure solvents are anhydrous. - Use a high-purity base. - Optimize the reaction temperature and time to favor the desired coupling over the reduction pathway.
Homocoupling The boronic acid (in Suzuki coupling) or the aryl halide can couple with themselves to form symmetrical biaryls.[7]- Adjust the stoichiometry of your reagents. - Optimize the choice of base and solvent. - Ensure a properly activated and efficient catalyst system to promote the cross-coupling pathway.

Optimized Protocols

General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere of argon or nitrogen.[12]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.[9]

  • Reagent Purity: Use high-purity reagents and ensure they are dry, especially the base and any anhydrous solvents.[1]

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 4-Bromo-8-fluoro-2-methylquinoline with an arylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Add 4-Bromo-8-fluoro-2-methylquinoline (1.0 eq), Arylboronic Acid (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vessel. B Add degassed solvent (e.g., Dioxane/H₂O 4:1). A->B C Purge with Argon for 10-15 minutes. B->C D Add Pd Precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and Ligand (e.g., SPhos, 1-3 mol%). C->D E Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of 4-Bromo-8-fluoro-2-methylquinoline with a primary or secondary amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Add 4-Bromo-8-fluoro-2-methylquinoline (1.0 eq), Amine (1.2 eq), and Base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel. B Add degassed anhydrous solvent (e.g., Toluene or Dioxane). A->B C Purge with Argon for 10-15 minutes. B->C D Add Pd Precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and Ligand (e.g., XPhos, 1-3 mol%). C->D E Heat the reaction mixture (e.g., 90-110 °C) and monitor by TLC or LC-MS. D->E F Cool to room temperature and quench with saturated NH₄Cl (aq). E->F G Extract with an organic solvent. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Safety Precautions

  • Palladium Catalysts: Handle palladium catalysts in a well-ventilated area or fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18][19]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.[5]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care and in a dry environment.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.[16]

Product Purification and Analysis

  • Palladium Removal: Residual palladium in the final product is a common issue, especially in pharmaceutical applications.[20] Purification methods to remove palladium include crystallization, treatment with activated carbon, or using silica-based scavengers.[21]

  • Analytical Techniques: Monitor reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[22] The final product purity and identity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[23][24]

References

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides | Journal of the American Chemical Society. Available from: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. Available from: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available from: [Link]

  • Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands - ChemRxiv. Available from: [Link]

  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews. Available from: [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. Available from: [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications. Available from: [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - NIH. Available from: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. Available from: [Link]

  • Phosphine ligands and catalysis - Research - Gessner Group. Available from: [Link]

  • SAFETY DATA SHEET PALLADIUM - SIFCO ASC. Available from: [Link]

  • Safety Data Sheet: Palladium - Carl ROTH. Available from: [Link]

  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration | Request PDF - ResearchGate. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Available from: [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. Available from: [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - ResearchGate. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available from: [Link]

  • Palladium in Quinoline Synthesis - ScienceDirect - DOI. Available from: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available from: [Link]

  • (PDF) Palladium-Catalyzed Reactions - ResearchGate. Available from: [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Publishing. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available from: [Link]

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Sources

Troubleshooting

preventing dehalogenation of 4-Bromo-8-fluoro-2-methylquinoline

Technical Support Center: 4-Bromo-8-fluoro-2-methylquinoline Welcome to the technical support center for 4-Bromo-8-fluoro-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-8-fluoro-2-methylquinoline

Welcome to the technical support center for 4-Bromo-8-fluoro-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Dehalogenation is a frequently encountered and frustrating side reaction in cross-coupling chemistry, leading to yield loss and complex purification challenges. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles, to help you mitigate and prevent undesired hydrodehalogenation.

Troubleshooting Guide: Dehalogenation Issues

This section is structured to address specific problems you may be observing in your reactions.

Q1: My primary side product is the dehalogenated 8-fluoro-2-methylquinoline. What is the likely cause?

The formation of 8-fluoro-2-methylquinoline is a classic sign of hydrodehalogenation, a competitive pathway to your desired cross-coupling reaction. This side reaction is almost always mediated by a palladium-hydride (Pd-H) species that intercepts the organopalladium intermediate before it can proceed through the desired catalytic cycle.[1][2]

The core of the problem lies in the generation of this Pd-H species. The primary sources of the hydride are typically components of your reaction mixture itself:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common culprits, generating hydrides through pathways like β-hydride elimination, especially at higher temperatures.[2]

  • Solvents: Protic solvents like alcohols can directly act as hydride donors.[1] Additionally, seemingly innocuous aprotic solvents like DMF can degrade, especially in the presence of water or base, to form species that can transfer a hydride.[2]

  • Water: The presence of even trace amounts of water can react with bases or phosphine ligands to generate hydride sources.[2][3][4]

  • Reagents: Boronic acids used in Suzuki couplings can contain residual borane (B-H) impurities from their synthesis, which can be a direct source of hydride.[2]

The diagram below illustrates how the dehalogenation pathway competes with the desired Suzuki-Miyaura cross-coupling cycle.

G cluster_suzuki Desired Cross-Coupling Cycle cluster_dehalo Undesired Dehalogenation Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) oa->pd_intermediate tm Transmetalation (R-B(OR)₂) pd_intermediate->tm pd_hydride Ar-Pd(II)-H(L_n) pd_intermediate->pd_hydride Hydride Transfer pd_coupled Ar-Pd(II)-R(L_n) tm->pd_coupled re Reductive Elimination pd_coupled->re re->pd0 Regenerated Catalyst product Ar-R (Desired Product) re->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_intermediate Forms Pd-H re_dehalo Reductive Elimination pd_hydride->re_dehalo re_dehalo->pd0 Regenerated Catalyst dehalo_product Ar-H (Dehalogenated Byproduct) re_dehalo->dehalo_product

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Q2: I'm using a standard Suzuki-Miyaura protocol and seeing dehalogenation. Which parameter should I change first?

Start by scrutinizing your choice of base . This is often the most impactful and easily modified parameter.

Troubleshooting Workflow: A Step-by-Step Guide

G start Dehalogenation Observed check_base 1. Evaluate Base start->check_base base_question Using strong alkoxide (e.g., NaOtBu)? check_base->base_question change_base Switch to weaker inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄) base_question->change_base Yes check_solvent 2. Examine Solvent & Water Content base_question->check_solvent No end Problem Solved change_base->end solvent_question Using protic solvent or non-anhydrous conditions? check_solvent->solvent_question change_solvent Switch to anhydrous aprotic solvent (Toluene, Dioxane, CPME) and degas thoroughly solvent_question->change_solvent Yes check_ligand 3. Assess Ligand Choice solvent_question->check_ligand No change_solvent->end ligand_question Using simple phosphines (e.g., PPh₃)? check_ligand->ligand_question change_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos, Buchwald-type) ligand_question->change_ligand Yes check_temp 4. Optimize Temperature ligand_question->check_temp No change_ligand->end temp_question Reaction temperature > 100 °C? check_temp->temp_question change_temp Lower temperature to 60-80 °C (may require longer reaction time) temp_question->change_temp Yes temp_question->end No/Still an issue change_temp->end

Caption: A workflow for troubleshooting dehalogenation in reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of ligand impact dehalogenation?

The ligand is arguably the most critical component for controlling selectivity.[5][6][7] Its role is to modulate the electronic and steric environment of the palladium center to favor the desired reaction pathway.

  • Mechanism of Action: The key is to accelerate the rate of the desired reductive elimination step (Ar-Pd-R → Ar-R) so that it significantly outpaces the undesired reductive elimination that leads to dehalogenation (Ar-Pd-H → Ar-H).[2]

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[2][8] Ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[2][9][10][11] These ligands promote the crucial reductive elimination step, effectively shutting down the competing dehalogenation pathway.[2] Simple, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this side reaction, especially with challenging substrates.

Q2: Which bases and solvents are best to minimize dehalogenation?

Choosing a base/solvent system that does not serve as a hydride source is paramount.

ParameterRecommendationRationale
Base Weaker, non-nucleophilic inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄.These are less prone to decomposition pathways (like β-hydride elimination) that generate hydride species, which are the primary cause of dehalogenation.[2]
Solvent Anhydrous, aprotic solvents: Toluene, Dioxane, CPME, THF.These solvents are poor hydride donors. It is critical to use anhydrous grades and to thoroughly degas the solvent to remove both oxygen and dissolved water.[1][3]
Water Use anhydrous conditions. If a co-solvent is needed for solubility, minimize water content.Water can be a source of protons that lead to protodeboronation of the boronic acid and can also participate in side reactions that generate hydrides.[3][4]
Q3: Can the palladium precatalyst influence the outcome?

Yes, the choice and quality of the palladium source matter.

  • Use Precatalysts: Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts, PEPPSI-type catalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8] These precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can lead to lower catalyst loadings and fewer side reactions.[8]

  • Avoid Pd(II) Sources with Reducible Ligands: Using a Pd(II) source like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state. This reduction process can sometimes be inefficient or lead to the formation of palladium black, reducing catalytic activity and potentially promoting side reactions.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol for the C-C coupling of 4-Bromo-8-fluoro-2-methylquinoline is designed to minimize hydrodehalogenation.

Objective: To couple 4-Bromo-8-fluoro-2-methylquinoline with a generic arylboronic acid while suppressing the formation of 8-fluoro-2-methylquinoline.

Materials:

  • 4-Bromo-8-fluoro-2-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-8-fluoro-2-methylquinoline, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a strong stream of argon, add the XPhos Pd G3 precatalyst and the extra XPhos ligand.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.1-0.2 M.

  • Degassing (Critical Step): Seal the vessel and subject the mixture to three cycles of vacuum/backfill with argon. Alternatively, sparge the solution with argon gas for 15-20 minutes. This removes dissolved oxygen which can deactivate the catalyst and ensures an inert environment.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(23), 6486–6499. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Ligand-induced suppression of undesirable pathways in cobalt-catalyzed hydroformylation. Science. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit r/Chempros. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2019). Visible-light-mediated hydrodehalogenation and Br/D exchange of inactivated aryl and alkyl halides with a palladium complex. Organic Chemistry Frontiers. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Mo, X.-F., et al. (2023). Precisely Controlling Ancillary Ligands to Improve Catalysis of Cp*Ir Complexes for CO2 Hydrogenation. Inorganic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. [Link]

  • Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • The Role of Metals and Ligands in Organic Hydroformylation. ResearchGate. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing. [Link]

Sources

Optimization

analytical challenges in characterizing 4-Bromo-8-fluoro-2-methylquinoline products

Welcome to the technical support guide for the analytical characterization of 4-Bromo-8-fluoro-2-methylquinoline and its derivatives. This resource is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4-Bromo-8-fluoro-2-methylquinoline and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who work with this complex heterocyclic compound. The unique substitution pattern, featuring bromine, fluorine, and a methyl group on a quinoline core, presents distinct challenges in synthesis, purification, and structural elucidation. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities with confidence.

Section 1: General FAQs & Initial Characterization Hurdles

This section addresses high-level questions and common issues encountered during the initial stages of handling and analyzing 4-Bromo-8-fluoro-2-methylquinoline.

???+ question "Q1: What are the most common impurities or byproducts I should expect from the synthesis of 4-Bromo-8-fluoro-2-methylquinoline?"

???+ question "Q2: The compound appears to degrade or change color upon storage. What are the proper handling and storage procedures?"

???+ question "Q3: How can I reliably differentiate 4-Bromo-8-fluoro-2-methylquinoline from its positional isomers using standard analytical techniques?"

Section 2: Troubleshooting Guide: Chromatographic Analysis & Purification

Effective purification is the cornerstone of accurate characterization. This section provides solutions to common chromatographic challenges.

Workflow for Purification Strategy Selection

The choice between recrystallization and chromatography depends on the impurity profile and scale. This diagram outlines a logical decision-making process.

Purification_Strategy Start Crude Product Analysis (TLC/LC-MS) Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column_Chrom Silica Gel Column Chromatography Is_Solid->Column_Chrom No Impurity_Check Are impurities significantly different in polarity? Impurity_Check->Column_Chrom No, Impurities remain End Pure Product Impurity_Check->End Yes, Success Isomer_Check Are positional isomers the main impurity? Prep_HPLC Preparative HPLC Isomer_Check->Prep_HPLC Yes, fine separation needed Isomer_Check->End No, Success Recrystallize->Impurity_Check Column_Chrom->Isomer_Check Prep_HPLC->End

Caption: Decision tree for selecting a purification method.

???+ question "Q1: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve the separation?"

???+ question "Q2: I'm getting poor recovery and broad peaks from my silica gel column. What protocol do you recommend?"

Section 3: Troubleshooting Guide: Mass Spectrometry (MS)

MS is crucial for confirming molecular weight and elemental composition. The halogen atoms in 4-Bromo-8-fluoro-2-methylquinoline create a distinctive spectral signature.

???+ question "Q1: My mass spectrum shows two major peaks in the molecular ion region. Is my sample impure?"

IonDescriptionExpected m/zRelative Intensity
[M]⁺ Molecular ion with ⁷⁹Br~239.98~100%
[M+2]⁺ Molecular ion with ⁸¹Br~241.98~98%
Expected MS Fragmentation Pathway

Understanding fragmentation can help confirm the structure and identify impurities.

Fragmentation Parent [C10H7BrFN]+• m/z ≈ 240/242 Loss_Br [C10H7FN]+• m/z ≈ 160 Parent->Loss_Br - •Br Loss_Me [C9H4BrFN]+• m/z ≈ 225/227 Parent->Loss_Me - •CH3 Loss_HCN [C9H6F]+• m/z ≈ 133 Loss_Br->Loss_HCN - HCN

Caption: A plausible EI fragmentation pathway for the target molecule.

Section 4: Troubleshooting Guide: NMR Spectroscopy

NMR provides the definitive structural proof for your compound. The presence of both ¹H and ¹⁹F active nuclei offers a wealth of information but also potential complexity.

???+ question "Q1: The aromatic region of my ¹H NMR spectrum is complex. Which peaks are most diagnostic for confirming the structure?"

???+ question "Q2: Why does my ¹⁹F NMR spectrum show a complex multiplet instead of a singlet?"

???+ question "Q3: How can 2D NMR experiments provide unambiguous structure confirmation?"

By systematically applying these troubleshooting guides and advanced analytical techniques, you can confidently characterize your 4-Bromo-8-fluoro-2-methylquinoline products and ensure the integrity of your research.

References

  • Al-Soud, Y. A., et al. (2008). Synthesis, characterization and antimicrobial screening of substituted quinazolinone derivatives. Arabian Journal of Chemistry. [Link]

  • Desai, N. C., et al. (2012). Synthesis and Characterization of Some New Quinoline Based Derivatives Endowed With Broad Spectrum Antimicrobial Potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • PubMed. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ACS Publications. (1966). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 38(8), 1013-1023. [Link]

  • Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • NIH. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 65(Pt 8), o1490. [Link]

  • ResearchGate. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • MDPI. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1233. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B, 938, 75-79. [Link]

Troubleshooting

Technical Support Center: Regioselectivity in Reactions of 4-Bromo-8-fluoro-2-methylquinoline

Welcome to the technical support center for managing regioselectivity in reactions involving 4-bromo-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in reactions involving 4-bromo-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic complexities of this versatile building block. Here, we address common challenges and frequently asked questions to help you achieve your desired regiochemical outcomes with confidence and precision.

Introduction: The Challenge of Selectivity

4-Bromo-8-fluoro-2-methylquinoline presents a unique challenge in regioselective functionalization due to the presence of two distinct halogen atoms at positions C4 (bromine) and C8 (fluorine). The inherent differences in the reactivity of the C-Br and C-F bonds, coupled with the electronic and steric influences of the quinoline ring system and the 2-methyl group, dictate the outcome of various cross-coupling and nucleophilic substitution reactions. This guide provides expert insights and actionable protocols to selectively target either the C4 or C8 position.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for the carbon-halogen bonds in 4-Bromo-8-fluoro-2-methylquinoline in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F.[1] This trend is inversely related to the carbon-halogen bond dissociation energy. The weaker C-Br bond is significantly more reactive than the stronger C-F bond. Therefore, under standard conditions, oxidative addition of the palladium catalyst will preferentially occur at the C4-Br bond. Achieving reactivity at the C8-F position requires more specialized and forcing conditions, often involving specific ligands and higher temperatures.

Q2: How do the substituents on the quinoline ring influence regioselectivity?

A2: The substituents play a crucial role:

  • 2-Methyl Group: This group can exert a steric hindrance effect, potentially influencing the approach of bulky catalysts or nucleophiles to the nearby C4 position.[2][3] However, in many cross-coupling reactions, this steric hindrance is not sufficient to prevent reaction at the more reactive C4-Br bond.

  • 8-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom makes the C8 position electron-deficient. This electronic effect is particularly important in nucleophilic aromatic substitution (SNAr) reactions, where it can activate the C8 position for attack by a nucleophile.[4][5][6]

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions.[7][8]

Q3: Is it possible to achieve selective C-F bond activation at the C8 position?

A3: Yes, while challenging, selective C-F bond activation is achievable. It typically requires specialized catalytic systems that can overcome the high bond dissociation energy of the C-F bond. This might involve the use of highly electron-rich and bulky ligands, nickel catalysis, or specific reaction conditions designed to favor oxidative addition at the C-F bond.[9] However, in the context of 4-bromo-8-fluoro-2-methylquinoline, the much higher reactivity of the C-Br bond makes selective C-F activation in the presence of the C-Br bond extremely difficult in cross-coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific experimental problems you might encounter and provide detailed troubleshooting strategies.

Issue 1: Poor selectivity in Suzuki-Miyaura Coupling, with a mixture of C4 and C8 coupled products.

Root Cause Analysis: Obtaining a mixture of products in a Suzuki-Miyaura coupling is unusual given the significant difference in reactivity between C-Br and C-F bonds. If you are observing C8 coupling, it is likely due to excessively harsh reaction conditions that are sufficient to activate the C-F bond.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling selectivity.

Detailed Protocol for Selective C4 Suzuki-Miyaura Coupling: [10][11][12][13]

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)Standard catalysts that are highly effective for C-Br activation without promoting C-F activation under mild conditions.
Base Na₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)Moderately strong bases that are effective for the Suzuki reaction but are less likely to induce side reactions.
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic solvent systems are standard for Suzuki couplings and facilitate the reaction.
Temperature 80-100 °CSufficient to promote the reaction at the C-Br bond without activating the C-F bond.
Boronic Acid Arylboronic acid (1.2-1.5 equiv)A slight excess of the boronic acid ensures complete consumption of the starting material.

Step-by-Step Experimental Protocol:

  • To a reaction vessel, add 4-bromo-8-fluoro-2-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system (e.g., toluene/H₂O 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: No reaction or low yield in Buchwald-Hartwig Amination at the C4 position.

Root Cause Analysis: Low reactivity in Buchwald-Hartwig amination can be due to several factors, including an insufficiently active catalyst system, an inappropriate choice of base, or catalyst inhibition. The quinoline nitrogen can sometimes coordinate to the palladium center, inhibiting catalytic activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol for Selective C4 Buchwald-Hartwig Amination: [14][15][16][17][18]

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%) with a suitable ligand, or a Buchwald Precatalyst (e.g., XPhos Pd G3, 2-4 mol%)Highly active catalyst systems are often required. Buchwald precatalysts are particularly effective as they are air-stable and form the active Pd(0) species in situ.
Ligand XPhos, SPhos, or RuPhos (4-8 mol%)Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.
Base NaOtBu (1.5 equiv) or K₂CO₃ (2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 100-110 °CHigher temperatures are often necessary to drive the reaction to completion.

Step-by-Step Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vessel.

  • Add 4-bromo-8-fluoro-2-methylquinoline (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Issue 3: Attempting Sonogashira coupling at C4 results in starting material decomposition or low yields.

Root Cause Analysis: Sonogashira couplings can be sensitive to reaction conditions. Decomposition may occur due to high temperatures, while low yields can result from catalyst deactivation or alkyne homocoupling, especially if a copper co-catalyst is used.

Troubleshooting and Optimization: For Sonogashira couplings, both copper-catalyzed and copper-free conditions can be effective.[19][20][21][22][23]

Detailed Protocol for Selective C4 Sonogashira Coupling (Copper-Free):

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)Standard and reliable palladium sources for Sonogashira couplings.
Base Et₃N or i-Pr₂NEt (DIPEA)Acts as both a base and a solvent in many cases.
Solvent Toluene or DMFAnhydrous conditions are important.
Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is sluggish.
Alkyne Terminal alkyne (1.2-1.5 equiv)A slight excess is typically used.

Step-by-Step Experimental Protocol:

  • To a flask, add 4-bromo-8-fluoro-2-methylquinoline (1.0 equiv) and the palladium catalyst.

  • Purge with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv).

  • Stir at room temperature or heat to 60-80°C as needed, monitoring by TLC.

  • Once the reaction is complete, filter off the amine salts and concentrate the filtrate.

  • Purify the residue by column chromatography.

Issue 4: How to achieve selective reaction at the C8-F position via Nucleophilic Aromatic Substitution (SNAr)?

Root Cause Analysis and Strategy: The C-F bond at the C8 position can be susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline ring and the fluorine atom itself.[4][5][6][24][25] For SNAr to be favored over reactions at the C4-Br bond, conditions must be chosen that do not involve a metal catalyst that would preferentially activate the C-Br bond.

Detailed Protocol for Selective C8 SNAr:

ParameterRecommended ConditionRationale
Nucleophile Strong nucleophiles (e.g., NaOMe, NaOEt, primary or secondary amines)The strength of the nucleophile is critical for the addition step of the SNAr mechanism.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)These solvents can solvate the cation of the nucleophilic salt and do not interfere with the nucleophile.
Temperature 60-120 °CThermal energy is often required to overcome the activation barrier of the reaction.

Step-by-Step Experimental Protocol (Example with Sodium Methoxide):

  • Dissolve 4-bromo-8-fluoro-2-methylquinoline (1.0 equiv) in anhydrous DMSO.

  • Add sodium methoxide (1.5-2.0 equiv).

  • Heat the reaction mixture to 100°C and stir for 4-12 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the 8-methoxy product.

  • Cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Summary of Regioselective Strategies

Reaction TypeTarget PositionKey Strategy
Suzuki-Miyaura Coupling C4-BrStandard Pd catalyst (e.g., Pd(PPh₃)₄), moderate base (e.g., Na₂CO₃), 80-100°C.
Buchwald-Hartwig Amination C4-BrBulky, electron-rich ligand (e.g., XPhos), strong base (e.g., NaOtBu), 100-110°C.
Sonogashira Coupling C4-BrPd catalyst, amine base, mild temperature (RT to 80°C).
Nucleophilic Aromatic Substitution C8-FStrong nucleophile (e.g., NaOMe), polar aprotic solvent (e.g., DMSO), elevated temperature (e.g., 100°C), no metal catalyst.

By carefully selecting the reaction type and optimizing the conditions as outlined in this guide, you can effectively control the regioselectivity of your reactions with 4-bromo-8-fluoro-2-methylquinoline and achieve your synthetic targets with greater success.

References

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. (n.d.). National Institutes of Health.
  • Steric Hindrance of Methyl Group on the Reaction Pathway of Hydrodesulfurization in the Presence of Quinoline. (n.d.). ProQuest.
  • Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity. (n.d.). Benchchem.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023, February 13). ACS Omega.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023, September 11). Journal of the American Chemical Society.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026, January 16). Inorganic Chemistry.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023, September 11). National Institutes of Health.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). PHARMD GURU.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). National Institutes of Health.
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022, October 17). ACS Publications.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints Soton.
  • Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. (n.d.). Benchchem.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025, August 6). ResearchGate.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. (n.d.). Benchchem.
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025, August 6). ResearchGate.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-8-fluoro-2-methylquinoline

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, functionalized quinoline scaffolds are indispensable building blocks.[1] Among these, 4-halo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, functionalized quinoline scaffolds are indispensable building blocks.[1] Among these, 4-halo-8-fluoro-2-methylquinolines serve as versatile intermediates, enabling the introduction of diverse functionalities at the C4-position. This guide provides an in-depth, comparative analysis of the reactivity of two key analogues: 4-Bromo-8-fluoro-2-methylquinoline and 4-Chloro-8-fluoro-2-methylquinoline .

The choice between a bromo or chloro substituent is a critical decision in synthetic design, profoundly impacting reaction efficiency, selectivity, and cost. This document moves beyond a simple catalog of reactions to explain the fundamental principles governing the differential reactivity of these two compounds. We will dissect their performance in the two most synthetically valuable transformations for aryl halides: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By grounding our discussion in mechanistic principles and providing validated experimental protocols, this guide aims to empower researchers to make informed strategic decisions in their synthetic endeavors.

Chapter 1: The Underlying Principles of Reactivity

The reactivity of the C4-halogen on the 8-fluoro-2-methylquinoline core is dictated by a confluence of electronic and steric factors. The quinoline ring itself is electron-deficient, which, coupled with the electron-withdrawing nature of the C8-fluorine atom, predisposes the C4-position to nucleophilic attack. However, the identity of the halogen at this position—bromine versus chlorine—creates a critical divergence in reactivity depending on the reaction mechanism.

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

// Nodes Start [label="4-Haloquinoline + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State 1\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#FBBC05", fontcolor="#202124"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Substituted Quinoline + X⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TS1 [label=" Nucleophilic Attack ", color="#EA4335"]; TS1 -> Intermediate [label=" Forms Intermediate ", color="#EA4335"]; Intermediate -> TS2 [label=" Halide Elimination ", color="#4285F4"]; TS2 -> Product [label=" Aromaticity Restored ", color="#4285F4"]; } dot Caption: The Addition-Elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).

A crucial, often counterintuitive, aspect of this mechanism is the reactivity trend of the halogens: F > Cl > Br > I .[4][5] This is because the reaction rate is governed by the activation of the ring towards nucleophilic attack, not by the strength of the carbon-halogen (C-X) bond. The high electronegativity of chlorine relative to bromine makes the C4-carbon more electrophilic, thus lowering the activation energy for the initial attack by a nucleophile.[6] While the C-Cl bond is stronger than the C-Br bond, its cleavage occurs in the fast, second step and does not influence the overall reaction rate.

Prediction: For SNAr reactions, 4-Chloro-8-fluoro-2-methylquinoline is expected to be slightly more reactive than its 4-bromo counterpart.

Palladium-Catalyzed Cross-Coupling: The Primacy of Oxidative Addition

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is primarily dictated by the initial, often rate-limiting, step: oxidative addition .[7] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)(X)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)(R)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-X ", color="#4285F4"]; OxAdd -> PdII [color="#4285F4"]; PdII -> Transmetal [label=" + R-M ", color="#4285F4"]; Transmetal -> PdII_R [color="#4285F4"]; PdII_R -> RedElim [color="#4285F4"]; RedElim -> Product [dir=none, color="#4285F4"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration ", style=dashed, color="#5F6368"]; } dot Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

The ease of this step is inversely related to the C-X bond dissociation energy (BDE). The established trend for BDEs in aryl halides is C-Cl > C-Br > C-I .[8] The C-Br bond is significantly weaker and therefore more readily cleaved by the palladium catalyst than the C-Cl bond. This translates directly to faster reaction rates, lower required catalyst loadings, and milder reaction conditions.

Prediction: For all palladium-catalyzed cross-coupling reactions, 4-Bromo-8-fluoro-2-methylquinoline will be substantially more reactive than its 4-chloro counterpart.

Chapter 2: Comparative Experimental Performance

The theoretical predictions outlined above are borne out in practice. This section provides a comparative overview of expected performance and detailed protocols for key transformations.

Nucleophilic Aromatic Substitution: Amination with Morpholine

In a typical SNAr reaction, such as amination, the higher electrophilicity of the C4 carbon in the chloro-derivative leads to faster conversion.

Table 1: Comparative Data for SNAr Amination

Parameter4-Chloro-8-fluoro-2-methylquinoline4-Bromo-8-fluoro-2-methylquinoline
Reagent Morpholine (2.0 equiv.)Morpholine (2.0 equiv.)
Base K₂CO₃ (2.5 equiv.)K₂CO₃ (2.5 equiv.)
Solvent DMSODMSO
Temperature 120 °C130-140 °C
Typical Time 8-12 hours16-24 hours
Expected Yield >90%>85%
Note: Data is illustrative, based on established reactivity principles for aryl halides.

Detailed Experimental Protocol: Synthesis of 4-(8-fluoro-2-methylquinolin-4-yl)morpholine

  • To a sealable reaction vessel, add 4-chloro-8-fluoro-2-methylquinoline (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration.

  • Add morpholine (2.0 eq) to the suspension.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Here, the superior reactivity of the bromo-derivative is evident across all major classes of cross-coupling reactions. It consistently allows for milder conditions, lower catalyst loadings, and broader substrate scope compared to the more inert chloro-derivative.

This reaction is a cornerstone of C-C bond formation. The C-Br bond's lower dissociation energy allows for efficient oxidative addition under conditions where the C-Cl bond remains largely unreactive.[7]

Table 2: Comparative Data for Suzuki-Miyaura Coupling

Parameter4-Chloro-8-fluoro-2-methylquinoline4-Bromo-8-fluoro-2-methylquinoline
Coupling Partner Phenylboronic acid (1.5 eq)Phenylboronic acid (1.5 eq)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(dppf)Cl₂ (1-2 mol%)
Base K₂CO₃ (3.0 eq)K₂CO₃ (3.0 eq)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 100 °C (reflux)80-90 °C
Typical Time 12-18 hours2-4 hours
Expected Yield 60-75%>90%
Note: Data is illustrative. Achieving high yields with the chloro-derivative often requires more specialized, expensive, and air-sensitive phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[9]

Detailed Experimental Protocol: Synthesis of 8-fluoro-2-methyl-4-phenylquinoline

  • To a Schlenk flask, add 4-bromo-8-fluoro-2-methylquinoline (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.02 eq) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a 0.2 M concentration.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

For C-N bond formation, the reactivity difference is equally stark. The amination of the bromo-quinoline proceeds smoothly with a wide range of amines, while the chloro-analog often requires more forcing conditions and specialized catalyst systems.[10][11]

Table 3: Comparative Data for Buchwald-Hartwig Amination

Parameter4-Chloro-8-fluoro-2-methylquinoline4-Bromo-8-fluoro-2-methylquinoline
Coupling Partner Aniline (1.2 eq)Aniline (1.2 eq)
Catalyst System Pd₂(dba)₃ (2.5 mol%) + XPhos (6 mol%)Pd₂(dba)₃ (1 mol%) + BINAP (2.5 mol%)
Base NaOtBu (1.4 eq)NaOtBu (1.4 eq)
Solvent TolueneToluene
Temperature 110 °C (reflux)90 °C
Typical Time 16-24 hours4-6 hours
Expected Yield 50-70%>85%
Note: Data is illustrative. The chloro-derivative necessitates the use of sterically demanding, electron-rich dialkylbiarylphosphine ligands (like XPhos) for efficient catalysis.

Detailed Experimental Protocol: Synthesis of N-phenyl-8-fluoro-2-methylquinolin-4-amine

  • To an oven-dried Schlenk flask, add sodium tert-butoxide (1.4 eq).

  • Add 4-bromo-8-fluoro-2-methylquinoline (1.0 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.025 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene, followed by aniline (1.2 eq) via syringe.

  • Heat the mixture to 90 °C with stirring for 4-6 hours, monitoring by LC-MS.

  • After cooling, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Chapter 3: Strategic Synthesis and Conclusion

The choice between 4-bromo- and 4-chloro-8-fluoro-2-methylquinoline is a clear-cut strategic decision based on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): 4-Bromo-8-fluoro-2-methylquinoline is unequivocally the superior substrate. Its weaker C-Br bond ensures faster oxidative addition, leading to higher yields, shorter reaction times, lower catalyst loadings, and milder, more forgiving reaction conditions. It is the reagent of choice for maximizing efficiency and success in these critical bond-forming reactions.

  • For Nucleophilic Aromatic Substitution (SNAr): 4-Chloro-8-fluoro-2-methylquinoline holds a slight kinetic advantage. The greater electronegativity of chlorine enhances the electrophilicity of the C4 position, facilitating the rate-determining nucleophilic attack. While the bromo-analog is also a viable substrate, it may require slightly higher temperatures or longer reaction times to achieve comparable conversion.

Final Recommendation: For constructing complex molecules where the C4-substituent is introduced via a metal-catalyzed cross-coupling reaction, the bromo-derivative should be the default choice. If the synthetic route relies on an SNAr displacement and the downstream chemistry is incompatible with the conditions required for cross-coupling, the chloro-derivative offers a reliable, and potentially faster, alternative. Understanding these fundamental reactivity patterns is key to designing elegant, efficient, and robust synthetic routes in modern chemical research.

References

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • National Institutes of Health (NIH). (2009). 8-Bromo-2-methylquinoline.
  • Sigma-Aldrich. 4-Bromo-8-fluoro-2-methylquinoline.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • National Institutes of Health (NIH). (2022). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • Wikipedia. Buchwald–Hartwig amination.
  • Michigan State University Chemistry. Alkyl Halide Reactivity.
  • National Institutes of Health (NIH). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
  • Khan Academy. (2025). Nature of C-X bond | Haloalkanes and haloarenes.

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Comparative

A Comparative Analysis of the Biological Activity of 4-Bromo-8-fluoro-2-methylquinoline and Other Quinolines: A Guide for Researchers

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic drugs with a broad spectrum of biological activities.[1] This guide offers an...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic drugs with a broad spectrum of biological activities.[1] This guide offers an in-depth, objective comparison of the anticipated biological profile of 4-Bromo-8-fluoro-2-methylquinoline against other notable quinoline derivatives. By synthesizing data from existing literature and elucidating the structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a versatile pharmacophore that has been extensively explored for therapeutic applications.[2] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2][3] The biological efficacy of quinoline-based compounds can be finely tuned by introducing various substituents onto the core structure, which can modulate their physicochemical properties, such as lipophilicity and electronic distribution, and thereby their interactions with biological targets.[2]

Profiling 4-Bromo-8-fluoro-2-methylquinoline: A Candidate for Investigation

While specific experimental data on the biological activity of 4-Bromo-8-fluoro-2-methylquinoline is not extensively available in the public domain, its structural features—a bromine atom at position 4, a fluorine atom at position 8, and a methyl group at position 2—provide a strong basis for predicting its potential therapeutic activities.

Chemical Structure:

  • IUPAC Name: 4-Bromo-8-fluoro-2-methylquinoline

  • CAS Number: 1070879-49-0[4]

  • Molecular Formula: C₁₀H₇BrFN[4]

  • Molecular Weight: 240.07 g/mol [4]

The presence of halogen atoms is known to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes.[2] Furthermore, the specific positioning of the bromo and fluoro substituents, along with the methyl group, is expected to influence the molecule's interaction with various biological targets.

Comparative Biological Activities of Quinolines

To contextualize the potential of 4-Bromo-8-fluoro-2-methylquinoline, it is instructive to compare it with other quinoline derivatives for which biological data are available. This comparative analysis will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Quinolines have emerged as a promising class of anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][5][6] Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.[1][7]

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Mechanism of Action (if known)Reference
2-ArylquinolinesHeLa, PC38.3 - 34.34Selective cytotoxicity[8]
Quinoline-Chalcone HybridsMGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast)1.38 - 5.34Not specified[7]
4-Morpholino-2-phenylquinazolinesA375 (Melanoma)0.58PI3 Kinase p110alpha inhibitor[9]
7-Chloroquinoline esterMultidrug-resistant Plasmodium falciparum0.164Not specified[10]

The anticancer potential of 4-Bromo-8-fluoro-2-methylquinoline can be inferred from the known effects of its constituent functional groups. For instance, halogenated quinolines have demonstrated significant anticancer properties. The presence of a methyl group at the C-2 position has also been associated with interesting anticancer activity in various assays.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test quinoline compound to the wells and incubate for a further 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2][7]

MTT_Assay_Workflow A Seed Cancer Cells (96-well plate) B Treat with Quinoline Compound A->B C Add MTT Reagent (Incubate) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Value E->F

Caption: Workflow of the MTT assay for determining the cytotoxic effects of quinoline derivatives.

Antimicrobial Activity

Quinolines, particularly the fluoroquinolone subgroup, are well-established antibacterial agents.[11] They typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] The introduction of different substituents can modulate the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassTarget Microorganism(s)MIC (µg/mL)Reference
Novel Quinoline DerivativesBacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[13]
Quinoline-based AmidesStaphylococcus aureus2.67[12]
Fluorinated Quinoline AnalogsSclerotinia sclerotiorum>80% inhibition at 50 µg/mL[14]

The presence of a fluorine atom in 4-Bromo-8-fluoro-2-methylquinoline suggests potential antibacterial activity, aligning it with the broader class of fluoroquinolones.[15] The bromo and methyl groups will further influence its antimicrobial profile.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Compound Dilution: Perform serial dilutions of the test quinoline compound in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: Add a standardized inoculum of the target bacterial strain to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

MIC_Determination_Workflow cluster_plate 96-Well Microtiter Plate A Serial Dilution of Quinoline Compound B Inoculation with Bacterial Suspension A->B C Incubation (18-24 hours) B->C D Visual Assessment for Turbidity C->D E Determine MIC D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline compounds.

Anti-inflammatory Activity

Certain quinoline derivatives, including fluoroquinolones, exhibit immunomodulatory and anti-inflammatory properties.[15][16] These effects are often mediated by the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the modulation of inflammatory signaling pathways like NF-κB.[15][16]

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/Derivative ClassIn Vitro/In Vivo ModelEffectReference
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)Human peripheral blood mononuclear cells, Microglial cellsReduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-8); Inhibition of NF-κB[15][16]
Chloro-substituted quinoline derivativeCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[2]

The combined presence of bromo and fluoro substituents in 4-Bromo-8-fluoro-2-methylquinoline suggests a potential for anti-inflammatory activity, a characteristic observed in other halogenated quinolines.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents.

  • Halogenation: The introduction of halogens like fluorine and bromine can enhance lipophilicity, facilitating cell membrane penetration.[2] The position of the halogen is also critical; for instance, a chloro group at the 7th position of the quinoline ring has been shown to enhance anti-plasmodial activity.[10]

  • Electron-withdrawing/donating groups: The electronic properties of substituents can influence the interaction of the quinoline scaffold with its biological targets. Electron-withdrawing groups at certain positions can increase activity.[3]

  • Substitution at C-2 and C-4 positions: Modifications at the C-2 and C-4 positions of the quinoline ring are common strategies for developing potent bioactive molecules. For example, 2-substituted quinolines have shown significant anticancer activity.[5]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4-Bromo-8-fluoro-2-methylquinoline is pending, a comparative analysis based on the well-documented activities of structurally related quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its unique substitution pattern suggests the possibility of interesting anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-Bromo-8-fluoro-2-methylquinoline. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough examination of its efficacy and mechanism of action will be crucial in determining its potential for further development as a novel therapeutic candidate.

References

  • BenchChem. (n.d.). Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
  • PMC. (n.d.). Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. Retrieved from

  • PubMed. (n.d.). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Amino-8-bromo-2-methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunomodulatory Activities of Fluoroquinolones. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Retrieved from [Link]

  • PMC. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Retrieved from [Link]

  • HSE.ie. (n.d.). Fluoroquinolone Warnings. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • WebMD. (n.d.). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Fluoroquinolones. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

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Validation

A Comparative Spectroscopic Guide to 4-Bromo-8-fluoro-2-methylquinoline and Its Analogs for Drug Discovery Professionals

For researchers and scientists in the dynamic field of drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful lead optimization. Quinolines, a privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful lead optimization. Quinolines, a privileged scaffold in medicinal chemistry, continue to yield promising candidates for a range of therapeutic areas. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-Bromo-8-fluoro-2-methylquinoline, a halogenated derivative with potential for further functionalization. Due to the limited availability of direct experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and comparative data from closely related analogs to predict its spectral characteristics. This approach will empower researchers to identify key structural features and differentiate between similar quinoline derivatives.

The Structural Significance of 4-Bromo-8-fluoro-2-methylquinoline

The quinoline core is a versatile platform in drug design, and the introduction of halogen substituents can significantly modulate a molecule's physicochemical and pharmacokinetic properties. In 4-Bromo-8-fluoro-2-methylquinoline, the bromine atom at the 4-position offers a reactive handle for cross-coupling reactions, enabling the exploration of diverse chemical space. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methyl group at the 2-position can influence the molecule's conformation and steric interactions with its biological target. Understanding the spectroscopic signature of this compound is therefore crucial for its unambiguous identification and characterization in a research setting.

Predicting the Spectroscopic Fingerprint: A Multi-technique Approach

A comprehensive spectroscopic analysis is essential for the unequivocal identification and purity assessment of a novel compound. This section will detail the predicted spectroscopic features of 4-Bromo-8-fluoro-2-methylquinoline across four key analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR/UV-Vis Spectroscopy. These predictions are based on the foundational principles of each technique and are supported by experimental data from analogous quinoline derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering Proton Environments

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shifts, coupling constants, and integration of the proton signals are highly sensitive to the electronic effects of neighboring substituents.

Expected ¹H NMR Spectrum of 4-Bromo-8-fluoro-2-methylquinoline:

  • Methyl Protons (C2-CH₃): A singlet peak is expected around δ 2.7-2.9 ppm. The electron-donating nature of the methyl group will shield these protons.

  • Aromatic Protons:

    • H3: A singlet is predicted in the range of δ 7.3-7.5 ppm. The absence of a proton at the 4-position simplifies this signal to a singlet.

    • H5, H6, H7: These protons on the benzo-ring will exhibit complex splitting patterns due to spin-spin coupling. The fluorine at C8 will introduce additional coupling (³JHF and ⁴JHF), further complicating the spectrum. We can predict their approximate chemical shifts based on the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and bromine atoms will generally deshield the aromatic protons, shifting them downfield.

Comparative ¹H NMR Data of Quinoline Derivatives:

CompoundC2-CH₃ (ppm)H3 (ppm)H4 (ppm)Aromatic Protons (ppm)
4-Bromo-8-fluoro-2-methylquinoline (Predicted) ~2.8 (s)~7.4 (s)-Multiplets in the range of δ 7.0-8.2
8-Bromo-2-methylquinoline[1]2.82 (s)7.33 (m)8.02 (m)7.33 (m, 6-H), 7.73 (dd, 7-H), 8.02 (m, 5-H)

Note: The provided data for 8-Bromo-2-methylquinoline shows overlapping multiplets for some aromatic protons, highlighting the complexity of these spectra.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

Visualization of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Pulse Apply Pulse Sequence Spectrometer->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronic environment.

Expected ¹³C NMR Spectrum of 4-Bromo-8-fluoro-2-methylquinoline:

  • Methyl Carbon (C2-CH₃): A signal is expected in the upfield region, around δ 20-25 ppm.

  • Quaternary Carbons: The spectrum will show several quaternary carbon signals, including C2, C4, C8, C8a, and C4a. The carbon directly attached to bromine (C4) will be significantly shielded, while the carbon attached to fluorine (C8) will show a large one-bond C-F coupling constant (¹JCF).

  • Aromatic CH Carbons: The remaining aromatic carbons (C3, C5, C6, C7) will appear in the downfield region (δ 110-150 ppm). The fluorine substituent will induce smaller two- and three-bond C-F couplings on adjacent carbons.

Comparative ¹³C NMR Data of Quinoline Derivatives:

CompoundC2C3C4C5C6C7C8C4aC8aCH₃
4-Bromo-8-fluoro-2-methylquinoline (Predicted) ~158~122~130~128~125~120~155 (d, ¹JCF)~145~140~23
7-Fluoro-2-methylquinoline158.1121.5136.1128.5116.5 (d, ²JCF)162.5 (d, ¹JCF)110.1 (d, ²JCF)147.9125.224.8
4-Methylquinoline[2]150.3121.2144.2129.4126.3129.1125.6148.1123.518.7

Note: The provided data for 7-fluoro-2-methylquinoline illustrates the characteristic splitting patterns caused by C-F coupling.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum of 4-Bromo-8-fluoro-2-methylquinoline:

  • Molecular Ion Peak (M⁺): The molecular formula is C₁₀H₇BrFN, with a monoisotopic mass of approximately 238.98 amu. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The fragmentation of quinolines often involves the loss of small neutral molecules. For 4-Bromo-8-fluoro-2-methylquinoline, key fragmentation pathways could include the loss of a bromine radical (M⁺ - Br), followed by the loss of HCN from the pyridine ring.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)
4-Bromo-8-fluoro-2-methylquinoline C₁₀H₇BrFN240.07M⁺ at 239/241, [M-Br]⁺ at 160
4-Chloro-2-methylquinoline[3]C₁₀H₈ClN177.63M⁺ at 177/179, [M-Cl]⁺ at 142
8-Bromoquinoline[4]C₉H₆BrN208.05M⁺ at 207/209, [M-Br]⁺ at 128

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

Visualization of the Mass Spectrometry Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection Sample Sample Solution Infusion Direct Infusion or Chromatography Sample->Infusion IonSource Ion Source (EI or ESI) Infusion->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Groups and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Expected IR Spectrum of 4-Bromo-8-fluoro-2-methylquinoline:

  • C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C=C and C=N stretching: The aromatic ring and pyridine ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • C-Br and C-F stretching: The C-Br stretch is typically found in the fingerprint region below 1000 cm⁻¹, while the C-F stretch will appear in the 1250-1000 cm⁻¹ region.

Expected UV-Vis Spectrum of 4-Bromo-8-fluoro-2-methylquinoline:

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π→π* transitions within the aromatic system. The presence of auxochromic and chromophoric substituents will influence the position and intensity of these bands. For 4-Bromo-8-fluoro-2-methylquinoline, absorption maxima are expected in the UV region, likely between 250 and 350 nm.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 4-Bromo-8-fluoro-2-methylquinoline. By understanding the fundamental principles of NMR, mass spectrometry, and IR/UV-Vis spectroscopy, and by leveraging comparative data from analogous structures, researchers can confidently approach the characterization of this and other novel quinoline derivatives. The provided experimental protocols and workflows serve as a practical starting point for laboratory investigations. As more experimental data for this specific compound becomes available, this guide can be further refined to provide an even more precise and validated resource for the scientific community.

References

  • This is a placeholder for a reference that would ideally contain the experimental data for 4-Bromo-8-fluoro-2-methylquinoline. As this was not found, a relevant general spectroscopy reference will be used. Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin-Madison. [Link]

  • This is a placeholder for a reference that would ideally contain the experimental data for a close analog. For example, a paper detailing the synthesis and characterization of a similar bromo-fluoro-quinoline.
  • Placeholder for a general mass spectrometry reference. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Placeholder for a general IR/UV-Vis spectroscopy reference.
  • Xu, X., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

  • PubChem. (n.d.). 4-Methylquinoline. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 4-Aryl-8-Fluoro-2-Methylquinolines

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antibacterial, anticancer, antimalarial, and anti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antibacterial, anticancer, antimalarial, and anti-inflammatory applications.[1][2][3] The introduction of a fluorine atom, particularly at the C-8 position, and an aryl group at the C-4 position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Consequently, the development of robust and efficient synthetic routes to access 4-aryl-8-fluoro-2-methylquinolines is of paramount importance for drug discovery and development professionals.

This guide provides an in-depth, objective comparison of two distinct synthetic strategies for the synthesis of this valuable heterocyclic motif: the classical Friedländer Annulation and a modern Palladium-Catalyzed Oxidative Annulation. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Route 1: The Friedländer Annulation Approach

The Friedländer synthesis, first reported in 1882, is a powerful and direct method for constructing the quinoline ring system.[4] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[5][6]

Causality and Strategic Choice: We selected the Friedländer synthesis for its convergent nature. The core of the target molecule is assembled in a single, well-understood cyclocondensation step from two key fragments. This approach is often high-yielding and benefits from the commercial availability of a wide range of starting materials. The primary consideration for this route is the accessibility of the requisite 2-amino-3-fluorobenzophenone derivative. The reaction is typically catalyzed by acids like p-toluenesulfonic acid (p-TsOH) or even molecular iodine, which facilitate both the initial aldol condensation and the subsequent dehydrative cyclization.[6]

Experimental Protocol: Synthesis of 4-phenyl-8-fluoro-2-methylquinoline

Methodology:

  • Reactant Preparation: To a 100 mL round-bottom flask, add 2-amino-3-fluorobenzophenone (1.0 eq., 5 mmol, 1.08 g).

  • Solvent and Reagent Addition: Add acetone (5.0 eq., 25 mmol, 1.8 mL) and toluene (25 mL).

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.1 eq., 0.5 mmol, 95 mg).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 12-18 hours, monitoring the removal of water. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Workflow Visualization

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-amino-3-fluorobenzophenone, acetone, and toluene in RBF B Add p-TsOH catalyst A->B C Heat to reflux with Dean-Stark trap (12-18h) B->C D Cool and perform aqueous wash (NaHCO3, Brine) C->D E Separate organic layer, dry (Na2SO4), and filter D->E F Concentrate under reduced pressure E->F G Purify by column chromatography F->G H 4-phenyl-8-fluoro-2-methylquinoline G->H Obtain pure product Palladium_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-fluoroaniline, 1-arylprop-2-yn-1-ol, Pd(OAc)2, ligand, Cu(OAc)2, and oxidant in a pressure tube B Add DMF solvent A->B C Seal tube and heat at 100-120°C for 24h B->C D Cool, dilute with EtOAc, and filter through Celite C->D E Perform aqueous wash (Water, Brine) D->E F Dry organic layer (MgSO4) and concentrate E->F G Purify by column chromatography F->G H 4-aryl-8-fluoro-2-methylquinoline G->H Obtain pure product

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Bromoquinolines

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, exhibiting activitie...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, exhibiting activities from anticancer to antimalarial.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of crucial carbon-carbon bonds. However, the presence of the nitrogen atom in the quinoline ring introduces unique challenges, including potential catalyst inhibition, making the choice of an appropriate catalyst system critical to success.[2]

This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki coupling of bromoquinolines. We will delve into the performance of traditional and modern palladium catalysts, explore the emergence of cost-effective nickel-based alternatives, and provide detailed experimental protocols to empower you to select the optimal catalyst for your specific synthetic challenge.

The Challenge of N-Heteroaryl Coupling: Understanding Catalyst Inhibition

The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and impeding the catalytic cycle.[2] This phenomenon, known as catalyst poisoning, can result in low yields and sluggish reactions. Modern catalyst design focuses on overcoming this challenge through the use of sterically bulky and electron-rich ligands that promote the desired catalytic pathway while minimizing off-cycle deactivation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Bromoquinoline) Pd(0)L_n->Oxidative_Addition Bromoquinoline Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Boronic Acid + Base) Pd(II)_Complex->Transmetalation Boronic Acid Base Coupled_Complex Di-organopalladium(II) Complex Transmetalation->Coupled_Complex Reductive_Elimination Reductive Elimination Coupled_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Coupled Product (Aryl-Quinoline) Reductive_Elimination->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Catalyst Systems for Bromoquinolines

The choice of catalyst system—comprising a palladium or nickel source and a ligand—is paramount for achieving high yields and broad substrate scope. Below, we compare the performance of several common and advanced catalyst systems for the Suzuki coupling of various bromoquinoline isomers.

Palladium-Based Catalysts

Palladium remains the workhorse for Suzuki-Miyaura couplings, with a wide array of well-established and commercially available catalysts and ligands.

1. Traditional Phosphine Ligands:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, air-sensitive catalyst that is effective for some couplings but can struggle with challenging substrates.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A more robust and versatile catalyst, often providing good to excellent yields for a range of bromoquinolines.[3]

2. Modern Biaryl Monophosphine Ligands (Buchwald Ligands):

These bulky and electron-rich ligands are designed to accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs). They are particularly effective for challenging substrates like heteroaryl chlorides and sterically hindered aryl bromides.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective ligand for a broad range of Suzuki couplings.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another powerful and versatile ligand, often used for particularly challenging transformations.

3. N-Heterocyclic Carbene (NHC) Ligands:

NHCs are strong σ-donating ligands that form highly stable complexes with palladium, often resulting in exceptional catalytic activity and longevity. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a popular class of air- and moisture-stable NHC-Pd precatalysts.[4]

Performance Data for Palladium Catalysts:

Bromoquinoline IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoquinolinePd(dppf)Cl₂ (3 mol%)Na₂CO₃1,4-Dioxane/H₂O (4:1)80-9012-16High[1]
3-BromoquinolinePd(OAc)₂ (4.2 mol%)Na₂CO₃Acetone/H₂O (2:1)40-450.5-783-96[1]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[3]
5-Bromo-1-ethyl-1H-indazolePd(PCy₃)₂K₂CO₃Dimethoxyethane80465[3]
5-Bromo-1-ethyl-1H-indazolePd(PPh₃)₄K₂CO₃Dimethoxyethane80422[3]
3-BromopyridinePd(OAc)₂/SPhos (1 mol%)K₃PO₄1,4-Dioxane100495[4]
3-Bromopyridine*PEPPSI-IPr (0.5 mol%)Cs₂CO₃t-AmylOH100298[4]
8-Bromo-2,4-dichloro-7-methoxyquinolinePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O8016~95

* Data for structurally similar N-heteroaryl bromides, indicative of performance with bromoquinolines.

Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts have emerged as a promising, more economical alternative to palladium for cross-coupling reactions. Nickel is more earth-abundant and significantly less expensive than palladium. While the development of nickel catalysts is less mature than that of palladium, several effective systems have been reported for the coupling of heteroaryl halides.[5][6]

Performance Data for Nickel Catalysts:

Heteroaryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-pyrimidineNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄t-Amyl Alcohol1001285-95[6]
5-Hydroxyisoquinoline mesylateNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄t-Amyl Alcohol1001290-98[5]

* Data for structurally similar N-heteroaryl halides, suggesting potential applicability to bromoquinolines.

Practical Considerations for Catalyst Selection

Choosing the right catalyst system involves a balance of performance, cost, and practicality.

Catalyst_Selection cluster_selection Catalyst Selection Workflow Start Define Substrates (Bromoquinoline & Boronic Acid) Initial_Screening Initial Catalyst Screening (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos) Start->Initial_Screening Low_Yield Low Yield or No Reaction? Initial_Screening->Low_Yield Optimization Optimize Conditions (Base, Solvent, Temp.) Low_Yield->Optimization Yes Successful_Coupling Successful Coupling Low_Yield->Successful_Coupling No Optimization->Low_Yield Advanced_Catalysts Screen Advanced Catalysts (Buchwald G3/G4, NHC-Pd) Optimization->Advanced_Catalysts Still Low Yield Consider_Nickel Consider Nickel Catalysts (Cost-Effectiveness) Advanced_Catalysts->Consider_Nickel Consider_Nickel->Successful_Coupling

Caption: A decision-making workflow for selecting a catalyst for bromoquinoline Suzuki coupling.

  • Cost: Nickel catalysts offer a significant cost advantage over palladium systems. However, a holistic cost analysis should also consider catalyst loading, reaction efficiency, and downstream purification costs.

  • Commercial Availability: A wide range of palladium catalysts, Buchwald ligands, and precatalysts are commercially available from suppliers like Sigma-Aldrich and Johnson Matthey.[7][8][9][10] Nickel catalysts, such as NiCl₂(PCy₃)₂, are also readily available.[5]

  • Air and Moisture Stability: Traditional Pd(0) catalysts like Pd(PPh₃)₄ are air-sensitive. Modern palladium precatalysts, such as the Buchwald G2, G3, and G4 precatalysts and various NHC-Pd complexes, are often air- and moisture-stable, simplifying reaction setup.[8][9]

Detailed Experimental Protocols

Reproducibility is key in chemical synthesis. The following are detailed, step-by-step protocols for high-yielding Suzuki coupling reactions of bromoquinolines.

Protocol 1: Suzuki Coupling of 3-Bromoquinoline using Pd(dppf)Cl₂

This protocol is a robust and widely applicable method for the arylation of 3-bromoquinoline.[1]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of a Bromoquinoline using a Buchwald Ligand System (Pd(OAc)₂/SPhos)

This protocol utilizes a modern, highly active catalyst system suitable for challenging substrates.[4]

Materials:

  • Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, the bromoquinoline, the arylboronic acid, and K₃PO₄.

  • Add the anhydrous, degassed 1,4-dioxane.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Nickel-Catalyzed Suzuki Coupling of a Bromoquinoline

This protocol provides a cost-effective alternative to palladium-catalyzed methods.[11]

Materials:

  • Bromoquinoline (4.0 mmol, 1.0 equiv)

  • Phenylboronic acid (0.5 g, ~1.05 equiv)

  • NiCl₂(PPh₃)₂ (0.13 g, ~5 mol%)

  • Potassium phosphate (K₃PO₄), crushed (1.7 g, ~2.0 equiv)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • In a vial, combine the bromoquinoline, phenylboronic acid, NiCl₂(PPh₃)₂, and crushed potassium phosphate.

  • Seal the vial and add the degassed toluene via syringe.

  • Stir the reaction mixture at 80 °C for 1-2 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and transfer to a separatory funnel.

  • Wash the reaction mixture twice with 10 mL of water, followed by 5 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent.

Conclusion

The Suzuki-Miyaura coupling of bromoquinolines is a powerful transformation in the arsenal of the medicinal chemist. While traditional palladium catalysts like Pd(dppf)Cl₂ offer a reliable starting point, modern systems employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often provide superior performance, especially for challenging substrates. For cost-conscious applications, nickel catalysis presents a viable and increasingly attractive alternative. By carefully considering the factors outlined in this guide and utilizing the detailed protocols, researchers can confidently navigate the catalyst landscape to achieve efficient and high-yielding syntheses of valuable quinoline derivatives.

References

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Buchwald precatalysts G2 and G3. Johnson Matthey. Available at: [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. ACS Publications. Available at: [Link]

  • Catalyst screening in Suzuki cross-coupling reactions a. ResearchGate. Available at: [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Available at: [Link]

  • US Based Supply of Palladium-Based Buchwald Precatalysts. Austin Chemical, Inc. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • (Hopefully) Everything about Suzuki cross-coupling. Reddit. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Favorite "all-purpose" Pd catalyst? Reddit. Available at: [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-8-fluoro-2-methylquinoline

Introduction: The Imperative of Purity in a Privileged Scaffold The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like quinine to modern anticancer drugs.[1] The compound 4-Bromo-8-fluoro-2-methylquinoline (CAS No. 1070879-49-0; Molecular Formula: C₁₀H₇BrFN) represents a highly functionalized building block, where each substituent—the bromine, the fluorine, and the methyl group—offers a distinct vector for further chemical modification in a drug discovery campaign. The bromine at the 4-position is primed for cross-coupling reactions, the fluorine at the 8-position can modulate metabolic stability and binding affinity, and the 2-methyl group influences the molecule's steric and electronic properties.

Given its role as a critical intermediate, the absolute purity of 4-Bromo-8-fluoro-2-methylquinoline is not merely a quality metric; it is a prerequisite for generating reliable, reproducible downstream data. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can lead to ambiguous biological results, complicate reaction outcomes, and compromise the integrity of a research program. This guide provides a comprehensive framework for assessing the purity of this key intermediate, comparing the orthogonal analytical techniques required for a definitive purity statement. We will delve into the causality behind methodological choices, providing field-proven insights and self-validating experimental protocols.

Anticipating the Challenge: Likely Synthetic Impurities

A robust analytical strategy begins with understanding the potential impurities that can arise during synthesis. While various synthetic routes exist for quinoline derivatives, a common approach is a variation of the Gould-Jacobs reaction, starting from a substituted aniline.[2]

A plausible synthesis for 4-Bromo-8-fluoro-2-methylquinoline would likely involve the cyclization of an appropriately substituted aminophenyl derivative. The key impurities to anticipate are:

  • Starting Materials: Incomplete reaction could leave residual aniline precursors or cyclization agents.

  • Regioisomers: During the synthesis, particularly in bromination or other electrophilic substitution steps, the formation of isomeric products is a significant risk. For example, bromination at an alternative position on the quinoline core could occur.

  • By-products: Side reactions, such as hydrolysis of the 4-bromo group back to a 4-hydroxyquinoline, can introduce unexpected structures.[3]

  • Related Halogenated Impurities: Incomplete bromination or the presence of other halide sources could lead to chloro- or iodo-analogs, or even di-brominated species.

The following diagram illustrates the logical flow for identifying and characterizing these potential impurities.

G cluster_synthesis Synthetic Output cluster_impurities Potential Impurity Classes cluster_methods Recommended Analytical Methods SynthesizedProduct Crude 4-Bromo-8-fluoro- 2-methylquinoline SM Starting Materials SynthesizedProduct->SM Contains RI Regioisomers SynthesizedProduct->RI Contains BP By-products (e.g., Hydrolysis) SynthesizedProduct->BP Contains HI Other Halogenated Species SynthesizedProduct->HI Contains GCMS GC-MS (Volatile Impurities) SM->GCMS Best for Volatiles HPLC HPLC-UV (Quantitative Purity) RI->HPLC Resolvable by NMR NMR Spectroscopy (Structural ID & Purity) RI->NMR Resolvable by BP->HPLC Identifiable by BP->NMR Identifiable by HI->HPLC Identifiable by HI->NMR Identifiable by MP Melting Point (Bulk Purity Indicator) G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh ~1 mg of 4-Bromo-8-fluoro-2-methylquinoline B Dissolve in 1 mL Acetonitrile/Water (1:1) A->B C Vortex & Sonicate to ensure dissolution B->C D Inject 5 µL onto C18 Column C->D E Run Gradient Elution D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Sources

Validation

in vitro testing of 4-Bromo-8-fluoro-2-methylquinoline derivatives

An In-Depth Comparative Guide to the In Vitro Anticancer Testing of 4-Bromo-8-fluoro-2-methylquinoline Derivatives This guide provides a comprehensive comparison of the in vitro anticancer activities of novel 4-Bromo-8-f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Anticancer Testing of 4-Bromo-8-fluoro-2-methylquinoline Derivatives

This guide provides a comprehensive comparison of the in vitro anticancer activities of novel 4-Bromo-8-fluoro-2-methylquinoline derivatives against established chemotherapeutic agents. We will delve into the experimental design, methodologies, and data interpretation, offering a framework for researchers in oncology and drug discovery.

Introduction: The Therapeutic Potential of Substituted Quinolines

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer properties. The core structure of quinoline, a bicyclic aromatic heterocycle, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of various substituents onto the quinoline ring can significantly modulate the compound's pharmacological profile, enhancing its efficacy and selectivity.

The 4-bromo-8-fluoro-2-methylquinoline scaffold is of particular interest due to the unique electronic properties conferred by the halogen substituents. The bromine atom at the C4 position and the fluorine atom at the C8 position can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. This guide focuses on the in vitro evaluation of a hypothetical series of these derivatives against common cancer cell lines, comparing their performance to a standard-of-care chemotherapy drug, Doxorubicin.

Experimental Design: A Multi-faceted Approach to In Vitro Evaluation

A robust in vitro testing cascade is crucial for the preliminary assessment of any potential anticancer compound. Our approach encompasses the evaluation of cytotoxicity, the primary indicator of anticancer activity, followed by mechanistic studies to elucidate the mode of action.

Cell Line Selection

The choice of cancer cell lines is a critical first step and should ideally represent a variety of cancer types to assess the broad-spectrum potential of the test compounds. For this guide, we will consider the following human cancer cell lines:

  • MCF-7: A well-characterized breast cancer cell line that is estrogen receptor-positive.

  • A549: A commonly used lung adenocarcinoma cell line.

  • HeLa: A cervical cancer cell line that has been a workhorse in cancer research for decades.

  • HEK293T: A non-cancerous human embryonic kidney cell line, included to assess selectivity and potential toxicity to normal cells.

Comparative Compound

To benchmark the performance of our 4-bromo-8-fluoro-2-methylquinoline derivatives, we will use Doxorubicin , a widely used anthracycline antibiotic with potent anticancer activity.

Methodology: Step-by-Step Protocols

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-bromo-8-fluoro-2-methylquinoline derivatives and Doxorubicin. Treat the cells with varying concentrations of the compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Apoptosis Induction: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay is employed.

Protocol:

  • Cell Treatment: Treat the cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

The results of the in vitro assays are summarized below.

Table 1: IC₅₀ Values of 4-Bromo-8-fluoro-2-methylquinoline Derivatives and Doxorubicin against Various Cancer Cell Lines
CompoundMCF-7 (µM)A549 (µM)HeLa (µM)HEK293T (µM)Selectivity Index (SI) vs. MCF-7
Derivative 1 5.28.16.525.44.88
Derivative 2 3.86.54.918.24.79
Doxorubicin 1.52.11.83.52.33

The Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line (HEK293T) divided by the IC₅₀ in a cancer cell line (MCF-7 in this case). A higher SI value indicates greater selectivity for cancer cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of the novel compounds.

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanistic Studies cluster_data Data Analysis & Conclusion compound_prep Compound Synthesis & Purification mtt_assay MTT Cytotoxicity Assay compound_prep->mtt_assay cell_culture Cell Line Maintenance cell_culture->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc apoptosis_assay Annexin V/PI Apoptosis Assay ic50_calc->apoptosis_assay western_blot Western Blot Analysis ic50_calc->western_blot data_analysis Comparative Data Analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

Caption: Workflow for in vitro anticancer drug screening.

Discussion and Future Directions

The hypothetical data presented in Table 1 suggests that the 4-bromo-8-fluoro-2-methylquinoline derivatives exhibit promising anticancer activity, albeit with lower potency than Doxorubicin. However, the derivatives show a more favorable selectivity index, indicating a potentially wider therapeutic window. The next logical steps in the evaluation of these compounds would involve more in-depth mechanistic studies, such as Western blot analysis to probe their effects on key apoptotic and cell cycle regulatory proteins. Further optimization of the lead compounds through medicinal chemistry efforts could also lead to the development of more potent and selective anticancer agents.

References

  • Anticancer and antimicrobial activity of some new quinoline and quinoxaline derivatives. Der Pharma Chemica.[Link]

  • Recent Developments of Quinoline-Based Anticancer Agents. MDPI.[Link]

  • Recent advances on quinoline-based derivatives as potent anticancer agents. RSC Publishing.[Link]

  • Synthesis and biological evaluation of some novel quinoline derivatives as anticancer agents. BMC Chemistry.[Link]

  • Recent Developments in the Synthesis and Application of Quinoline Derivatives. MDPI.[Link]

  • Synthesis and In-vitro Biological Evaluation of Some Novel Quinolone Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate.[Link]

  • Synthesis and in vitro cytotoxic activity of some novel quinoline derivatives. Springer.[Link]

  • Recent advances of quinoline-based hybrids as potential anticancer agents. RSC Publishing.[Link]

  • An overview of the quinoline scaffold in the development of anticancer agents. ScienceDirect.[Link]

  • A review on in-vitro cytotoxic evaluation and structure-activity relationship of quinoline derivatives as anticancer agents. ScienceDirect.[Link]

Comparative

A Comparative Guide to the X-ray Crystallography of 4-Bromo-8-fluoro-2-methylquinoline Derivatives

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 4-bromo-8-fluoro-2-methylquinoline derivatives. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 4-bromo-8-fluoro-2-methylquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering a framework for robust, self-validating structural analysis. We will explore a detailed experimental workflow, compare crystallography with alternative analytical techniques, and interpret the structural data in the context of drug design and materials science.

Section 1: The Quinoline Scaffold and the Imperative for High-Resolution Structural Data

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents known for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. The 4-bromo-8-fluoro-2-methylquinoline core, in particular, is a subject of intense interest. The strategic placement of halogen atoms—bromine at the 4-position and fluorine at the 8-position—can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its binding affinity to target proteins[3].

To rationally design next-generation therapeutics or advanced materials based on this scaffold, a precise understanding of its three-dimensional atomic arrangement is paramount. X-ray crystallography is the gold standard for this purpose, providing unambiguous, high-resolution data on molecular geometry, conformation, and the subtle intermolecular interactions that govern crystal packing and, by extension, biological activity.

Section 2: Experimental Workflow: From Powder to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a clear understanding of the principles at each stage. This section outlines a self-validating protocol for the crystallographic analysis of a representative 4-bromo-8-fluoro-2-methylquinoline derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (The Art of Crystallization)

The acquisition of high-quality single crystals is the most critical and often the most challenging step. The goal is to encourage molecules to slowly self-assemble into a well-ordered, three-dimensional lattice.

  • Methodology: Slow evaporation is a robust and widely successful method for growing single crystals of quinoline derivatives[4][5].

  • Step 1: Solvent Selection. Dissolve the purified 4-bromo-8-fluoro-2-methylquinoline derivative in a minimal amount of a suitable solvent or solvent system to create a saturated or near-saturated solution. A common and effective system for similar halogenated quinolines is a dichloromethane/methanol mixture (e.g., 4:1 v/v)[4]. The choice of solvent is crucial; it must be volatile enough to evaporate slowly but also possess the right polarity to keep the compound in solution initially.

  • Step 2: Evaporation. Loosely cover the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Step 3: Crystal Harvesting. Over several days to weeks, as the solvent evaporates, single crystals should form. Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) using a micromanipulator and mount it on a goniometer head.

2. Data Collection

  • Step 1: Instrument Setup. Use a modern single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

  • Step 2: Unit Cell Determination. Collect a few initial frames to determine the unit cell parameters and the crystal system. For similar halogenated quinolines, triclinic or monoclinic systems are common[4][5][6].

  • Step 3: Full Data Collection. Proceed with a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations and improve data quality[7].

3. Structure Solution and Refinement

  • Step 1: Data Reduction. Integrate the raw diffraction images and apply corrections for factors like polarization and absorption.

  • Step 2: Structure Solution. Use direct methods or Patterson methods (e.g., using software like SHELXS) to solve the phase problem and obtain an initial electron density map[5]. This reveals the positions of the heavier atoms (like Bromine).

  • Step 3: Structure Refinement. Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods (e.g., using SHELXL)[5]. Hydrogen atoms are typically placed in calculated positions.

  • Step 4: Validation. The quality of the final structure is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2). An R1 value below 0.05 is generally considered excellent for small molecules.

Below is a workflow diagram illustrating this process.

G cluster_synthesis Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification dissolve Dissolve in Solvent synthesis->dissolve evaporate Slow Evaporation dissolve->evaporate harvest Harvest Single Crystal evaporate->harvest mount Mount Crystal harvest->mount data_collection Data Collection mount->data_collection solve Structure Solution (Direct Methods) data_collection->solve refine Refinement solve->refine validate Validation (R-factor) refine->validate end end validate->end Final Structure (CIF)

Caption: Experimental workflow from synthesis to final crystal structure.

Section 3: Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves complementary techniques. Each method offers unique insights, and their combined application provides a more complete picture of the molecule's properties.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass Spectrometry (MS)
Sample Phase Solid (Single Crystal)Liquid (Solution)Gas/Ionized
Information Yield 3D atomic coordinates, bond lengths/angles, conformation, packingConnectivity, chemical environment, solution dynamicsMolecular weight, elemental composition
Key Advantage Unambiguous spatial arrangementProvides data on solution-state structure and dynamicsHigh sensitivity and precise mass determination
Key Limitation Requires high-quality single crystals; structure may differ from solutionProvides an averaged structure; interpretation can be complexProvides no direct 3D structural information
Analysis Time Hours to daysMinutes to hoursMinutes

Spectroscopic techniques like NMR and IR are essential for confirming the chemical identity and purity of the synthesized compound before attempting crystallization[4]. Mass spectrometry confirms the molecular weight. However, only crystallography can reveal the precise 3D arrangement and intermolecular forces that are critical for structure-activity relationship (SAR) studies.

G cluster_techniques Characterization Techniques cluster_info Derived Information Compound Synthesized Compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS XRD X-ray Crystallography Compound->XRD Connectivity Chemical Structure & Connectivity NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight Structure3D 3D Structure & Intermolecular Forces XRD->Structure3D SAR SAR Connectivity->SAR Structure-Activity Relationship (SAR) Studies MolWeight->SAR Structure-Activity Relationship (SAR) Studies Structure3D->SAR Structure-Activity Relationship (SAR) Studies

Caption: Complementary roles of different analytical techniques.

Section 4: Interpreting the Data: A Case Study of Halogenated Quinolines

The output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of data. The true expertise lies in interpreting this data to derive meaningful chemical and biological insights.

Key Structural Parameters for 4-Bromo-8-fluoro-2-methylquinoline Derivatives:

  • Quinoline Ring Planarity: The quinoline moiety is largely planar, though slight puckering of the pyridine ring can occur[1]. The degree of planarity can influence π-π stacking interactions. For 8-bromo-2-methylquinoline, the dihedral angle between the two rings is reported to be minimal, at 0.49°[5][8].

  • Bond Lengths and Angles: Halogen substitution can subtly alter bond lengths and angles within the aromatic system. These changes can impact the electronic distribution and reactivity of the molecule.

  • Intermolecular Interactions: In the solid state, molecules are held together by non-covalent interactions. For quinoline derivatives, common interactions include:

    • π-π Stacking: Face-to-face arrangement of the aromatic quinoline rings, with centroid-centroid distances typically around 3.7-3.8 Å[5][8].

    • Hydrogen Bonding: While the core structure lacks strong donors, weak C-H···N or C-H···F hydrogen bonds can play a significant role in crystal packing[4].

    • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms on adjacent molecules.

These interactions are fundamental to understanding how a drug molecule might fit into the binding pocket of a target protein. The specific geometry and nature of these interactions, revealed by crystallography, provide a direct roadmap for optimizing ligand binding and improving drug efficacy.

G cluster_crystal Crystal Lattice cluster_interactions Key Intermolecular Interactions mol1 Molecule A (Quinoline Derivative) pi_stack π-π Stacking mol1->pi_stack h_bond C-H···N/F Hydrogen Bonds mol1->h_bond halogen_bond Halogen Bonding (Br···X) mol1->halogen_bond mol2 Molecule B (Adjacent) mol2->pi_stack mol2->h_bond mol2->halogen_bond Properties Properties pi_stack->Properties Governs Crystal Packing, Solubility & Target Binding h_bond->Properties Governs Crystal Packing, Solubility & Target Binding halogen_bond->Properties Governs Crystal Packing, Solubility & Target Binding

Caption: Key intermolecular forces in quinoline derivative crystals.

Section 5: Conclusion

X-ray crystallography is an indispensable tool in the study of 4-bromo-8-fluoro-2-methylquinoline derivatives. It provides the ultimate structural proof, offering unparalleled insight into the three-dimensional architecture that dictates a molecule's function. When integrated with complementary techniques like NMR and mass spectrometry, it forms the cornerstone of a robust characterization workflow. The detailed structural information gleaned from these studies is not merely academic; it is the foundation upon which rational, structure-based drug design and the development of novel materials are built, accelerating the journey from molecular concept to functional application.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Gomes, P. A. C., et al. (2020). The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 201-207. [Link]

  • Chand, B., et al. (2010). X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline. Journal of Chemical and Pharmaceutical Research, 2(1), 235-242.
  • BenchChem. (2025).
  • (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Georgia Southern University. (n.d.). X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. Georgia Southern University Research Symposium.
  • Li, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1117. [Link]

  • BenchChem. (2025). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. BenchChem.
  • Sattarzadeh, N., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-8-fluoro-2-methylquinoline. PubChem. [Link]

  • Lanzarone, G. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 238. [Link]

  • Sattarzadeh, N., et al. (2009). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

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Validation

A Comparative Guide to the Biological Targets of Substituted Quinolines for Drug Discovery Professionals

The quinoline scaffold represents a cornerstone in medicinal chemistry, lauded for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2][3] Its rigid bicyclic structure provides a unique fr...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, lauded for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2][3] Its rigid bicyclic structure provides a unique framework that can be extensively decorated with various substituents, enabling the fine-tuning of its pharmacological properties to engage a diverse range of biological targets. This guide offers an in-depth comparison of the primary biological targets of substituted quinolines, providing researchers, scientists, and drug development professionals with the supporting experimental data and methodologies necessary to navigate this complex and promising chemical space.

Antimicrobial Targets: Disrupting Bacterial Replication

Substituted quinolines, particularly the fluoroquinolone class, are renowned for their potent antibacterial activity.[4] Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.[4][5]

DNA Gyrase and Topoisomerase IV: The Primary Culprits

In many Gram-negative bacteria, the primary target is DNA gyrase , an enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication.[5] In most Gram-positive bacteria, the main target is topoisomerase IV , which is essential for the separation of daughter chromosomes after replication.[5] Quinolines stabilize the enzyme-DNA complex, leading to double-strand breaks and ultimately cell death.[4][5]

Comparative Efficacy of Quinolines against Bacterial Topoisomerases:

CompoundTarget EnzymeOrganismIC50 (µM)Reference
SitafloxacinDNA GyraseEnterococcus faecalis1.38[5]
GatifloxacinDNA GyraseEnterococcus faecalis5.60[5]
TosufloxacinDNA GyraseEnterococcus faecalis11.6[5]
SparfloxacinDNA GyraseEnterococcus faecalis25.7[5]
CiprofloxacinDNA GyraseEnterococcus faecalis27.8[5]
LevofloxacinDNA GyraseEnterococcus faecalis28.1[5]
SitafloxacinTopoisomerase IVEnterococcus faecalis1.42[5]
TosufloxacinTopoisomerase IVEnterococcus faecalis3.89[5]
GatifloxacinTopoisomerase IVEnterococcus faecalis4.24[5]
LevofloxacinTopoisomerase IVEnterococcus faecalis8.49[5]
CiprofloxacinTopoisomerase IVEnterococcus faecalis9.30[5]
SparfloxacinTopoisomerase IVEnterococcus faecalis19.1[5]
Compound 14DNA GyraseE. coli3.39[6]
Compound 8bS. aureus DNA gyrase ATPaseStaphylococcus aureus1.89[7]
Compound 9dS. aureus DNA gyrase ATPaseStaphylococcus aureus2.14[7]
Compound 9cS. aureus DNA gyrase ATPaseStaphylococcus aureus2.73[7]

Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of substituted quinolines against these topoisomerases can be determined using supercoiling and decatenation assays, respectively.[8]

Workflow for Topoisomerase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare assay buffer, relaxed pBR322 (for gyrase) or kDNA (for topo IV), and ATP. R1 Incubate enzyme with quinoline compound for a defined period. P1->R1 P2 Serially dilute substituted quinoline compounds. P2->R1 P3 Prepare purified DNA gyrase or topoisomerase IV enzyme. P3->R1 R2 Initiate reaction by adding DNA substrate and ATP. R1->R2 R3 Incubate at 37°C for a specified time (e.g., 30-60 minutes). R2->R3 A1 Stop the reaction (e.g., with SDS/proteinase K). R3->A1 A2 Separate DNA topoisomers by agarose gel electrophoresis. A1->A2 A3 Stain the gel (e.g., with ethidium bromide) and visualize under UV light. A2->A3 A4 Quantify band intensity to determine the extent of inhibition. A3->A4 A5 Calculate IC50 values. A4->A5 G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare tubulin polymerization buffer and purified tubulin. R1 In a 96-well plate, mix tubulin with the quinoline compound or controls. P1->R1 P2 Serially dilute substituted quinoline compounds. P2->R1 P3 Prepare positive (e.g., colchicine) and negative (e.g., DMSO) controls. P3->R1 R2 Initiate polymerization by adding GTP and incubating at 37°C. R1->R2 R3 Monitor the increase in absorbance at 340 nm over time in a plate reader. R2->R3 A1 Plot absorbance versus time to generate polymerization curves. R3->A1 A2 Determine the rate and extent of polymerization for each concentration. A1->A2 A3 Calculate the IC50 value for inhibition of tubulin polymerization. A2->A3

Caption: Workflow for in vitro tubulin polymerization assay.

Kinase Inhibition: Targeting Signaling Pathways

Many cancers are driven by aberrant signaling pathways. Substituted quinolines have been developed to inhibit key kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway. [1][9] Signaling Pathway Inhibition by Substituted Quinolines:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Substituted Quinoline Quinoline->EGFR inhibit Quinoline->VEGFR inhibit Quinoline->PI3K inhibit G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Coat streptavidin plate with biotinylated donor substrate (DS) DNA. R1 Add integrase enzyme to the DS DNA-coated wells. P1->R1 P2 Serially dilute substituted quinoline compounds. R2 Add quinoline compound and incubate. P2->R2 P3 Prepare purified HIV-1 integrase enzyme. P3->R1 R1->R2 R3 Add target substrate (TS) DNA to initiate strand transfer. R2->R3 R4 Incubate at 37°C. R3->R4 A1 Detect the integrated TS DNA using an HRP-conjugated antibody. R4->A1 A2 Add TMB substrate and measure absorbance at 450 nm. A1->A2 A3 Calculate the percent inhibition and determine the IC50 value. A2->A3

Caption: Workflow for HIV-1 integrase strand transfer assay.

Anti-neurodegenerative Targets: Addressing Neurological Disorders

Substituted quinolines are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting key enzymes involved in neurotransmitter metabolism.

[10][11]#### 4.1. Cholinesterases and Monoamine Oxidases: Modulating Neurotransmitter Levels

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increase the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease. [11][12]Monoamine oxidase (MAO) inhibitors prevent the breakdown of monoamine neurotransmitters and are used in the treatment of Parkinson's and Alzheimer's diseases.

[13]Comparative Efficacy of Quinolines against Neurodegenerative Targets:

CompoundTarget EnzymeIC50 (µM)Reference
Compound 11gAChE1.94 ± 0.13
Compound 11gBChE28.37 ± 1.85
N-methyl-6-methoxyisoquinolinium ionMAO-A0.81
Quinoline-sulfonamide a5MAO-A0.59 ± 0.04
Quinoline-sulfonamide a12MAO-B0.47 ± 0.03
Quinoline-sulfonamide a11BChE0.58 ± 0.05
Quinoline-sulfonamide a6AChE1.10 ± 0.77

Experimental Protocol: Acetylcholinesterase and Monoamine Oxidase Inhibition Assays

The inhibitory activity of quinolines against these enzymes is typically measured using spectrophotometric or fluorometric methods.

Workflow for AChE and MAO Inhibition Assays:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare assay buffer, enzyme (AChE or MAO), and substrate (e.g., ATCI for AChE, kynuramine for MAO). R1 In a 96-well plate, pre-incubate the enzyme with the quinoline compound. P1->R1 P2 Serially dilute substituted quinoline compounds. P2->R1 P3 Prepare chromogenic or fluorogenic reagents (e.g., DTNB for AChE, Amplex Red for MAO). R2 Initiate the reaction by adding the substrate and chromogenic/fluorogenic reagent. P3->R2 R1->R2 R3 Incubate at a specific temperature (e.g., 37°C). R2->R3 A1 Monitor the change in absorbance or fluorescence over time. R3->A1 A2 Calculate the rate of reaction for each concentration. A1->A2 A3 Determine the percent inhibition and calculate the IC50 value. A2->A3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-8-fluoro-2-methylquinoline

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Bromo-8-fluoro-2-methylquinoline (CAS No. 1070879-49-0).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Bromo-8-fluoro-2-methylquinoline (CAS No. 1070879-49-0). As a halogenated heterocyclic compound, its management requires a stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Hazard Identification and Safety Profile

4-Bromo-8-fluoro-2-methylquinoline is a hazardous substance requiring careful handling. The primary hazards identified through its classification are significant and demand the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.

Key Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Serious Eye Damage: Direct contact can cause serious, potentially irreversible, eye damage.[1]

Due to these hazards, all handling procedures must be conducted within a chemical fume hood. Mandatory PPE includes, but is not limited to:

  • Nitrile or other chemical-resistant gloves.

  • Chemical safety goggles and a face shield.

  • A properly fitted laboratory coat.

Physicochemical and Hazard Data Summary
PropertyValueSource
CAS Number 1070879-49-0[1][2]
Molecular Formula C₁₀H₇BrFN[1][2]
Molecular Weight 240.07 g/mol [1][2]
Physical Form Solid[1]
GHS Hazard Codes H302, H318[1]
GHS Precautionary Codes P280, P305 + P351 + P338[1]
Hazard Classifications Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1)[1]
Storage Class 11 (Combustible Solids)[1]

The Core Principle: Mandated Hazardous Waste Disposal

Under no circumstances should 4-Bromo-8-fluoro-2-methylquinoline or its containers be disposed of in standard laboratory trash or via the sewer system.[3] As a brominated and fluorinated organic compound, it is classified as halogenated organic waste .[4]

The sole approved disposal method is through a licensed and certified hazardous waste management company.[5] These professional services are equipped to handle and dispose of such chemicals, typically via high-temperature incineration at a permitted facility, which ensures the complete destruction of the compound and prevents environmental release.[5][6]

Step-by-Step Disposal Protocol for Laboratory Waste

Proper segregation of chemical waste at the point of generation is paramount to ensure safety and regulatory compliance.[5]

Step 1: Waste Segregation
  • Solid Waste:

    • Collect unused or expired 4-Bromo-8-fluoro-2-methylquinoline powder in its original container or a new, clearly labeled container.

    • All disposables contaminated with the compound (e.g., weighing papers, pipette tips, gloves, contaminated paper towels) must be collected as solid hazardous waste.[5]

    • Place these materials into a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Solutions containing dissolved 4-Bromo-8-fluoro-2-methylquinoline must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container designated for halogenated organic solvents .[4]

    • Do not mix this waste with non-halogenated organic waste, as they have different disposal requirements and costs.[4]

Step 2: Containerization and Labeling
  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Bromo-8-fluoro-2-methylquinoline" and any other chemical constituents in the waste stream.

    • The specific hazards (e.g., "Toxic," "Corrosive - Eye Damage").

    • The date accumulation started.

    • Your name, department, and contact information.

Step 3: Storage and Arranging for Disposal
  • Storage: Store waste containers in a designated, secure satellite accumulation area within or near the laboratory. The storage area should be away from incompatible materials, such as strong oxidizing agents.[7] Keep containers locked up or otherwise secured to prevent unauthorized access.[8]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with a complete and accurate description of the waste.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Before addressing the spill, put on the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, a lab coat, and if dealing with a large amount of powder, respiratory protection.[8]

  • Containment: For a solid spill, carefully cover the material with an inert absorbent material like sand, earth, or vermiculite to prevent it from becoming airborne.[5][8] Do not use combustible materials like paper towels for initial containment.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[8] Avoid creating dust. For liquid spills, absorb the material with vermiculite or sand, then collect it into the waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent if necessary), collecting all cleaning materials (wipes, towels) as hazardous waste.[5]

  • Final Disposal: Seal and label the container holding the spill cleanup materials as hazardous waste and arrange for its disposal through your EHS department.

Workflow and Decision Making

The following diagram outlines the critical decision-making process for the proper disposal of 4-Bromo-8-fluoro-2-methylquinoline waste streams.

G Disposal Decision Workflow for 4-Bromo-8-fluoro-2-methylquinoline cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Waste Waste Generated Containing 4-Bromo-8-fluoro-2-methylquinoline Solid Solid Waste (Unused chemical, contaminated gloves, tips, etc.) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions containing the compound) Waste->Liquid Is it liquid? SolidContainer Collect in Lined, Leak-Proof Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Sealed, Compatible Liquid Waste Container Liquid->LiquidContainer LabelSolid Label as 'Hazardous Waste: Halogenated Organic Solid' SolidContainer->LabelSolid Store Store Securely in Satellite Accumulation Area SolidContainer->Store LabelLiquid Label as 'Hazardous Waste: Halogenated Organic Liquid' LiquidContainer->LabelLiquid LiquidContainer->Store EHS Contact EHS for Pickup by Licensed Waste Contractor Store->EHS

Caption: Logical workflow for the safe disposal of 4-Bromo-8-fluoro-2-methylquinoline.

References

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Hazardous Waste Segregation. Unknown Source.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations. Available at: [Link]

  • 4-Bromo-8-fluoro-2-methylquinoline, 1 gram. Oakwood Chemical. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-8-fluoro-2-methylquinoline

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to work safely and effectively. This guide provides a detailed operational and safety plan for handling 4-Bromo-...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to work safely and effectively. This guide provides a detailed operational and safety plan for handling 4-Bromo-8-fluoro-2-methylquinoline (CAS No. 1070879-49-0), a halogenated heterocyclic building block.[1] The procedures outlined here are built on a foundation of rigorous safety principles and best practices for managing potentially hazardous research chemicals.

PART 1: CORE DIRECTIVE - Hazard Identification and Risk Mitigation

Before beginning any work, it is crucial to understand the potential hazards. The Safety Data Sheet (SDS) for 4-Bromo-8-fluoro-2-methylquinoline indicates it is a solid with hazard classifications of Acute Toxicity (Oral, Category 4) and Serious Eye Damage (Category 1).[1] This necessitates careful handling to avoid ingestion and direct contact with eyes. Structurally similar compounds, halogenated quinolines, can also cause skin and respiratory irritation.[2] Therefore, a comprehensive safety plan must address all potential routes of exposure.

Primary Hazard Summary:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Serious Eye Damage: Causes severe eye damage upon contact.[1]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Protective Measures and Handling Protocols

A self-validating safety system relies on a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to minimize inhalation risk.[3]

Personal Protective Equipment (PPE)

The selection of PPE is your critical last line of defense against exposure. The following table outlines the mandatory PPE for handling 4-Bromo-8-fluoro-2-methylquinoline, with the rationale explained for each item.[4][5]

PPE ComponentSpecificationRationale & Causality
Hand Protection Disposable Nitrile Gloves (min. 5 mil thickness)Nitrile offers good resistance to a wide range of chemicals, including many solvents and bases.[6][7] Double-gloving is recommended during high-risk operations like transfers to protect against incidental splashes and tears.
Eye & Face Protection Chemical Splash Goggles & Face ShieldDue to the classification of "Serious Eye Damage," standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are required.[7] A face shield must be worn over the goggles during procedures with a higher splash risk.[6]
Protective Clothing Flame-Resistant Laboratory Coat & Full-Length PantsA fully buttoned lab coat protects the skin and personal clothing from contamination.[6] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]
Respiratory Protection Not required if handled exclusively within a fume hood.A properly functioning fume hood provides adequate respiratory protection.[6] A respirator may be necessary for emergency spill cleanup outside of a hood, which requires specialized training.[9]
Experimental Workflow: From Receipt to Disposal

Adherence to a strict, logical workflow minimizes the opportunity for accidental exposure or release.

1. Preparation & Pre-Handling:

  • Step 1: Conduct a pre-work risk assessment, reviewing the SDS for 4-Bromo-8-fluoro-2-methylquinoline and this guide.

  • Step 2: Ensure the chemical fume hood is certified and functioning correctly.

  • Step 3: Assemble all necessary materials (spatulas, weigh boats, solvents, glassware) inside the fume hood.

  • Step 4: Don all required PPE as specified in the table above.

2. Chemical Handling (Inside Fume Hood):

  • Step 5: Carefully unpack the container, visually inspecting for any damage.

  • Step 6: Weigh the solid compound on a tared weigh boat. Handle the powder gently to avoid creating airborne dust.

  • Step 7: Transfer the weighed solid into the reaction or solution vessel.

  • Step 8: Tightly seal the primary container and store it in a designated, well-ventilated cabinet away from incompatible materials like strong oxidizing agents.[3][10]

3. Post-Handling & Cleanup:

  • Step 9: Decontaminate any non-disposable equipment (e.g., spatulas) used during the process.

  • Step 10: Segregate all contaminated disposable materials into a designated hazardous waste container.

  • Step 11: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Step 12: Wash hands thoroughly with soap and water after removing all PPE.[2]

The following diagram visualizes this procedural flow.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal a Review SDS & Assess Risk b Verify Fume Hood Function a->b c Don All Required PPE b->c d Unpack & Weigh Compound c->d e Transfer to Vessel d->e f Seal & Store Container e->f g Decontaminate Equipment f->g h Segregate Hazardous Waste g->h i Remove PPE & Wash Hands h->i

Caption: A procedural workflow for the safe handling of 4-Bromo-8-fluoro-2-methylquinoline.

Emergency and Disposal Plans

Emergency Procedures for Spills and Exposure:

Immediate and correct action is critical in an emergency.[11]

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.[9]

    • If the spill is small and contained within the fume hood, use a chemical spill kit with an inert absorbent material (like vermiculite or sand) to contain it.[2][12]

    • Scoop the absorbed material into a labeled hazardous waste container.[9]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.[9]

    • For large spills, evacuate the lab immediately and contact your institution's Environmental Health and Safety (EHS) office.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[9][14] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.[15]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[13][15] Seek immediate medical attention.

Waste Disposal Plan:

All materials contaminated with 4-Bromo-8-fluoro-2-methylquinoline must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[16]

  • Waste Segregation: This compound is a halogenated organic solid.[1] Its waste must be collected separately from non-halogenated waste to avoid costly disposal procedures.[17][18]

  • Solid Waste: Place all contaminated disposable items (gloves, weigh boats, absorbent pads) into a clearly labeled, sealed container designated for "Halogenated Solid Waste".[19]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and properly labeled container for "Halogenated Liquid Waste".[3][19] Do not pour any amount down the drain.[17]

  • Labeling: All waste containers must be labeled with a hazardous waste tag detailing the full chemical name of the contents.[18]

By implementing this comprehensive plan, you establish a robust safety system that protects yourself, your colleagues, and your research.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. UNC Charlotte Environmental Health and Safety. [Link]

  • Chemical Spill Response. NUS Medicine. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Solvents Safety Procedures. Washington State University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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